Product packaging for T-705RMP(Cat. No.:CAS No. 356783-08-9)

T-705RMP

Numéro de catalogue: B1148250
Numéro CAS: 356783-08-9
Poids moléculaire: 369.20 g/mol
Clé InChI: RWCWUNIDADUVEZ-KAFVXXCXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-705RMP (6-fluoro-3,4-dihydro-3-oxo-4-(5-O-phosphono-β-D-ribofuranosyl)-2-pyrazinecarboxamide) is the ribofuranosyl-5'-monophosphate metabolite of the broad-spectrum antiviral agent T-705 (Favipiravir) . This compound is a crucial intermediate in the intracellular activation pathway of Favipiravir, which is ultimately phosphorylated to the active triphosphate form, T-705RTP, a potent inhibitor of influenza virus RNA polymerase . The initial conversion of the parent nucleobase T-705 to this compound is primarily mediated by the human enzyme hypoxanthine guanine phosphoribosyltransferase (HGPRT) . Compared to the monophosphate metabolite of ribavirin, this compound demonstrates approximately 150-fold weaker inhibition of cellular inosine 5'-monophosphate dehydrogenase (IMPDH) activity . This key difference is associated with the lower cytotoxicity and enhanced selectivity of T-705, as it minimizes disruption to host cell purine nucleotide pools . As a critical precursor to the biologically active form of a promising antiviral, this compound is an essential reference standard and tool compound for research focused on elucidating the mechanism of action, metabolic pathways, and resistance profiles of Favipiravir and related antiviral agents . Molecular Information: CAS Number: 2096342-42-4 (ammonium form) . Formula: C₁₀H₁₆FN₄O₉P (ammonium form) . Molar Mass: 386.23 g/mol (ammonium form) . This product is offered for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN3O9P B1148250 T-705RMP CAS No. 356783-08-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWUNIDADUVEZ-KAFVXXCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-08-9
Record name Favipiravir-ribose-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356783089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAVIPIRAVIR-RIBOSE-5'-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CW9PD88PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of T-705RMP: A Technical Guide to its Inhibition of Influenza Virus RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which T-705 ribofuranosyl 5'-triphosphate (T-705RMP), the active metabolite of the antiviral drug Favipiravir (T-705), inhibits the influenza virus RNA-dependent RNA polymerase (RdRp). It details the biochemical interactions, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of the critical pathways and mechanisms.

Introduction: Targeting the Viral Engine

Influenza A and B viruses remain a significant global health threat, necessitating the development of effective antiviral agents. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is essential for the transcription and replication of the virus's segmented RNA genome.[1][2] This enzyme represents a prime target for antiviral therapy due to its critical role and high conservation across various influenza strains.[2]

Favipiravir (T-705) is a broad-spectrum antiviral agent with potent activity against influenza viruses.[3] It functions as a prodrug that, once inside a host cell, is metabolized into its active form, T-705 ribofuranosyl 5'-triphosphate (this compound, also referred to as T-705RTP).[4][5] This active metabolite acts as a nucleotide analog that directly targets and inhibits the viral RdRp, disrupting viral replication through multiple mechanisms.[1][4]

Bioactivation of Favipiravir

Favipiravir is administered in an inactive form and must undergo intracellular phosphoribosylation to become pharmacologically active. Host cell enzymes convert Favipiravir into this compound.[4][6] This bioactivation is a critical prerequisite for its antiviral activity, transforming the prodrug into a molecular mimic of a purine nucleotide that can be recognized by the viral polymerase.

Bioactivation cluster_cell Host Cell cluster_outside T705 Favipiravir (T-705) (Prodrug) T705RMP This compound (Active Metabolite) T705->T705RMP Host Enzymes (Phosphoribosylation) Entry Drug Entry Entry->T705

Figure 1. Intracellular activation of Favipiravir to this compound.

Dual Mechanism of Action on Influenza RdRp

This compound exerts its antiviral effect through a dual mechanism that ultimately leads to the cessation of viral propagation: competitive inhibition leading to chain termination and induction of lethal mutagenesis.

Competitive Inhibition and Chain Termination

As a purine analog, this compound is recognized by the influenza virus RdRp and competes with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[1][4] Enzyme kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with respect to ATP and GTP.[4]

Once incorporated into the growing RNA chain, this compound acts as a non-obligate chain terminator. Primer extension assays show that the incorporation of a single this compound molecule can significantly slow or halt further nucleotide addition by the polymerase, effectively terminating the elongation of the viral RNA.[5][7]

Mechanism Mechanism of this compound Action on Influenza RdRp cluster_replication Viral RNA Synthesis RdRp Influenza RdRp (PA, PB1, PB2) NascentRNA Nascent RNA Strand RdRp->NascentRNA Elongation TerminatedRNA Terminated RNA RdRp->TerminatedRNA Incorporation of this compound (Chain Termination) MutatedRNA Mutated RNA (Error Catastrophe) RdRp->MutatedRNA Ambiguous Base-Pairing (Lethal Mutagenesis) vRNA vRNA Template vRNA->RdRp Template Binding NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp Binds Active Site T705RMP This compound T705RMP->RdRp Competitive Inhibition vs. ATP/GTP Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Assemble Reaction Mix: - Purified RdRp - RNA Template - ³²P-Labeled Primer - NTPs +/- this compound B 2. Incubate at 37°C (Allow Primer Extension) A->B C 3. Quench Reaction (Add EDTA/Formamide) B->C D 4. Denaturing PAGE (Separate by Size) C->D E 5. Autoradiography (Visualize RNA Products) D->E F Result Interpretation: Shorter bands indicate chain termination E->F

References

An In-depth Technical Guide to the Intracellular Conversion Pathway of Favipiravir to T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolic activation of the antiviral agent favipiravir (also known as T-705). As a prodrug, favipiravir requires conversion within the host cell to its active form to exert its therapeutic effect against a broad spectrum of RNA viruses. This document details the enzymatic cascade responsible for this transformation, with a primary focus on the initial and rate-limiting step: the conversion to favipiravir-ribose-5'-monophosphate (T-705RMP).

The Core Pathway: From Prodrug to Active Metabolite

Favipiravir's antiviral activity is dependent on its intracellular conversion to the active metabolite, favipiravir-ribose-5'-triphosphate (T-705RTP).[1][2][3][4] This multi-step process is initiated by ribosylation, followed by subsequent phosphorylation events, all mediated by host cellular enzymes.[5][6][7] The initial and crucial step in this activation cascade is the conversion of favipiravir to this compound.

The key enzyme responsible for this primary conversion is human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[5][8][9] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to favipiravir, yielding this compound.[5] This phosphoribosylation is critical, as demonstrated by the loss of antiviral activity of favipiravir in HGPRT-deficient cell lines.[1][8]

Following its formation, this compound is further phosphorylated by cellular kinases to its diphosphate (T-705RDP) and subsequently to its active triphosphate form (T-705RTP).[5][10] It is T-705RTP that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[2][3][4][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the intracellular conversion of favipiravir.

Table 1: Enzymatic Kinetics for Human HGPRT

SubstrateApparent Michaelis Constant (Km app) (mM)
Favipiravir (T-705)6.4
T-1105 (Favipiravir analog)4.1

Data sourced from enzymatic assays demonstrating that favipiravir and its analog are relatively poor substrates for human HGPRT.[1][8]

Table 2: Intracellular Concentration of T-705RTP in MDCK Cells

Extracellular Favipiravir Concentration (µM)Intracellular T-705RTP Concentration (pmol/10⁶ cells) after 24h
13
1000320

This data illustrates a linear increase in the accumulation of the active metabolite with increasing extracellular concentrations of the prodrug.[12][13][14][15]

Table 3: Pharmacokinetic Parameters of T-705RTP in MDCK Cells

ParameterValue
Time to reach maximum level~9 hours
Half-life of decay5.6 ± 0.6 hours

These parameters describe the accumulation and catabolism of the active metabolite within Madin-Darby canine kidney (MDCK) cells.[12][13][14][15]

Experimental Protocols

The elucidation of the favipiravir activation pathway has been made possible through a series of key experiments. The methodologies for these are detailed below.

3.1. HGPRT-Deficient Cell Line Experiments

  • Objective: To determine the role of HGPRT in the antiviral activity of favipiravir.

  • Cell Lines: Wild-type Madin-Darby canine kidney (MDCK) cells and HGPRT-deficient MDCK cells.

  • Methodology:

    • Both cell lines are infected with influenza virus.

    • Infected cells are treated with varying concentrations of favipiravir.

    • Antiviral activity is assessed by measuring the reduction in viral yield (e.g., plaque reduction assay).

  • Expected Outcome: A significant loss of antiviral activity in the HGPRT-deficient cell line compared to the wild-type, indicating HGPRT's crucial role in favipiravir activation.[1]

3.2. Gene Knockdown Experiments

  • Objective: To confirm the specific involvement of HGPRT in favipiravir activation in human cells.

  • Cell Line: Human embryonic kidney 293T cells (HEK 293T).

  • Methodology:

    • HEK 293T cells are transfected with siRNA specific for HGPRT to induce gene knockdown. Control cells are treated with a non-targeting siRNA.

    • Cells are then subjected to an influenza virus ribonucleoprotein (RNP) reconstitution assay.

    • The effect of favipiravir on RNP activity is measured in both HGPRT-knockdown and control cells.

  • Expected Outcome: A diminished inhibitory effect of favipiravir on influenza RNP activity in the HGPRT-knockdown cells, confirming the enzyme's role.[1]

3.3. Quantification of Intracellular T-705RTP

  • Objective: To measure the intracellular concentration of the active metabolite, T-705RTP.

  • Methodology:

    • MDCK cells are incubated with various concentrations of favipiravir for specified time periods.

    • Cells are harvested and lysed to extract intracellular metabolites.

    • The cell lysates are analyzed using a strong anion exchange high-performance liquid chromatography (HPLC) method with UV detection to separate and quantify T-705RTP and other nucleotides like GTP.[12][13][14][15]

  • Data Analysis: The peak area corresponding to T-705RTP is compared to a standard curve to determine its concentration, typically expressed as pmol per 10⁶ cells.[13]

Visualizations

Diagram 1: Intracellular Conversion Pathway of Favipiravir

Favipiravir_Pathway Favipiravir Favipiravir (T-705) T705RMP This compound Favipiravir->T705RMP Ribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RdRp Inhibition T705RTP->RdRp PRPP PRPP PRPP->T705RMP HGPRT HGPRT HGPRT->T705RMP Kinases Cellular Kinases Kinases->T705RTP

Caption: Metabolic activation of favipiravir within the host cell.

Diagram 2: Experimental Workflow for HGPRT Involvement

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis WT_cells Wild-Type Cells Virus_infection Influenza Virus Infection WT_cells->Virus_infection HGPRT_deficient_cells HGPRT-Deficient Cells HGPRT_deficient_cells->Virus_infection Favipiravir_treatment Favipiravir Treatment Virus_infection->Favipiravir_treatment Assay Antiviral Activity Assay (e.g., Plaque Reduction) Favipiravir_treatment->Assay Comparison Compare Viral Yield Assay->Comparison

Caption: Workflow to assess the role of HGPRT in favipiravir's activity.

References

broad-spectrum antiviral activity of T-705RMP against emerging RNA viruses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global health landscape is continually challenged by the emergence and re-emergence of RNA viruses, necessitating the development of broad-spectrum antiviral countermeasures. Among the promising candidates is T-705 (Favipiravir), a prodrug that, upon intracellular conversion to its active form, T-705 ribofuranosyl-5'-triphosphate (T-705RMP), exhibits potent inhibitory activity against a wide array of RNA-dependent RNA polymerases (RdRp). This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action

Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active metabolite, this compound.[1][2] This active form acts as a purine analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of this compound into the nascent viral RNA chain can lead to two primary inhibitory outcomes: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the accumulation of mutations renders the viral progeny non-viable.[4] This mechanism, targeting the conserved catalytic domain of RdRp, is the basis for its broad-spectrum activity against a variety of RNA viruses.[2][5]

Data Presentation: In Vitro Antiviral Activity of T-705 (Favipiravir)

The following tables summarize the in vitro efficacy of T-705 against various emerging RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Table 1: Antiviral Activity against Filoviruses (Ebola Virus)

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Ebola VirusVero67>400>6.0[6]
Ebola VirusNot Specified10.8 - 63 µg/mLNot SpecifiedNot Specified[1][7]

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E661.88>400>6.46[6]
SARS-CoV-2Vero E665 - 400Not SpecifiedNot Specified[8]
SARS-CoV-2VeroE661.88 - 207.1Not SpecifiedNot Specified[9]

Table 3: Antiviral Activity against Flaviviruses (Zika Virus, West Nile Virus)

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Zika Virus (SZ01)VeroNot Specified>1000Not Specified[10]
West Nile Virus (NY99)Vero318>1000>3.1[11]

Table 4: Antiviral Activity against Bunyaviruses and Arenaviruses

Virus FamilyVirusEC50 (µM)
BunyaviridaeLa Crosse, Punta Toro, Rift Valley fever, sandfly fever32 - 191
ArenaviridaeJunin, Pichinde, Tacaribe5.1 - 5.7

EC50 values for Bunyaviruses and Arenaviruses were determined in cell culture systems measuring inhibition of cytopathic effect and virus yield reduction.[11]

Table 5: Antiviral Activity against Influenza Viruses

Virus StrainCell LineEC50 (µM)CC50 (µg/mL)Selectivity Index (SI)Reference
Influenza A, B, and C virusesMDCK0.013 - 0.48 µg/mL>1000>2000[12]
Various Influenza A and B strainsMDCK0.19 - 22.48Not SpecifiedNot Specified[13]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of antiviral efficacy studies.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

  • Materials:

    • 96-well cell culture plates

    • Susceptible host cell line (e.g., Vero, MDCK)

    • Complete growth medium

    • T-705 (Favipiravir) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.[14]

    • Prepare serial dilutions of T-705 in culture medium.

    • Remove the growth medium and add the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[14]

    • Incubate the plate for the same duration as the antiviral assay (typically 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[14]

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.[14]

    • Read the absorbance at 570 nm using a microplate reader.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Materials:

    • 6- or 12-well cell culture plates with confluent cell monolayers (e.g., MDCK, Vero)

    • Virus stock of known titer

    • T-705 (Favipiravir) stock solution

    • Infection medium (serum-free)

    • Overlay medium (e.g., containing low-melting-point agarose or Avicel)

    • Fixing solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.1% crystal violet)

  • Procedure:

    • Prepare serial dilutions of T-705 in infection medium.

    • Mix equal volumes of each drug dilution with a standardized amount of virus (e.g., to produce 50-100 plaques per well). Incubate for 1 hour at 37°C.[15]

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[15]

    • Remove the inoculum and add the overlay medium containing the corresponding T-705 concentration. The overlay restricts virus spread to adjacent cells, leading to the formation of distinct plaques.

    • Incubate the plates for 2-3 days, or until plaques are visible.

    • Fix the cells with formalin and then stain with crystal violet.[16]

    • Count the number of plaques in each well.

    • The EC50 value is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).[16]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Materials:

    • Cell culture plates or flasks

    • Susceptible host cell line

    • Virus stock

    • T-705 (Favipiravir) stock solution

    • 96-well plates for virus titration

  • Procedure:

    • Infect a monolayer of cells with the virus in the presence of various concentrations of T-705.[17]

    • After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant (or cell lysate).[18]

    • Perform serial dilutions of the harvested virus and use these dilutions to infect fresh cell monolayers in a 96-well plate.

    • After an appropriate incubation period, determine the virus titer in each sample using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[17]

    • The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is then calculated.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral polymerase.

  • Materials:

    • Purified viral RdRp enzyme

    • This compound

    • RNA template and primer

    • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP

    • Reaction buffer

  • Procedure:

    • Assemble the RdRp enzyme with the RNA template:primer duplex.[19]

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the polymerization reaction by adding the rNTPs.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and separate the RNA products by gel electrophoresis.

    • Quantify the incorporation of the labeled rNTP to determine the level of RNA synthesis.

    • The IC50 value is the concentration of this compound that inhibits polymerase activity by 50%.

Mandatory Visualizations

G cluster_cell Host Cell cluster_virus Viral Replication Complex T705_ext Favipiravir (T-705) (Extracellular) T705_int Favipiravir (T-705) (Intracellular) T705_ext->T705_int Cellular Uptake T705_RMP T-705-RMP (monophosphate) T705_int->T705_RMP Phosphoribosylation (Host Enzymes) T705_RDP T-705-RDP (diphosphate) T705_RMP->T705_RDP Phosphorylation T705RMP_active This compound (Active triphosphate) T705_RDP->T705RMP_active Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RMP_active->RdRp Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Catalyzes

Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.

G start Start: In Vitro Antiviral Screening cytotoxicity Determine Cytotoxicity (CC50) in relevant cell lines start->cytotoxicity antiviral_assay Perform Primary Antiviral Assay (e.g., Plaque Reduction Assay) start->antiviral_assay calculate_si Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->calculate_si calculate_ec50 Calculate EC50 antiviral_assay->calculate_ec50 calculate_ec50->calculate_si si_check Is SI > 10? calculate_si->si_check secondary_assay Conduct Secondary Assays (e.g., Virus Yield Reduction) si_check->secondary_assay Yes stop Stop or Redesign (Low Potency or High Toxicity) si_check->stop No mechanism_study Mechanism of Action Studies (e.g., RdRp Inhibition Assay) secondary_assay->mechanism_study lead_candidate Lead Candidate for In Vivo Studies mechanism_study->lead_candidate

Caption: Experimental workflow for in vitro evaluation of antiviral compounds.

References

Structural Analysis of T-705RMP Binding to Viral RdRp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, including influenza viruses, coronaviruses, and Ebola virus. As a prodrug, favipiravir is intracellularly metabolized to its active form, favipiravir ribofuranosyl 5'-monophosphate (T-705RMP), which is subsequently phosphorylated to favipiravir ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription. The incorporation of T-705RTP into the nascent viral RNA chain is the primary mechanism of its antiviral activity, leading to either chain termination or lethal mutagenesis. This technical guide provides an in-depth analysis of the structural basis of this compound/RTP binding to viral RdRp, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Quantitative Analysis of T-705RTP Inhibition

The inhibitory potency of T-705RTP against various viral RdRps has been quantified using a range of biochemical assays. The following tables summarize the key inhibition constants (IC50 and Ki) and substrate discrimination values, providing a comparative overview of T-705RTP's activity against different viral polymerases.

VirusRdRp ComplexAssay TypeParameterValueReference
Influenza A Virus Recombinant PA/PB1/PB25'-ApG extensionIC50~1 µM[1]
Discrimination vs GTP19-fold[1]
Discrimination vs ATP30-fold[1]
Influenza Virus Crude extractLabeled GTP incorporationIC500.360 µM[2]
Labeled UTP incorporationIC5010.5 µM[2]
Lineweaver-BurkKi (vs ATP)7.72 µM[2]
Lineweaver-BurkKi (vs GTP)1.56 µM[2]
Norovirus (Human) Recombinant RdRpPrimer extensionIC50Low micromolar range
Norovirus (Mouse) Recombinant RdRpPrimer extensionIC50Low micromolar range

Structural Insights from Cryo-Electron Microscopy

The most detailed structural information regarding the interaction of favipiravir with a viral RdRp comes from cryo-electron microscopy (cryo-EM) studies of the SARS-CoV-2 RdRp complex. These studies have provided high-resolution structures of the enzyme bound to a template-primer RNA duplex and favipiravir-RTP.

A key structure, PDB ID 7CTT , reveals favipiravir-RTP at the +1 position of the active site in a pre-catalytic state. The favipiravir base forms a non-canonical base pair with a cytosine in the template strand.[3] The binding of favipiravir-RTP in the active site is stabilized by a network of interactions with conserved residues within the RdRp catalytic motifs. The cryo-EM structure of the SARS-CoV-2 RdRp in complex with favipiravir-RTP (PDB ID: 7AAP) shows that 72 residues of the nsp12 subunit interact with the inhibitor.[4]

The structural data suggests that while T-705RTP can be incorporated into the growing RNA chain, its presence can lead to a catalytically nonproductive conformation, thus slowing down RNA synthesis.[5][6] This inefficient incorporation and the potential for subsequent chain termination or introduction of mutations form the basis of its antiviral effect.

Experimental Protocols

Recombinant Viral RdRp Expression and Purification

The production of active and stable recombinant viral RdRp is a prerequisite for structural and biochemical studies. Both E. coli and insect cell expression systems have been successfully employed.

a) Expression in E. coli (SARS-CoV-2 RdRp Complex):

This protocol describes the co-expression of the SARS-CoV-2 RdRp core complex (nsp12, nsp7, and nsp8) in E. coli.[7]

  • Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a single expression vector, such as a pET-based plasmid, with appropriate affinity tags (e.g., His-tag, GST-tag) for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein complex with a buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography: Further purify the eluted complex using a size-exclusion chromatography column to separate the RdRp complex from aggregates and other contaminants. The final buffer should be suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

b) Expression in Insect Cells (SARS-CoV-2 RdRp Complex):

This method often yields higher amounts of soluble and active complex.[8]

  • Baculovirus Generation: Generate recombinant baculoviruses for nsp12 (often fused with a tag like Maltose-Binding Protein for enhanced solubility) and the co-factors nsp7 and nsp8.

  • Insect Cell Culture: Maintain and expand insect cell cultures (e.g., Sf9 or T. ni cells).

  • Infection and Expression: Co-infect the insect cells with the recombinant baculoviruses. Harvest the cells 48-72 hours post-infection.

  • Purification: Follow a similar purification scheme as for the E. coli expressed protein, typically involving affinity chromatography followed by size-exclusion chromatography.

Primer Extension Assay for RdRp Activity and Inhibition

This assay is used to measure the enzymatic activity of the RdRp and to quantify the inhibitory effects of nucleotide analogs like T-705RTP.[9][10]

  • Primer-Template (P/T) Preparation: Anneal a fluorescently labeled RNA primer (e.g., with Cy5 at the 5'-end) to a longer, unlabeled RNA template.

  • Reaction Setup: In a reaction mixture, combine the purified RdRp complex, the P/T duplex, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT).

  • Initiation and Incubation: Initiate the reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs). For inhibition studies, include varying concentrations of the nucleotide analog (e.g., T-705RTP). Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution containing a strong denaturant (e.g., 8 M urea) and a loading dye.

  • Analysis: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled RNA products using a suitable imager. The intensity of the bands corresponding to the extended primer provides a measure of RdRp activity. For inhibition assays, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cryo-Electron Microscopy (Cryo-EM) of RdRp-T-705RTP Complex

This protocol outlines the general steps for determining the structure of the RdRp in complex with T-705RTP.[3]

  • Complex Formation: Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of favipiravir (T-705RTP) at an appropriate molar ratio (e.g., 1:1.5:5 for RdRp:RNA:T-705RTP) on ice to allow for complex formation.

  • Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.

  • Data Acquisition: Screen the vitrified grids for optimal ice thickness and particle distribution using a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV. Collect a large dataset of movie frames.

  • Image Processing: Process the collected movie frames, including motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC).

  • Model Building and Refinement: Build an atomic model into the final 3D density map and refine it against the data to obtain the final structure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T705_Activation_and_Inhibition cluster_cell Host Cell cluster_virus Viral Replication T705 Favipiravir (T-705) (Prodrug) T705RMP This compound T705->T705RMP Phosphoribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RdRp T705RTP->RdRp Binds to Active Site NascentRNA Nascent Viral RNA RdRp->NascentRNA Incorporates This compound Inhibition Inhibition of Replication NascentRNA->Inhibition Chain Termination or Lethal Mutagenesis

Caption: Intracellular activation of Favipiravir and its mechanism of viral RdRp inhibition.

Primer_Extension_Workflow start Start pt_prep Prepare Primer-Template (P/T) Duplex start->pt_prep reaction_setup Set up Reaction: RdRp + P/T + Buffer pt_prep->reaction_setup initiation Initiate with rNTPs (and T-705RTP for inhibition) reaction_setup->initiation incubation Incubate at 37°C initiation->incubation quenching Quench Reaction (Urea stop solution) incubation->quenching page Denaturing PAGE quenching->page visualization Visualize Fluorescent Products page->visualization analysis Quantify and Analyze Data (e.g., IC50 calculation) visualization->analysis end End analysis->end

Caption: Workflow for the in vitro primer extension assay to assess RdRp activity and inhibition.

RdRp_Binding_Logic cluster_outcomes Potential Outcomes T705RTP T-705RTP RdRpActiveSite RdRp Active Site T705RTP->RdRpActiveSite Competes with incorporation Incorporation of this compound into Nascent RNA RdRpActiveSite->incorporation NaturalNTP Natural NTP (ATP or GTP) NaturalNTP->RdRpActiveSite chain_termination Chain Termination incorporation->chain_termination mutagenesis Lethal Mutagenesis incorporation->mutagenesis

Caption: Logical relationship of T-705RTP competition and inhibitory mechanisms at the RdRp active site.

References

Enzymatic Synthesis of T-705RMP for In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-705 (Favipiravir) is a potent antiviral prodrug that requires intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), to inhibit viral RNA-dependent RNA polymerase. The initial and rate-limiting step in this activation pathway is the conversion of T-705 to T-705 ribofuranosyl 5'-monophosphate (T-705RMP), a reaction catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The availability of purified this compound is crucial for various in vitro studies aimed at elucidating the detailed mechanism of action of Favipiravir and for screening new antiviral candidates. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data, and a workflow for its production and purification, intended to aid researchers in the consistent and efficient generation of this key metabolite for their studies.

Introduction

Favipiravir (T-705) has demonstrated broad-spectrum activity against a range of RNA viruses.[1] Its mechanism of action relies on its intracellular transformation into the active triphosphate form, T-705RTP.[2] This active metabolite is then recognized by viral RNA-dependent RNA polymerase as a substrate, leading to the inhibition of viral replication.[1][2] The first step of this intracellular activation is the synthesis of this compound from T-705 and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4]

The in vitro enzymatic synthesis of this compound provides a reliable source of this metabolite for a variety of research applications, including enzyme kinetic studies, as a standard for analytical method development, and for investigating the subsequent phosphorylation steps. This guide outlines the necessary components and procedures for the successful laboratory-scale production of this compound.

Enzymatic Synthesis of this compound

The core of the synthesis is the phosphoribosylation of T-705 by HGPRT. This reaction involves the transfer of the phosphoribosyl group from PRPP to the N9 position of the T-705 base.

Key Reagents and Enzyme
  • T-705 (Favipiravir): The substrate for the enzymatic reaction.

  • 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP): The donor of the ribose-5-phosphate moiety.

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The catalyst for the reaction. Recombinant human HGPRT is commercially available or can be expressed and purified.

  • Reaction Buffer: A buffer system to maintain optimal pH and provide necessary cofactors. A typical buffer is Tris-HCl with MgCl2.

Quantitative Data for the Enzymatic Reaction

The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzyme with its substrates. The following table summarizes the reported kinetic constants for human HGPRT with T-705.

SubstrateEnzymeApparent Km (mM)Reference
T-705Human HGPRT6.4[5]
T-1105 (non-fluorinated analog)Human HGPRT4.1[5]

Table 1: Kinetic Parameters of Human HGPRT for T-705 and its Analog.

Experimental Protocols

Preparative Scale Enzymatic Synthesis of this compound

This protocol is designed for the gram-scale synthesis of this compound.

Materials:

  • Recombinant Human HGPRT

  • T-705 (Favipiravir)

  • 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl2 (e.g., 5 mM), T-705 (e.g., 10 mM), and PRPP (e.g., 15 mM).

  • Equilibrate the reaction mixture to the optimal temperature for HGPRT activity (typically 37°C).

  • Initiate the reaction by adding a predetermined amount of purified recombinant human HGPRT. The exact amount of enzyme will need to be optimized based on the specific activity of the enzyme preparation.

  • Incubate the reaction mixture at 37°C with gentle agitation for a sufficient period to allow for maximal conversion of T-705 to this compound. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Terminate the reaction, for example, by heating or by adding a quenching agent, once the desired conversion has been achieved.

Purification of this compound by Anion-Exchange Chromatography

Materials:

  • Anion-exchange chromatography column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)

  • Low-concentration equilibration buffer (e.g., Tris-HCl or ammonium bicarbonate at a neutral pH)

  • High-concentration elution buffer (e.g., the equilibration buffer with a high concentration of NaCl or ammonium bicarbonate)

  • HPLC system for fraction analysis

Procedure:

  • Equilibrate the anion-exchange column with the low-concentration equilibration buffer.

  • Load the terminated reaction mixture onto the equilibrated column. The negatively charged this compound will bind to the positively charged resin, while unreacted T-705 and other uncharged or weakly charged components will flow through.

  • Wash the column with the equilibration buffer to remove any remaining unbound impurities.

  • Elute the bound this compound from the column by applying a linear gradient of the high-concentration elution buffer. This compound will elute as the salt concentration increases.

  • Collect fractions during the elution and analyze them by HPLC to identify the fractions containing pure this compound.

  • Pool the pure fractions and desalt them if necessary (e.g., by dialysis or using a desalting column).

  • Lyophilize the purified this compound solution to obtain the final product as a solid.

Analytical HPLC Method for Reaction Monitoring and Purity Assessment

Instrumentation:

  • A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength where T-705 and this compound have significant absorbance.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Injection Volume: 10-20 µL.

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow T705 T-705 Reaction Enzymatic Reaction (HGPRT, 37°C) T705->Reaction PRPP PRPP PRPP->Reaction Mixture Reaction Mixture Reaction->Mixture Purification Anion-Exchange Chromatography Mixture->Purification T705RMP Purified this compound Purification->T705RMP

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Intracellular Activation Pathway of T-705

T705_Activation_Pathway T705 T-705 (Favipiravir) T705RMP This compound T705->T705RMP HGPRT T705RDP T-705RDP T705RMP->T705RDP Cellular Kinases T705RTP T-705RTP (Active Form) T705RDP->T705RTP Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase T705RTP->Inhibition

Caption: Intracellular metabolic activation pathway of T-705 to its active form, T-705RTP.

Application of this compound in In Vitro Studies

Purified this compound is a valuable tool for a range of in vitro assays, including:

  • Enzyme kinetics: To study the kinetics of the subsequent phosphorylation steps catalyzed by cellular kinases.

  • Inhibitor screening: As a substrate in high-throughput screening assays to identify inhibitors of the enzymes involved in its metabolism.

  • Viral polymerase assays: Although T-705RTP is the direct inhibitor, this compound can be used in coupled-enzyme assays to study the entire activation and inhibition pathway in a simplified in vitro system.

  • Analytical standard: As a reference standard for the quantification of intracellular this compound in cell-based assays.

Conclusion

The enzymatic synthesis of this compound using HGPRT offers a reliable and specific method for producing this key metabolite for in vitro research. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and purify this compound. The availability of high-purity this compound will facilitate further investigations into the mechanism of action of Favipiravir and the development of novel antiviral therapeutics.

References

An In-depth Technical Guide to the Chemical Properties and Stability of T-705RMP (Favipiravir Monophosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-705RMP, or Favipiravir monophosphate, is the initial and crucial intracellular metabolite of the broad-spectrum antiviral agent Favipiravir (T-705). The subsequent phosphorylation to the active triphosphate form, T-705RTP, is responsible for the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2] A thorough understanding of the chemical properties and stability of this compound is paramount for the development of analytical methods, formulation studies, and in vitro assays. This technical guide provides a comprehensive overview of the known chemical characteristics and stability profile of this compound, drawing from available data on the parent compound, Favipiravir, where specific information on the monophosphate is limited. Detailed experimental protocols and visual workflows are provided to aid researchers in their studies of this important antiviral intermediate.

Chemical Properties of this compound

Quantitative data on the specific physicochemical properties of this compound are not extensively available in public literature. The data presented below is a combination of information available from chemical suppliers for this compound and extrapolated data from its parent compound, Favipiravir. It is crucial to note that properties such as pKa and solubility for this compound will differ from Favipiravir due to the presence of the phosphate group and will require experimental determination for precise values.

Table 1: Physicochemical Properties of this compound and Favipiravir

PropertyThis compoundFavipiravirSource
CAS Number 356783-08-9259793-96-9[3]
Molecular Formula C10H13FN3O9PC5H4FN3O2[3]
Molecular Weight 369.20 g/mol 157.10 g/mol [3]
Appearance Presumed to be a solidWhite to light yellow solid[]
Melting Point Not available>151°C (decomposition)[]
pKa Not available5.1[5]
Solubility Not availableSlightly soluble in water and methanol[6]

Stability Profile

Comprehensive stability studies specifically on this compound are not widely published. However, forced degradation studies on the parent drug, Favipiravir, provide valuable insights into the potential degradation pathways. It is anticipated that this compound would exhibit similar susceptibility to degradation under forced conditions.

Table 2: Summary of Forced Degradation Studies on Favipiravir

Stress ConditionObservations for FavipiravirPotential Implications for this compound
Acidic Hydrolysis Degradation observedThe phosphate ester bond in this compound may also be susceptible to acid-catalyzed hydrolysis.
Alkaline Hydrolysis Significant degradation observedThe amide and phosphate ester functionalities are likely to be labile under basic conditions.
Oxidative Degradation Degradation observed in the presence of H2O2The pyrazine ring system may be susceptible to oxidation.
Thermal Degradation Stable at moderate temperatures, degradation at higher temperaturesStability is expected to be temperature-dependent.
Photolytic Degradation Some degradation observed upon exposure to UV lightPhotostability should be considered during handling and storage.

Signaling Pathway and Mechanism of Action

Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic activation pathway involves the conversion of Favipiravir to this compound, followed by further phosphorylation to the active triphosphate, T-705RTP.

Favipiravir Activation Pathway Favipiravir Favipiravir (T-705) T705RMP This compound Favipiravir->T705RMP Host Kinases T705RTP T-705RTP (Active Form) T705RMP->T705RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication Enzymatic Synthesis Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Purification T705R T-705-Ribofuranoside Mix Reaction Mixture T705R->Mix ATP ATP (Phosphate Donor) ATP->Mix Kinase Nucleoside Kinase Kinase->Mix Buffer Reaction Buffer (e.g., Tris-HCl) Buffer->Mix Incubate Incubate at optimal temperature (e.g., 37°C) Mix->Incubate Quench Quench Reaction (e.g., heat inactivation) Incubate->Quench Centrifuge Centrifuge to remove enzyme Quench->Centrifuge HPLC Purify by Anion-Exchange HPLC Centrifuge->HPLC Lyophilize Lyophilize purified fraction HPLC->Lyophilize Product This compound (Pure Product) Lyophilize->Product Stability Study Workflow cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Data Analysis T705RMP_sol This compound Solution Acid Acidic (e.g., 0.1 M HCl) T705RMP_sol->Acid Base Basic (e.g., 0.1 M NaOH) T705RMP_sol->Base Oxidative Oxidative (e.g., 3% H2O2) T705RMP_sol->Oxidative Thermal Thermal (e.g., 80°C) T705RMP_sol->Thermal Photolytic Photolytic (UV/Vis light) T705RMP_sol->Photolytic HPLC Analyze by Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Peak_Area Monitor Peak Area of this compound HPLC->Peak_Area Degradation_Products Identify and Quantify Degradation Products HPLC->Degradation_Products Kinetics Calculate Degradation Kinetics Peak_Area->Kinetics

References

T-705RMP's role in inducing lethal mutagenesis in viruses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on T-705RMP's Role in Inducing Lethal Mutagenesis in Viruses

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its mechanism of action is distinct from many other antiviral drugs, primarily revolving around the induction of "lethal mutagenesis." T-705 is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP). The monophosphate intermediate in this process is this compound. The active T-705RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog. Its incorporation into the nascent viral RNA strand leads to a catastrophic increase in mutation frequency, ultimately rendering the viral progeny non-viable. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action

The antiviral activity of T-705 is a multi-step intracellular process that culminates in the corruption of the viral genetic code.

2.1 Intracellular Activation: T-705 is a prodrug that requires conversion into its active triphosphate form by host cell enzymes.[1] This process ensures that the active compound is generated within the cellular environment where viral replication occurs. The anti-influenza activity of T-705 is attenuated by the addition of purines and their nucleosides, but not pyrimidines, suggesting it functions as a purine analog.[2][3]

  • Step 1: Ribosylation: T-705 is converted to T-705 ribofuranosyl 5'-monophosphate (this compound).

  • Step 2: Phosphorylation: this compound is further phosphorylated to T-705 ribofuranosyl 5'-triphosphate (T-705RTP).[4][5]

This metabolic activation is crucial for its antiviral effect. The charged triphosphate form is then available to interact with the viral replication machinery.

2.2 Interaction with Viral RNA-Dependent RNA Polymerase (RdRp): The active T-705RTP acts as a substrate for the viral RdRp, an enzyme essential for the replication and transcription of RNA virus genomes.[6][7] Enzyme kinetic analyses have shown that T-705RTP competitively inhibits the incorporation of ATP and GTP, confirming its role as a purine analog.[4][8]

2.3 Induction of Lethal Mutagenesis: Once T-705RTP is incorporated into the elongating viral RNA strand, it does not immediately terminate chain elongation in most cases.[4][9] Instead, its ambiguous base-pairing properties lead to a high rate of mutations during subsequent rounds of replication. Sequence analysis of viral genomes after T-705 treatment reveals a significant enrichment of G→A and C→T (or C→U) transition mutations.[10][11][12] This increase in mutation frequency pushes the virus over its "error threshold," a point where the accumulation of deleterious mutations leads to a loss of infectivity and the collapse of the viral population—a phenomenon known as lethal mutagenesis.[10][11][13] At high concentrations, T-705 has been observed to increase the mutation rate in influenza virus by 3 to 12 times.[14]

While lethal mutagenesis is the primary mechanism, some studies suggest that the incorporation of two consecutive T-705 molecules can lead to complete termination of transcription, indicating a secondary mechanism of delayed chain termination.[15][16]

Visualizing the Pathways and Processes

Metabolic Activation of T-705

Metabolic Activation Pathway of T-705 T705 T-705 (Favipiravir) (Prodrug) T705RMP This compound (Monophosphate) T705->T705RMP Host Enzymes (Ribosylation) T705RTP T-705RTP (Active Triphosphate) T705RMP->T705RTP Host Enzymes (Phosphorylation)

Caption: Intracellular conversion of the prodrug T-705 to its active form, T-705RTP.

Mechanism of T-705RTP-Induced Mutagenesis

Mechanism of T-705RTP-Induced Lethal Mutagenesis cluster_0 Viral Replication Complex cluster_1 Nucleotide Pool RdRp Viral RdRp Nascent Nascent RNA Strand RdRp->Nascent Incorporation Template Viral RNA Template Mutated Mutated Viral Genome (e.g., G->A, C->U) Nascent->Mutated Ambiguous Base-Pairing (Next Replication Cycle) GTP GTP GTP->RdRp ATP ATP ATP->RdRp T705RTP T-705RTP T705RTP->RdRp Competes with GTP / ATP Extinction Viral Population Extinction (Lethal Mutagenesis) Mutated->Extinction Accumulation of Deleterious Mutations

Caption: T-705RTP competes with natural purines for incorporation by RdRp, causing mutations.

Quantitative Data Summary

The antiviral activity and mutagenic potential of T-705 have been quantified across numerous studies.

Table 1: In Vitro Antiviral Activity of T-705 Against Various RNA Viruses

Virus Cell Line Assay Type EC₅₀ (µg/mL) EC₅₀ (µM) Reference
Influenza A/PR/8/34 (H1N1) MDCK Plaque Reduction 0.48 3.06 [17]
Influenza A/Victoria/3/75 (H3N2) MDCK Plaque Reduction 0.013 0.083 [17]
Influenza B/Lee/40 MDCK Plaque Reduction 0.038 0.24 [17]
La Crosse Virus (LACV) Vero CPE Reduction 5-30 32-191 [18]
Punta Toro Virus (PTV) Vero CPE Reduction 5-30 32-191 [18]
Rift Valley Fever Virus (RVFV) Vero CPE Reduction 5-30 32-191 [18]
Junin Virus Vero Yield Reduction 0.7-1.2 4.5-7.6 [18]
Pichinde Virus Vero Yield Reduction 0.7-1.2 4.5-7.6 [18]

EC₅₀ (50% effective concentration) is the concentration of drug that inhibits viral replication by 50%.

Table 2: Mutagenic Effect of T-705 on Influenza Virus

Virus Strain Treatment Mutation Frequency (mutations/10,000 nt) Predominant Mutations Fold Increase in Mutations Reference
Influenza A/Denmark/524/2009 (H1N1) Mock-treated ~2.5 - - [12]
Influenza A/Denmark/524/2009 (H1N1) T-705 (10 µM) ~8.0 G→A, C→T ~3.2x [12]
Influenza Virus T-705 (>100 µM) 100-1000 (10⁻²-10⁻¹ per nt) G→A, C→U - [14]
Norovirus (in vivo) T-705 (200 µM) Not specified A→G, U→C 5-6x [8]

| SARS-CoV-2 | T-705 (500 µM) | Not specified | G→A, C→U | 12x (transitions) |[19] |

Table 3: T-705RTP Inhibition of Influenza Virus RdRp

Parameter Value Condition Reference
Kᵢ (Inhibition Constant) 1.52 µM Competitive with GTP [3]
IC₅₀ (this compound vs IMPDH) 601 µmol/L - [1]
IC₅₀ (Ribavirin-MP vs IMPDH) 3.9 µmol/L - [1]

The significantly higher IC₅₀ of this compound against cellular IMP dehydrogenase compared to Ribavirin-MP highlights its specificity for the viral polymerase and lower host cytotoxicity.[2][20]

Key Experimental Protocols

The lethal mutagenesis mechanism of T-705 is elucidated through several key experimental procedures.

Serial Passage for Viral Mutagenesis

This experiment is designed to determine if a drug induces mutagenesis and to assess the development of drug resistance.

  • Cell Culture Preparation: Seed appropriate host cells (e.g., MDCK for influenza) in culture plates and grow to confluence.

  • Infection: Infect the cells with the virus at a defined multiplicity of infection (MOI), for instance, a low MOI of 0.001 PFU/cell.[11]

  • Drug Treatment: Add T-705 to the culture medium at a specific concentration (e.g., starting at 0.5 µM and gradually increasing with each passage).[11] A parallel culture without the drug serves as a control.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48-72 hours).

  • Harvest and Titer: Harvest the supernatant containing progeny virus. Determine the infectious virus titer using a plaque assay.

  • Serial Passage: Use the harvested virus to infect fresh cells for the next passage. The volume of supernatant used is calculated to maintain a consistent MOI. This process is repeated for multiple passages (e.g., 24 passages).[11]

  • Analysis:

    • Viral Titer: Monitor the infectious virus titer at each passage. A significant drop in titer in the T-705-treated group, without a corresponding drop in viral RNA copies, indicates a loss of specific infectivity.[10][11]

    • RNA Quantification: Extract viral RNA from the supernatant at various passages and quantify using RT-qPCR.

    • Sequencing: Amplify a target viral gene (e.g., the NP gene) via RT-PCR, subclone the PCR products, and sequence individual clones to determine the mutation frequency and identify the types of nucleotide changes.[10][12]

Plaque Assay

This assay quantifies the amount of infectious virus in a sample.

  • Cell Plating: Plate confluent monolayers of host cells in 6-well plates.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant.

  • Adsorption: Remove the culture medium from the cells, wash with PBS, and inoculate the monolayers with the viral dilutions for 1 hour to allow virus adsorption.[20]

  • Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing TPCK-treated trypsin (for influenza). This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[20]

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet. Plaques appear as clear zones against a stained cell monolayer. Count the plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Primer Extension Assay

This biochemical assay is used to study the incorporation of nucleotide analogs like T-705RTP by the viral polymerase.

  • Reaction Components: Assemble a reaction mixture containing the purified viral RdRp, a viral RNA template, a 32P-radiolabeled primer, and a mix of natural nucleoside triphosphates (NTPs).[4]

  • Addition of T-705RTP: In experimental tubes, add varying concentrations of T-705RTP. Control tubes contain only the natural NTPs.

  • Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the final component (e.g., the enzyme or MgCl₂) and incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).[21]

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Analysis by Gel Electrophoresis: Denature the RNA products and separate them by size using polyacrylamide gel electrophoresis (PAGE).

  • Visualization: Expose the gel to an X-ray film or a phosphorimager screen. The size of the radiolabeled products indicates how far the polymerase extended the primer. The incorporation of T-705RTP can be observed as a band of a specific length, and its effect on subsequent elongation (i.e., chain termination) can be determined by the presence or absence of longer products.[4]

Experimental Workflow for Assessing Lethal Mutagenesis

Experimental Workflow for Lethal Mutagenesis Assessment cluster_0 Analysis cluster_1 Endpoints Start Infect Host Cells with Virus (e.g., MDCK with Influenza) Treat Treat with T-705 (Control: No Drug) Start->Treat Passage Serial Passage (e.g., 20-30 cycles) Treat->Passage Harvest Harvest Supernatant (After each passage) Passage->Harvest Harvest->Passage Re-infect fresh cells Titer Measure Infectious Titer (Plaque Assay) Harvest->Titer RNA_Quant Quantify Viral RNA (RT-qPCR) Harvest->RNA_Quant Sequence Sequence Viral Genome (RT-PCR & Sequencing) Harvest->Sequence Infectivity Calculate Specific Infectivity (Titer / RNA Copies) Titer->Infectivity RNA_Quant->Infectivity Mutation Determine Mutation Frequency & Profile Sequence->Mutation

Caption: A typical workflow to evaluate the mutagenic activity of T-705 on a virus.

Conclusion

T-705, through its active metabolite T-705RTP, effectively induces lethal mutagenesis in a broad range of RNA viruses. The core of its mechanism is the incorporation of T-705RTP into viral RNA by the RdRp, which leads to an unsustainable mutation burden. This strategy of driving a virus to extinction via genetic degradation is a powerful antiviral approach, particularly for highly mutable RNA viruses. The high specificity of T-705RTP for viral polymerases over host enzymes contributes to its favorable safety profile. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to understand and leverage this unique antiviral mechanism.

References

The Cellular Machinery Behind T-705's Antiviral Activity: An In-depth Guide to its Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1] Its efficacy is contingent on its intracellular conversion to the active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP).[2][3] This metabolic activation is a multi-step process entirely dependent on host cellular enzymes.[4] Understanding the specific enzymes involved in the phosphorylation cascade of T-705 is paramount for optimizing its therapeutic potential and developing next-generation antiviral drugs. This technical guide provides a comprehensive overview of the key cellular enzymes implicated in T-705 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Enzymes in the Phosphorylation of T-705

The metabolic journey of T-705 from a prodrug to its active triphosphate form involves a critical initial phosphoribosylation step, followed by subsequent phosphorylations.

The Initiating Enzyme: Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT)

The primary and rate-limiting step in the activation of T-705 is its conversion to T-705-ribose-5'-monophosphate (T-705-RMP).[5][6] Extensive research has unequivocally identified human hypoxanthine guanine phosphoribosyltransferase (HGPRT) as the enzyme responsible for this crucial initial conversion.[5][7] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to T-705, thereby forming T-705-RMP.[8]

The pivotal role of HGPRT has been substantiated through multiple lines of evidence, including:

  • Loss of antiviral activity in HGPRT-deficient cells: Studies using Madin-Darby canine kidney (MDCK) cells deficient in HGPRT demonstrated a complete loss of the anti-influenza virus activity of T-705.[5][6]

  • Gene knockdown experiments: Specific knockdown of the HGPRT gene in human embryonic kidney 293T (HEK293T) cells also abrogated the antiviral efficacy of T-705.[5][6]

  • Negligible involvement of other enzymes: Investigations into other related enzymes, such as adenine phosphoribosyltransferase (APRT) and purine nucleoside phosphorylase (PNP), revealed that they play a negligible role in the formation of T-705-RMP.[5][6]

Subsequent Phosphorylation by Cellular Kinases

Following the initial conversion to T-705-RMP, this monophosphate metabolite undergoes two sequential phosphorylation steps to yield T-705-ribose-5'-diphosphate (T-705-RDP) and finally the active T-705-RTP.[9] These subsequent phosphorylations are carried out by unidentified cellular kinases.[4] While the specific kinases responsible for these steps have not yet been definitively identified, it is understood that they are host-cell-derived enzymes.[10]

Quantitative Analysis of T-705 Phosphorylation

Enzymatic assays have been conducted to quantify the efficiency of T-705 as a substrate for human HGPRT. The apparent Michaelis constant (Km(app)) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity.

SubstrateEnzymeKm(app) (mM)
T-705 (Favipiravir)Human HGPRT6.4[5][6]
T-1105 (non-fluorinated analog)Human HGPRT4.1[5][6]

Table 1: Apparent Michaelis constants for T-705 and its analog with human HGPRT. The relatively high Km(app) values suggest that T-705 is a poor substrate for human HGPRT, indicating that the initial phosphorylation step is inefficient.[5][6]

Signaling and Metabolic Pathways

The metabolic activation of T-705 is a linear pathway that initiates with the prodrug and culminates in the active triphosphate form, which can then be incorporated into viral RNA, leading to the inhibition of viral replication.

T705_Phosphorylation_Pathway Metabolic Activation Pathway of T-705 T705 T-705 (Favipiravir) T705_RMP T-705-RMP T705->T705_RMP PRPP -> PPi T705_RDP T-705-RDP T705_RMP->T705_RDP T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP HGPRT HGPRT HGPRT->T705_RMP Kinases1 Cellular Kinases Kinases1->T705_RDP Kinases2 Cellular Kinases Kinases2->T705_RTP

Caption: Metabolic activation pathway of T-705 to its active triphosphate form.

Experimental Protocols

The elucidation of the enzymes involved in T-705 phosphorylation has been made possible through a series of key experiments. Below are detailed methodologies for these pivotal assays.

HGPRT Activity Assay (Enzymatic Assay)

This protocol describes an in vitro assay to measure the conversion of T-705 to T-705-RMP by purified human HGPRT.

Materials:

  • Purified recombinant human HGPRT

  • T-705 (Favipiravir)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Quenching solution (e.g., perchloric acid)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion exchange)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specified concentration of T-705, and PRPP.

  • Initiate the reaction by adding a known amount of purified human HGPRT to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify the amount of T-705-RMP formed.

  • Calculate the enzyme activity based on the rate of T-705-RMP production.

Cell-Based Assay for T-705 Phosphorylation

This protocol outlines a method to assess the phosphorylation of T-705 in cultured cells.

Materials:

  • Cell line of interest (e.g., MDCK, HEK293T)

  • HGPRT-deficient cell line (as a negative control)

  • Cell culture medium and supplements

  • T-705

  • Cell lysis buffer

  • HPLC system

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of T-705 for a specified duration (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular T-705.

  • Lyse the cells using a suitable lysis buffer to release intracellular metabolites.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Analyze the cleared lysates by HPLC to detect and quantify the intracellular levels of T-705, T-705-RMP, T-705-RDP, and T-705-RTP.

HGPRT Gene Knockdown Experiment

This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of the HGPRT gene and evaluate the impact on T-705's antiviral activity.

Materials:

  • Human cell line (e.g., HEK293T)

  • siRNA targeting HGPRT mRNA

  • Non-targeting control siRNA

  • Transfection reagent

  • Virus (e.g., influenza virus)

  • Reagents for viral activity assay (e.g., plaque assay, TCID50)

Procedure:

  • Transfect the cells with either HGPRT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours to allow for gene silencing.

  • Confirm the knockdown of HGPRT expression by methods such as quantitative PCR (qPCR) or Western blotting.

  • Infect the transfected cells with the virus in the presence of varying concentrations of T-705.

  • After a suitable incubation period, assess the antiviral activity of T-705 in both the HGPRT-knockdown and control cells using a viral activity assay.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the role of a specific enzyme in the metabolic activation of a prodrug like T-705.

Experimental_Workflow Workflow for Investigating Enzyme-Mediated Prodrug Activation cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Analysis cluster_antiviral_assay Functional (Antiviral) Assay enzymatic_assay Enzymatic Assay with Purified Enzyme hplc_analysis_vitro HPLC Analysis of Reaction Products enzymatic_assay->hplc_analysis_vitro kinetic_parameters Determine Kinetic Parameters (Km, Vmax) hplc_analysis_vitro->kinetic_parameters conclusion Conclusion on the Role of Enzyme X kinetic_parameters->conclusion cell_culture Cell Culture (Wild-Type vs. Deficient/Knockdown) drug_treatment Prodrug Treatment cell_culture->drug_treatment metabolite_extraction Intracellular Metabolite Extraction drug_treatment->metabolite_extraction hplc_analysis_cell HPLC Analysis of Phosphorylated Metabolites metabolite_extraction->hplc_analysis_cell activity_assessment Assessment of Antiviral Activity (e.g., Plaque Assay) hplc_analysis_cell->activity_assessment virus_infection Virus Infection of Treated/Knockdown Cells virus_infection->activity_assessment activity_assessment->conclusion hypothesis Hypothesis: Enzyme X activates Prodrug Y hypothesis->enzymatic_assay hypothesis->cell_culture

Caption: A generalized experimental workflow for identifying and characterizing enzymes.

Conclusion

The antiviral efficacy of T-705 is intrinsically linked to its metabolic activation by host cellular enzymes. Human hypoxanthine guanine phosphoribosyltransferase (HGPRT) has been definitively identified as the key enzyme responsible for the initial and rate-limiting step of T-705 phosphorylation. While the subsequent phosphorylation events are carried out by as-yet-unidentified cellular kinases, the foundational role of HGPRT is undisputed. The relatively poor substrate efficiency of T-705 for HGPRT presents a potential bottleneck in its activation, offering a clear target for the rational design of more potent T-705 prodrugs or combination therapies aimed at enhancing this metabolic pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for further research into the cellular metabolism of T-705 and other nucleoside/nucleotide analog prodrugs.

References

Methodological & Application

Application Notes and Protocols for Testing T-705RMP Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705, also known as Favipiravir, is a potent antiviral compound with a broad spectrum of activity against various RNA viruses, most notably influenza viruses.[1][2] T-705 is a prodrug that, once inside a cell, is metabolized into its active forms, T-705-ribosyl-5'-monophosphate (T-705RMP) and subsequently T-705-ribosyl-5'-triphosphate (T-705RTP).[3] The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and suppression of viral replication.[3][4] This document provides detailed protocols for assessing the antiviral efficacy of T-705 and its active monophosphate form, this compound, in vitro.

Data Presentation

The antiviral activity of T-705 is typically evaluated by its 50% effective concentration (EC₅₀), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for determining the therapeutic window of an antiviral compound.

Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Influenza A/PR/8/34 (H1N1)MDCK0.013-0.48 µg/ml>1,000 µg/ml>2,000[1]
Influenza A/Duck/MN/1525/81 (H5N1)MDCK2.6-12.1--[5]
Seasonal Influenza A (H1N1)MDCK15.07-17.05--[6]
Pandemic Influenza A (H1N1)MDCK11.36-15.54--[6]
Influenza B/Lee/40MDCK0.039-0.089 µg/ml>1,000 µg/ml>11,236[1]
Influenza C/Taylor/1233/47MDCK0.030-0.057 µg/ml>1,000 µg/ml>17,544[1]

Note: EC₅₀ values can vary depending on the specific assay conditions, such as the multiplicity of infection (MOI) and the cell line used.

Experimental Protocols

Two primary types of assays are presented: a cell-based assay for the prodrug T-705 and a cell-free assay for the active metabolite this compound.

Protocol 1: Cell-Based Plaque Reduction Assay for T-705

This protocol determines the concentration of T-705 required to inhibit the formation of viral plaques in a cell monolayer. Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research.[7][8]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • T-705 (Favipiravir)

  • Dimethyl sulfoxide (DMSO)

  • Agarose

  • Crystal Violet solution

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of T-705 in DMSO. On the day of the experiment, prepare serial dilutions of T-705 in serum-free DMEM.

  • Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the various concentrations of T-705.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until visible plaques are formed.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).

Protocol 2: Cell-Free RNA-Dependent RNA Polymerase (RdRp) Assay for this compound

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified influenza virus RdRp. This is a more direct way to assess the efficacy of the active form of the drug.

Materials:

  • Purified recombinant influenza virus RNA-dependent RNA polymerase (RdRp) complex (PB1, PB2, and PA subunits)

  • This compound

  • Viral RNA template (e.g., a short, defined RNA sequence)

  • Radiolabeled or fluorescently labeled nucleotide triphosphates (e.g., [α-³²P]GTP or a fluorescent analog)

  • Non-labeled ATP, CTP, GTP, and UTP

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and RNase inhibitor)

  • Polyacrylamide gels

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified influenza RdRp, and the viral RNA template.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiation of RNA Synthesis: Start the reaction by adding the mixture of labeled and unlabeled nucleotide triphosphates.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

  • Product Analysis: Denature the RNA products by heating and separate them by size using polyacrylamide gel electrophoresis.

  • Data Quantification: Visualize the newly synthesized RNA products using a phosphorimager or fluorescence scanner. Quantify the amount of RNA synthesis in the presence of different concentrations of this compound. The IC₅₀ is the concentration of this compound that inhibits RdRp activity by 50% compared to the no-inhibitor control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • T-705 or this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound (T-705 or this compound) to the wells. Include a no-compound control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the no-compound control.

Mandatory Visualizations

experimental_workflow cluster_cell_based Protocol 1: Cell-Based Assay (T-705) cluster_cell_free Protocol 2: Cell-Free RdRp Assay (this compound) cluster_cytotoxicity Protocol 3: Cytotoxicity Assay p1_start Seed MDCK Cells in 6-well plates p1_infect Infect with Influenza Virus p1_start->p1_infect p1_treat Treat with T-705 dilutions p1_infect->p1_treat p1_incubate Incubate for Plaque Formation p1_treat->p1_incubate p1_stain Fix and Stain Plaques p1_incubate->p1_stain p1_analyze Count Plaques & Calculate EC50 p1_stain->p1_analyze p3_analyze Calculate CC50 p2_setup Combine Purified RdRp, RNA template p2_inhibit Add this compound dilutions p2_setup->p2_inhibit p2_react Initiate RNA synthesis with NTPs p2_inhibit->p2_react p2_incubate Incubate reaction mixture p2_react->p2_incubate p2_separate Separate RNA products by PAGE p2_incubate->p2_separate p2_quantify Quantify RNA & Calculate IC50 p2_separate->p2_quantify p3_seed Seed MDCK Cells in 96-well plates p3_treat Treat with compound dilutions p3_seed->p3_treat p3_incubate Incubate for 48-72 hours p3_treat->p3_incubate p3_mtt Add MTT reagent p3_incubate->p3_mtt p3_read Measure Absorbance p3_mtt->p3_read p3_read->p3_analyze

Caption: Experimental workflow for in vitro efficacy testing.

mechanism_of_action cluster_cell Host Cell cluster_virus Viral Replication T705 T-705 (Favipiravir) T705RMP This compound T705->T705RMP Ribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Inhibits vRNA_replication Viral RNA Replication RdRp->vRNA_replication Catalyzes T705_ext T-705 (Extracellular) T705_ext->T705 Cellular Uptake

Caption: Mechanism of action of T-705 (Favipiravir).

References

Application Note: Quantification of Intracellular Favipiravir Monophosphate (T-705RMP) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in antiviral research and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits activity against a range of RNA viruses. As a prodrug, Favipiravir undergoes intracellular phosphoribosylation to form its active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] The initial and rate-limiting step in this activation pathway is the conversion to Favipiravir ribofuranosyl-5'-monophosphate (T-705RMP). Accurate quantification of intracellular this compound is crucial for understanding the metabolic activation of the drug, evaluating the efficacy of the conversion process, and conducting comprehensive PK/PD modeling.

This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is adapted from established procedures for the analysis of intracellular nucleotides and phosphorylated drug metabolites.[4][5][6]

Metabolic Activation Pathway

Favipiravir is actively transported into the cell, where it is converted by host cell enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), into this compound. Subsequent phosphorylation by cellular kinases yields the diphosphate (T-705RDP) and finally the active triphosphate (T-705RTP) form.[5]

G cluster_0 Extracellular cluster_1 Intracellular T705_ext Favipiravir (T-705) T705_int Favipiravir (T-705) T705_ext->T705_int Cellular Uptake T705RMP T-705-RMP T705_int->T705RMP HGPRT T705RDP T-705-RDP T705RMP->T705RDP Kinases T705RTP T-705-RTP (Active) T705RDP->T705RTP Kinases

Caption: Intracellular metabolic activation of Favipiravir (T-705).

Experimental Protocol

This protocol outlines the necessary steps for cell culture, treatment, metabolite extraction, and subsequent HPLC analysis.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., MDCK, A549), culture medium, fetal bovine serum (FBS), antibiotics.

  • Drug Treatment: Favipiravir (T-705) standard.

  • Extraction: HPLC-grade methanol (MeOH), HPLC-grade water, Trichloroacetic acid (TCA).

  • HPLC Analysis: Ammonium phosphate monobasic, Potassium phosphate dibasic, Acetonitrile (ACN), this compound analytical standard.

  • Equipment: Cell culture incubator, centrifuge, vacuum concentrator (e.g., SpeedVac), HPLC system with UV detector, strong anion exchange (SAX) column.

Experimental Workflow

The overall workflow involves treating cultured cells with Favipiravir, harvesting the cells, extracting the intracellular metabolites, and analyzing the extract via HPLC.

G A 1. Cell Seeding & Culture B 2. Treatment with Favipiravir (T-705) A->B C 3. Cell Harvesting & Washing B->C D 4. Intracellular Metabolite Extraction (e.g., Cold 60% Methanol) C->D E 5. Centrifugation to Pellet Debris D->E F 6. Supernatant Collection & Evaporation E->F G 7. Reconstitution in Mobile Phase F->G H 8. HPLC-UV Analysis (SAX Column) G->H I 9. Peak Integration & Quantification H->I

Caption: Workflow for this compound intracellular quantification.

Detailed Methodologies

3.1. Cell Culture and Treatment

  • Seed cells (e.g., MDCK) in T-75 flasks or 6-well plates and grow to 80-90% confluency.

  • Remove the culture medium and replace it with a fresh medium containing the desired concentration of Favipiravir (e.g., 1-100 µM).

  • Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

3.2. Sample Preparation and Metabolite Extraction

  • After incubation, place the culture plates/flasks on ice.

  • Aspirate the drug-containing medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 60% methanol to each T-75 flask (or an appropriate volume for the culture vessel).

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new tube. This fraction contains the intracellular metabolites.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Resuspend the dried pellet in a defined volume (e.g., 200 µL) of HPLC mobile phase A (see section 3.3) for analysis.[4]

3.3. HPLC Instrumentation and Conditions The separation of the polar this compound is best achieved using a strong anion exchange (SAX) column.

ParameterRecommended Setting
Instrument HPLC System with UV-Vis Detector
Column Strong Anion Exchange (SAX), e.g., Partisil 10 SAX
Mobile Phase A 0.02 M Ammonium Phosphate, pH 3.5
Mobile Phase B 0.75 M Ammonium Phosphate, pH 4.5
Flow Rate 1.5 mL/min
Detection (UV) 360 nm[5]
Injection Volume 50 µL
Gradient A linear gradient from 0% B to 100% B over 30 minutes

Note: This gradient is a starting point and must be optimized for the specific column and system to ensure adequate separation of this compound from other intracellular nucleotides like AMP, GMP, etc.

Data Analysis and Quantification
  • Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 50 µM) in mobile phase A.

  • Calibration: Inject the standards into the HPLC system and generate a standard curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared cell extracts. Identify the this compound peak based on the retention time of the standard.

  • Calculation: Determine the concentration of this compound in the sample using the linear regression equation from the standard curve.

  • Normalization: Normalize the calculated amount of this compound to the cell number (e.g., pmol/10⁶ cells) to account for variations in cell density between samples.[7]

Data Presentation and Method Validation

For a robust assay, key validation parameters should be assessed. The following tables present example data for a typical method validation.

Table 1: Calibration Curve and Linearity

Analyte Concentration Range (µM) Linear Regression Equation Correlation Coefficient (r²)

| this compound | 0.1 - 50 | y = 45873x + 1205 | > 0.999 |

Table 2: Precision and Accuracy

Spiked Concentration (µM) n Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
0.5 (LQC) 5 4.8 6.2 103.5
5.0 (MQC) 5 3.1 4.5 98.7
40.0 (HQC) 5 2.5 3.8 101.2

(LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control)

Table 3: Example Intracellular Concentrations in MDCK Cells

Extracellular T-705 (µM) Incubation Time (h) Intracellular this compound (pmol/10⁶ cells) ± SD
10 24 15.4 ± 2.1
50 24 78.2 ± 6.5
100 24 145.9 ± 11.8

(Data are hypothetical examples for illustrative purposes)

Conclusion The described HPLC method provides a reliable and reproducible approach for the quantification of intracellular this compound. This protocol is essential for researchers studying the mechanism of action of Favipiravir and for professionals in drug development requiring detailed intracellular pharmacokinetic data. Users should perform appropriate system suitability tests and validate the method according to their specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for Establishing a Cell-Based Assay for Favipiravir (T-705) Activity Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapeutics. Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has shown activity against a range of RNA viruses.[1][2][3] T-705 is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705RTP), by host cell enzymes.[1][2][3][4][5] T-705RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.[2][4][6][7][8] These application notes provide a detailed framework and protocols for establishing a robust cell-based assay to evaluate the antiviral activity of T-705 against SARS-CoV-2.

Mechanism of Action of Favipiravir (T-705)

Favipiravir, upon entering the host cell, undergoes phosphoribosylation to become its active triphosphate form, T-705RTP.[1][2][4] This active metabolite mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[3] The incorporation of T-705RTP can lead to lethal mutagenesis and chain termination, thereby inhibiting viral replication.[6]

cluster_cell Host Cell T-705 Favipiravir (T-705) (Prodrug) T-705RMP This compound (Monophosphate) T-705->this compound Cellular Enzymes T-705RTP T-705RTP (Active Triphosphate) This compound->T-705RTP Cellular Kinases RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) T-705RTP->RdRp Inhibition Inhibition of Viral RNA Replication T-705RTP->Inhibition Replication Viral RNA Replication RdRp->Replication Extracellular Extracellular Space Extracellular->T-705 Cellular Uptake Start Start Cell_Culture Cell Culture (e.g., Vero E6) Start->Cell_Culture Infection Infect Cells with SARS-CoV-2 & Treat with Favipiravir Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of Favipiravir (T-705) Compound_Prep->Infection Incubation Incubate for 24-72 hours Infection->Incubation Assay Perform Antiviral Assay Incubation->Assay CPE CPE Reduction Assay Assay->CPE PRNA Plaque Reduction Assay Assay->PRNA qRT_PCR qRT-PCR Assay Assay->qRT_PCR Data_Analysis Data Analysis (Calculate EC50, CC50) CPE->Data_Analysis PRNA->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of T-705 (Favipiravir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705, also known as Favipiravir, is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of RNA viruses.[1][2] It is a prodrug that is metabolized within cells to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[3] The active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis or the induction of lethal mutations.[3][4][5] This unique mechanism of action makes T-705 a valuable candidate for the treatment of various viral infections, including influenza, Ebola, Lassa fever, and Zika virus.[1][6][7][8]

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of T-705. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this antiviral compound.

Mechanism of Action of T-705 (Favipiravir)

T-705 is administered as a prodrug and must be intracellularly converted to its active triphosphate form, T-705-RTP, to exert its antiviral effect. This process involves cellular enzymes. Once formed, T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog. Its incorporation into the nascent viral RNA chain can lead to either chain termination or an increased mutation rate, a phenomenon known as error catastrophe, which results in non-viable viral progeny.[3][5]

T-705 Mechanism of Action Mechanism of Action of T-705 (Favipiravir) cluster_cell Host Cell T-705 T-705 (Favipiravir) (Prodrug) T-705_RMP T-705-RMP T-705->T-705_RMP Cellular Enzymes T-705_RDP T-705-RDP T-705_RMP->T-705_RDP T-705_RTP T-705-RTP (Active Form) T-705_RDP->T-705_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) T-705_RTP->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Inhibition Inhibition of Replication (Chain Termination / Error Catastrophe) Replication->Inhibition Virus Virus Virus->T-705 Enters Cell

Fig. 1: Mechanism of Action of T-705 (Favipiravir).

Animal Models for In Vivo Efficacy Evaluation

The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral agents. The choice depends on the specific virus being studied and the ability of the model to recapitulate key aspects of human disease.

General Experimental Workflow

A typical in vivo efficacy study for T-705 involves several key steps, from animal acclimatization to data analysis. The following diagram illustrates a generalized workflow.

Experimental Workflow General Experimental Workflow for In Vivo Efficacy Studies Acclimatization Animal Acclimatization Baseline Baseline Data Collection (Weight, Temperature) Acclimatization->Baseline Infection Viral Challenge (e.g., Intranasal, Intraperitoneal) Baseline->Infection Treatment T-705 Administration (e.g., Oral, IP, IV) Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Weight, Survival) Treatment->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Endpoint Analysis (Viral Load, Histopathology, etc.) Sampling->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Fig. 2: Generalized Experimental Workflow.

Application Note 1: Influenza Virus Infection in Mice

The mouse model is widely used for evaluating the efficacy of anti-influenza drugs due to its cost-effectiveness and the availability of various mouse strains.

Data Presentation

Virus Strain Mouse Strain T-705 Dosage (mg/kg/day) Administration Route Treatment Schedule Efficacy Endpoint Survival Rate (%) Reference
A/PR/8/34 (H1N1)BALB/c200OralTwice daily for 5 days, starting 1h post-infectionSurvival100[9]
A/California/04/2009 (H1N1pdm)BALB/c100OralTwice daily for 5 days, starting 4h post-infectionSurvival100[10]
B/Memphis/20/96 (Oseltamivir-resistant)C57BL/6150OralTwice daily for 5 days, starting 2h post-infectionSurvival50[8]
B/Memphis/20/96 (Oseltamivir-resistant)C57BL/6300OralTwice daily for 5 days, starting 2h post-infectionSurvival78[8]
B/Brisbane/60/2008BALB scid (immunocompromised)50OralTwice daily for 10 days, starting 24h post-infectionSurvival100[11][12]
B/Brisbane/60/2008BALB scid (immunocompromised)250OralTwice daily for 10 days, starting 24h post-infectionSurvival100[11][12]

Experimental Protocol

  • Animals: Specific-pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[8][10] For studies involving immunocompromised hosts, BALB scid mice can be used.[11][12]

  • Virus: Influenza virus strains such as A/PR/8/34 (H1N1), A/California/04/2009 (H1N1pdm), or influenza B strains.[8][9][10]

  • Infection:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[8][10]

    • Inoculate mice intranasally with a lethal dose of the virus (e.g., 10^4.3 50% cell culture infectious doses) in a volume of 50-90 µL.[10]

  • T-705 Formulation and Administration:

    • Suspend T-705 in a suitable vehicle, such as 0.4% carboxymethyl cellulose (CMC) or ORA-Plus.[8][13]

    • Administer T-705 orally via gavage.

    • Treatment is typically initiated shortly after infection (e.g., 2-4 hours post-infection) and continued twice daily for 5-10 days.[8][10][11]

  • Monitoring and Endpoints:

    • Monitor mice daily for clinical signs of illness (e.g., ruffled fur, lethargy), body weight loss, and survival for at least 14-21 days post-infection.[10][13]

    • At specified time points, euthanize a subset of mice to collect lung tissue for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.[8]

  • Data Analysis:

    • Compare survival curves between treated and control groups using the Kaplan-Meier method and log-rank test.

    • Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., t-test or ANOVA).

Application Note 2: Ebola Virus (EBOV) Infection Models

Due to the high pathogenicity of EBOV, studies must be conducted in BSL-4 facilities. Mouse and non-human primate models are commonly used.

Data Presentation

Virus Strain Animal Model T-705 Dosage (mg/kg/day) Administration Route Treatment Schedule Efficacy Endpoint Survival Rate (%) Reference
Zaire EBOVIFNAR-/- Mice300OralTwice daily for 8 days, starting 6 days post-infectionSurvival100[1][8]
Zaire EBOV (Gabon 2001)Cynomolgus Macaque300 (150 mg/kg BID)IntravenousTwice daily for 14 days, starting 2 days pre-infectionSurvival40[4][5][14]
Zaire EBOV (Gabon 2001)Cynomolgus Macaque360 (180 mg/kg BID)IntravenousTwice daily for 14 days, starting 2 days pre-infectionSurvival60[4][5][14]

Experimental Protocol: Mouse Model

  • Animals: Mice lacking the type I interferon receptor (IFNAR-/-) are susceptible to EBOV infection.[1]

  • Virus: A mouse-adapted strain of Zaire ebolavirus.

  • Infection:

    • Infect mice via the intraperitoneal or intranasal route.

  • T-705 Administration:

    • Administer T-705 orally or intraperitoneally.

    • Treatment can be initiated prophylactically or therapeutically at different days post-infection. A dose of 300 mg/kg/day has been shown to be effective.[1][8]

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs, weight loss, and survival.

    • Collect blood samples to determine viremia by qRT-PCR.

    • At the end of the study or at humane endpoints, collect tissues for viral load and histopathology.

Experimental Protocol: Non-Human Primate (NHP) Model

  • Animals: Cynomolgus macaques (Macaca fascicularis).[4][14]

  • Virus: Zaire ebolavirus (e.g., Gabon 2001 strain).

  • Infection:

    • Challenge animals intramuscularly with a defined dose of the virus (e.g., 1,000 focus-forming units).[4]

  • T-705 Administration:

    • Administer T-705 intravenously.

    • A loading dose may be given, followed by maintenance doses. For example, a loading dose of 250 mg/kg BID followed by 150 or 180 mg/kg BID for 12 days.[14]

  • Monitoring and Endpoints:

    • Daily monitoring of clinical signs, temperature, and activity.

    • Regular blood collection for virological (qRT-PCR) and biochemical analysis.

    • Plasma trough concentrations of T-705 should be measured to correlate exposure with efficacy.[4]

Application Note 3: Lassa Virus (LASV) Infection in Guinea Pigs

The guinea pig model of Lassa fever recapitulates many of the clinical features of the human disease.

Data Presentation

Virus Strain Animal Model T-705 Dosage (mg/kg/day) Administration Route Treatment Schedule Efficacy Endpoint Survival Rate (%) Reference
LASV-JosiahHartley Guinea Pig150Not specifiedFor 7 days, starting 2 days post-challengeSurvival78 (7/9)[6][8]
LASV-JosiahHartley Guinea Pig300Not specifiedFor 7 days, starting 2 days post-challengeSurvival100[6]

Experimental Protocol

  • Animals: Hartley guinea pigs.[6]

  • Virus: Guinea pig-adapted Lassa virus (e.g., LASV-Josiah).

  • Infection:

    • Challenge guinea pigs with a lethal dose of LASV.

  • T-705 Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 days).

    • Administer T-705 at doses ranging from 150 to 300 mg/kg/day for a defined period (e.g., 7 days).[6]

  • Monitoring and Endpoints:

    • Monitor animals for clinical signs of Lassa fever (fever, weight loss) and survival for an extended period (e.g., 42 days).

    • Measure viral titers in tissues to assess the reduction in viral load.

Application Note 4: Zika Virus (ZIKV) Infection in Mice

IFNAR-/- mice are also a suitable model for studying ZIKV infection, as they develop a lethal disease.

Data Presentation

Virus Strain Animal Model T-705 Dosage (mg/kg/day) Administration Route Treatment Schedule Efficacy Endpoint Survival Rate (%) Reference
ZIKV-French PolynesiaIFNAR-/- Mice (Female)Not specifiedNot specifiedDaily treatmentsSurvival87[7][11]
ZIKV-French PolynesiaIFNAR-/- Mice (Male)Not specifiedNot specifiedDaily treatmentsSurvival25[7][11]

Experimental Protocol

  • Animals: Male and female IFNAR-/- mice.[7][11]

  • Virus: A pathogenic strain of Zika virus (e.g., French Polynesia isolate).

  • Infection:

    • Infect mice via the intraperitoneal (IP) route.

  • T-705 Administration:

    • Administer T-705 daily. The efficacy has been shown to be dose-dependent.

  • Monitoring and Endpoints:

    • Monitor for clinical signs, weight loss, and survival.

    • A notable finding is the sex-dependent difference in survival, with female mice showing a better response to treatment.[7][11] This should be a key consideration in study design and data interpretation.

Conclusion

T-705 (Favipiravir) has demonstrated significant in vivo efficacy against a variety of RNA viruses in different animal models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct preclinical studies to further evaluate the therapeutic potential of T-705. Careful consideration of the animal model, virus strain, dosage, and treatment schedule is essential for obtaining robust and translatable results.

References

Application Notes and Protocols for Assessing T-705RMP Cytotoxicity in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705 (Favipiravir) is a prodrug that is intracellularly converted to its active form, T-705 ribofuranosyl 5'-monophosphate (T-705RMP), and subsequently to T-705 ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. While primarily investigated for its antiviral efficacy, understanding the potential cytotoxic effects of its metabolites, such as this compound, on host cells is a critical aspect of its preclinical and clinical evaluation. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in different cell lines, enabling researchers to evaluate its safety profile and understand its mechanism of cellular toxicity.

Data Presentation: Quantitative Cytotoxicity of Favipiravir (T-705)

The following table summarizes the available quantitative data on the cytotoxicity of favipiravir (T-705), the prodrug of this compound, in various cell lines. It is important to note that the cytotoxicity can vary significantly depending on the cell type, exposure time, and the specific assay used.

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
H9c2 (Rat Cardiomyoblasts) ATP Assay200 µM24 hours~20% decrease in ATP levels[1]
Mitochondrial Complex I & V Inhibition>200 µMNot SpecifiedSignificant enzyme inhibition[1]
CCD-1079Sk (Human Skin Fibroblasts) Not specifiedNot specifiedNot specifiedLow cytotoxicity reported[1]
Vero E6 (African Green Monkey Kidney) Real-Time Cell Analysisup to 3 mg/mL160 hoursNo significant cytotoxicity[2]
Calu-3 (Human Lung Epithelial) MTT Assayup to 7.855 mg/mL (50 µM)Not SpecifiedNo significant cytotoxicity[2][3]
MDCK (Madin-Darby Canine Kidney) Not specifiedup to 2,000 µg/mLNot SpecifiedCC50 not reached[4]
MCF-7 (Human Breast Cancer) SRB Assay20.2 ± 1.53 µg/mL (IC50)24 hoursDose-dependent decrease in cell viability[5]
SRB Assay5.47 ± 1.71 µg/mL (IC50)48 hoursDose-dependent decrease in cell viability[5]
Vero (African Green Monkey Kidney) SRB AssayNot specified48 hoursNon-toxic effect[5]
Normal Human Skin Fibroblasts (NHSF) SRB Assay>100 µg/mL (IC50)72 hoursNo cytotoxicity observed[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of a compound like this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding in 96-well plates compound_prep Prepare this compound serial dilutions treatment Treat cells with this compound and controls compound_prep->treatment incubation Incubate for desired duration (e.g., 24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout apoptosis_assay->readout calculation Calculate % Viability/ Cytotoxicity & CC50 readout->calculation interpretation Data Interpretation calculation->interpretation signaling_pathway cluster_drug Drug Action cluster_mito Mitochondrial Effects cluster_stress Cellular Stress cluster_apoptosis Apoptosis T705RMP This compound ETC Inhibition of Mitochondrial Electron Transport Chain (Complex I & V) T705RMP->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Caspase3 Caspase-3 Activation OxidativeStress->Caspase3 DNADamage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note and Protocol: Time-of-Addition Experiments with T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] Its mechanism of action involves intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][5][6][7] T-705RMP is the monophosphate intermediate in this conversion process. Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle that an antiviral compound inhibits.[8][9][10] This protocol provides a detailed methodology for conducting time-of-addition experiments using this compound to determine its inhibitory window against RNA viruses, using influenza virus as a model.

Mechanism of Action of T-705

T-705 is a prodrug that is intracellularly converted into its active triphosphate form, T-705RTP.[1][5][6][7] T-705RTP mimics purine nucleosides and is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.[2][11] Studies have shown that T-705 targets the early to middle stages of viral replication, specifically the RNA synthesis step, and does not affect viral adsorption or release.[1][6][12][13][14]

Experimental Protocols

This protocol outlines a time-of-addition assay to pinpoint the stage of the influenza virus life cycle inhibited by this compound.

Materials and Reagents

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/PR/8/34)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound (prepare stock solutions in an appropriate solvent, e.g., DMSO or water)

  • Control compounds (e.g., Amantadine for entry/uncoating inhibition, Oseltamivir for release inhibition)

  • 96-well cell culture plates

  • Reagents for virus quantification (e.g., crystal violet for plaque assays, reagents for RT-qPCR)

Experimental Workflow

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with influenza A virus at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1, for 1 hour to allow for viral adsorption.

  • Removal of Inoculum: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unbound virus.

  • Time-of-Addition: Add fresh culture medium containing this compound at various time points post-infection (p.i.). The time points should cover the entire viral replication cycle.

  • Incubation: Incubate the plates for a period sufficient to allow for one round of viral replication (e.g., 10-24 hours).

  • Endpoint Analysis: Quantify the viral yield or cytopathic effect (CPE) at the end of the incubation period. This can be done through various methods such as plaque assays, TCID50 assays, or RT-qPCR for viral RNA.

Detailed Protocol

1. Cell Culture and Virus Preparation

  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Prepare and titer influenza A virus stocks on MDCK cells.

2. Time-of-Addition Assay

  • Seed MDCK cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with influenza A virus at an MOI of 0.1 in serum-free DMEM for 1 hour at 37°C.

  • After 1 hour, remove the viral inoculum and wash the cells twice with PBS.

  • Add 100 µL of DMEM containing 2 µg/mL TPCK-treated trypsin to each well.

  • Add this compound at the desired final concentration at the following time points post-infection: -1 h (pre-infection), 0 h, 1 h, 2 h, 4 h, 6 h, and 8 h. Include a "no-drug" control and controls with known inhibitors.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, collect the supernatant for viral titer determination by plaque assay or TCID50. Alternatively, lyse the cells for RNA extraction and quantification by RT-qPCR.

Data Presentation

The results of the time-of-addition experiment can be summarized in the following table. The data should represent the percentage of viral inhibition at each time point of drug addition compared to the no-drug control.

Time of Addition (hours post-infection)This compound (% Inhibition)Amantadine (% Inhibition)Oseltamivir (% Inhibition)
-1 (Pre-treatment)
0 (Co-treatment)
1
2
4
6
8
No Drug000

Mandatory Visualization

Diagram 1: Experimental Workflow of Time-of-Addition Assay

G cluster_setup Setup cluster_infection Infection cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed MDCK cells in 96-well plate B Infect with Influenza Virus (1h) A->B C Remove inoculum and wash cells B->C D Add this compound at different time points (-1h, 0h, 1h, 2h, 4h, 6h, 8h p.i.) C->D E Incubate for 24h D->E F Quantify viral yield (Plaque Assay / RT-qPCR) E->F

Caption: Workflow for the time-of-addition experiment.

Diagram 2: Influenza Virus Replication Cycle and this compound's Target

G cluster_virus cluster_cell Host Cell Virion Virion Entry 1. Attachment & Entry Virion->Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding T705 T-705RTP (Active form of T-705) T705->Replication Inhibits RdRp

Caption: Influenza virus life cycle and the inhibitory target of T-705RTP.

References

Application Notes and Protocols: High-Throughput Screening Assay for T-705RMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (T-705) is a potent antiviral agent that, upon intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses.[1][2][3][4] The unique mechanism of action, targeting a conserved viral enzyme not present in human cells, makes T-705 and its analogs promising candidates for broad-spectrum antiviral therapies.[1][2] T-705RTP functions as a purine nucleotide analog, competing with ATP and GTP for incorporation into the nascent viral RNA strand, ultimately leading to the termination of RNA synthesis.[5][6][7][8][9]

These application notes provide a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize novel analogs of T-705RMP (the monophosphate intermediate) that effectively inhibit viral RdRp activity. The assay is suitable for screening large chemical libraries and provides quantitative data for hit validation and lead optimization.

Signaling Pathway and Mechanism of Action

The antiviral activity of T-705 is dependent on its intracellular conversion to the active triphosphate form, T-705RTP. This process involves cellular enzymes that sequentially phosphorylate the parent compound. Once formed, T-705RTP is recognized by the viral RdRp as a purine nucleotide. Its incorporation into the growing RNA chain prevents further elongation, thus inhibiting viral replication.

T705_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral RNA Replication T705 T-705 (Favipiravir) T705_intra T-705 T705->T705_intra Cellular Uptake T705RMP This compound T705_intra->T705RMP Cellular Kinases T705RDP T-705RDP T705RMP->T705RDP Cellular Kinases T705RTP T-705RTP (Active Form) T705RDP->T705RTP Cellular Kinases RdRp Viral RdRp T705RTP->RdRp Inhibits Nascent_RNA Nascent RNA Strand RNA_template Viral RNA Template Termination Chain Termination Nascent_RNA->Termination Incorporation of T-705RTP

Caption: Intracellular activation of T-705 and inhibition of viral RdRp.

Experimental Workflow

The high-throughput screening assay is designed to measure the inhibition of viral RNA-dependent RNA polymerase activity in a 384-well format. The assay quantifies the synthesis of double-stranded RNA (dsRNA) using a fluorescent intercalating dye. A decrease in fluorescence signal indicates inhibition of the RdRp enzyme.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection and Analysis Compound_Plates Compound Library Plates (this compound Analogs) Add_Compounds Add Test Compounds and Controls Assay_Plates 384-Well Assay Plates Dispense_Reagents Dispense Assay Buffer, RNA Template/Primer, and Viral RdRp Dispense_Reagents->Add_Compounds Initiate_Reaction Initiate Reaction with NTPs Add_Compounds->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Add_Dye Add dsRNA-Specific Fluorescent Dye Incubation->Add_Dye Read_Plate Read Fluorescence (e.g., Ex/Em 485/520 nm) Add_Dye->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for RdRp inhibitors.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant viral RNA-dependent RNA polymerase (e.g., from Influenza virus, SARS-CoV-2).

  • RNA Template/Primer: A single-stranded RNA template with a complementary primer to initiate RNA synthesis.

  • Nucleotides: ATP, GTP, CTP, UTP solution.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Positive Control: T-705RTP or another known RdRp inhibitor.

  • Negative Control: DMSO.

  • Detection Reagent: A fluorescent dye that specifically binds to dsRNA (e.g., PicoGreen®).

  • Plates: 384-well, black, flat-bottom assay plates.

  • Instrumentation: Liquid handling system, plate reader with fluorescence detection capabilities.

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.

    • Include wells for positive control (e.g., T-705RTP) and negative control (DMSO).

  • Enzyme and Template/Primer Addition:

    • Prepare a master mix containing the assay buffer, viral RdRp, and the RNA template/primer.

    • Dispense 10 µL of the master mix into each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a nucleotide master mix containing ATP, GTP, CTP, and UTP in assay buffer.

    • Add 5 µL of the nucleotide mix to each well to initiate the polymerase reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Add 5 µL of the dye solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

Data Analysis
  • Calculate Percentage Inhibition:

    • The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

    • The background signal is determined from wells containing all reagents except the enzyme.

  • Determine IC₅₀ Values:

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The quantitative data from the primary screen and subsequent dose-response experiments should be summarized in a clear and structured format.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Fluorescence Signal (RFU)% InhibitionHit (Yes/No)
Analog-0011015,23485.2Yes
Analog-0021045,78923.1No
...............
T-705RTP112,34590.1N/A
DMSON/A60,1230.0N/A

Table 2: Dose-Response and IC₅₀ Values for Hit Compounds

Compound IDIC₅₀ (µM)95% Confidence Interval (µM)Hill Slope
Analog-0010.780.65 - 0.921.20.99
Analog-0052.151.89 - 2.451.00.98
...............
T-705RTP0.340.28 - 0.411.10.99

Conclusion

This document provides a comprehensive guide for developing and implementing a high-throughput screening assay to identify novel inhibitors of viral RNA-dependent RNA polymerase based on the this compound scaffold. The described fluorescence-based assay is robust, scalable, and provides quantitative data essential for the advancement of promising antiviral candidates in the drug discovery pipeline. Careful execution of the protocol and rigorous data analysis will enable the identification of potent next-generation antiviral agents.

References

Application Notes and Protocols for the Use of T-705 (Favipiravir) in Viral Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing T-705 (Favipiravir), a potent broad-spectrum antiviral agent, in viral plaque reduction assays. The information is intended to guide researchers in accurately assessing the antiviral efficacy of this compound against a variety of RNA viruses.

Introduction

T-705, also known as Favipiravir, is a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4] It is a prodrug that undergoes intracellular phosphoribosylation to its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3][5] This active metabolite is recognized as a purine nucleotide analog by the viral RdRp, leading to the inhibition of viral RNA synthesis and replication.[6][7] Unlike the host's DNA-dependent RNA and DNA polymerases, the viral RdRp is the primary target, which accounts for the compound's selective antiviral activity.[1][3] Plaque reduction assays are a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Mechanism of Action

Favipiravir (T-705) exerts its antiviral effect through a multi-step intracellular process. Initially, T-705 is taken up by host cells where it is converted by host enzymes into its active triphosphate form, T-705-RTP.[1][3][6] T-705-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural purine nucleosides (ATP and GTP).[6][8] The incorporation of T-705-RMP into the nascent viral RNA strand can lead to chain termination, thereby halting viral replication.[7][9] This selective inhibition of the viral polymerase makes T-705 a potent antiviral against a wide range of RNA viruses.[2][3][4]

G cluster_cell Host Cell cluster_virus Viral Replication T705_in T-705 (Favipiravir) T705_RMP T-705-RMP T705_in->T705_RMP Host Enzymes T705_RDP T-705-RDP T705_RMP->T705_RDP T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Inhibits RNA Viral RNA Synthesis RdRp->RNA Catalyzes Progeny Progeny Virus RNA->Progeny T705_ext T-705 (Extracellular) T705_ext->T705_in Cellular Uptake

Caption: Intracellular activation of T-705 and inhibition of viral RdRp.

Quantitative Data Summary

The antiviral activity of T-705 has been evaluated against a multitude of RNA viruses using plaque reduction and other related assays. The 50% effective concentration (EC50) is a common metric used to quantify this activity.

Virus FamilyVirusCell LineAssay TypeEC50 (µg/mL)Reference
OrthomyxoviridaeInfluenza A (H1N1)MDCKPlaque Reduction0.014 - 0.55[1]
OrthomyxoviridaeInfluenza A (H5N1)MDCKYield ReductionNot Specified[10]
OrthomyxoviridaeInfluenza BMDCKPlaque Reduction0.014 - 0.55[1]
OrthomyxoviridaeInfluenza CMDCKPlaque Reduction0.014 - 0.55[1]
ArenaviridaeJunin virusVeroCPE Assay0.79 - 0.94[1]
ArenaviridaePichinde virusVeroCPE Assay0.79 - 0.94[1]
ArenaviridaeTacaribe virusVeroCPE Assay0.79 - 0.94[1]
ArenaviridaeLassa virusVeroYield Reduction1.7 - 11.1[1]
BunyaviridaeLa Crosse virusVeroCPE/Yield Reduction32 - 191 µM[10]
BunyaviridaePunta Toro virusVeroCPE/Yield Reduction32 - 191 µM[10]
BunyaviridaeRift Valley fever virusVeroCPE/Yield Reduction32 - 191 µM[10]
BunyaviridaeSandfly fever virusVeroCPE/Yield Reduction32 - 191 µM[10]
PicornaviridaePoliovirus--4.8[1]
PicornaviridaeRhinovirus--23[1]
PicornaviridaeEnterovirus 71--23[1]
CaliciviridaeNorovirus--19 - 39[1]
TogaviridaeChikungunya virus--0.3 - 9.4[1]

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Experimental Protocol: Viral Plaque Reduction Assay

This protocol provides a detailed methodology for determining the antiviral activity of T-705 against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[8] This protocol can be adapted for other susceptible viruses and cell lines.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/PR/8/34)

  • T-705 (Favipiravir)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Minimum Essential Medium (MEM)

  • Agarose (low melting point)

  • DEAE-Dextran

  • TPCK-treated trypsin

  • Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Sterile pipettes, tubes, and other standard cell culture equipment

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Virus Inoculation:

    • On the day of the experiment, wash the confluent cell monolayers twice with sterile PBS.

    • Prepare serial dilutions of the influenza virus stock in serum-free MEM. A typical dilution will aim for 50-100 plaque-forming units (PFU) per well.

    • Inoculate each well with 200 µL of the appropriate virus dilution.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • Compound Treatment and Agarose Overlay:

    • During the virus adsorption period, prepare the agarose overlay medium. For each 6-well plate, prepare a 2X MEM solution containing 2% low melting point agarose. Also, prepare a 2X MEM solution containing the desired concentrations of T-705 and 2 µg/mL TPCK-treated trypsin.

    • Prepare serial dilutions of T-705 in serum-free MEM.

    • After the 1-hour adsorption period, remove the virus inoculum from the wells.

    • Mix equal volumes of the 2X agarose solution and the 2X T-705/trypsin solution to create the final overlay medium.

    • Carefully add 2 mL of the agarose overlay medium containing the appropriate concentration of T-705 to each well. Include a "virus control" (no T-705) and a "cell control" (no virus, no T-705).

    • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with 1 mL of crystal violet solution for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each T-705 concentration compared to the virus control.

    • Percentage of Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Determine the EC50 value, which is the concentration of T-705 that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis seed_cells Seed MDCK cells in 6-well plates wash_cells Wash cell monolayer seed_cells->wash_cells prepare_virus Prepare virus dilutions infect_cells Inoculate cells with virus (1 hr) prepare_virus->infect_cells prepare_t705 Prepare T-705 dilutions add_overlay Add agarose overlay with T-705 prepare_t705->add_overlay wash_cells->infect_cells remove_inoculum Remove virus inoculum infect_cells->remove_inoculum remove_inoculum->add_overlay incubate Incubate (48-72 hrs) add_overlay->incubate fix_stain Fix and stain plaques incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_reduction Calculate % plaque reduction count_plaques->calculate_reduction determine_ec50 Determine EC50 calculate_reduction->determine_ec50

Caption: Workflow for a viral plaque reduction assay with T-705.

References

Application of T-705-RMP in Studies of Viral Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-705 (Favipiravir) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, most notably influenza viruses. Its mechanism of action relies on its intracellular conversion to the active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP). T-705 is first phosphoribosylated to T-705-ribofuranosyl-5'-monophosphate (T-705-RMP) and subsequently phosphorylated to T-705-RTP.[1] This active metabolite is recognized as a purine nucleotide analog by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1][2] The inhibition is primarily achieved through two proposed mechanisms: lethal mutagenesis, where the incorporation of T-705-RMP into the nascent viral RNA strand induces a high rate of mutations, and chain termination of viral RNA synthesis.[3][4]

While favipiravir presents a high barrier to the development of resistance, studies have successfully induced and characterized resistant viral strains in laboratory settings.[5][6] These studies are crucial for understanding the long-term efficacy of the drug and for the proactive development of second-generation inhibitors. This document provides detailed application notes and protocols for utilizing T-705 and its metabolites in the study of viral resistance mechanisms.

Mechanism of Action and Resistance

The antiviral activity of T-705 is initiated by its intracellular conversion to T-705-RTP. This active form competes with purine nucleosides for incorporation by the viral RdRp.[7] The incorporation of T-705-RMP can lead to non-viable viral progeny due to an increased mutation rate.[4]

Resistance to favipiravir in influenza A virus has been associated with specific mutations in the RdRp complex, which consists of the PB1, PB2, and PA subunits.[6] A key mutation, K229R, located in motif F of the PB1 subunit, has been shown to confer resistance to favipiravir.[6][8] This mutation, however, comes at a cost to viral fitness, reducing the polymerase's activity. A compensatory mutation, P653L, in the PA subunit can restore viral fitness without compromising the resistance conferred by the PB1 mutation.[6][9] The combination of these two mutations results in a robustly resistant virus.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the efficacy of favipiravir against wild-type and resistant influenza virus strains.

Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A and B Virus Strains

Virus StrainDrug SusceptibilityEC₅₀ (µM)Reference
Seasonal A(H1N1)Oseltamivir-Susceptible & Resistant0.19 - 22.48[3]
2009 A(H1N1)pdmOseltamivir-Susceptible & Resistant0.19 - 22.48[3]
Avian A(H5N1)Oseltamivir-Resistant1.341[5]
Avian A(H7N2)Oseltamivir-Sensitive1.53[5]
Avian A(H7N2)Adamantane-Resistant10.2[5]
Influenza B (Seasonal)Oseltamivir-Susceptible & Resistant0.57 - 5.3[5]

EC₅₀ (50% effective concentration) values were determined by plaque reduction assays in Madin-Darby canine kidney (MDCK) cells.

Table 2: Impact of Resistance Mutations on Favipiravir Susceptibility in Influenza A Virus (A/England/195/2009 H1N1)

Viral MutantIC₉₀ (µM)Fold Change in ResistanceReference
Wild-Type1.8-[10]
PB1 K229R + PA P653L55~30[10]

IC₉₀ (90% inhibitory concentration) values were determined in a viral yield reduction assay in MDCK cells.

Experimental Protocols

Protocol 1: In Vitro Selection of Favipiravir-Resistant Influenza Virus

This protocol describes the serial passage of influenza virus in the presence of favipiravir to select for resistant mutants.

Materials:

  • Influenza A virus stock (e.g., A/England/195/2009)

  • Madin-Darby canine kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 0.5% BSA)

  • Favipiravir (T-705) stock solution

  • Trypsin (for viral propagation)

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare a working solution of influenza virus in infection medium at a low multiplicity of infection (MOI).

  • Prepare a series of favipiravir dilutions in infection medium. A starting concentration that provides strong selective pressure (e.g., ~99% reduction in virus plaques) should be used.[11]

  • Infect the MDCK cell monolayers with the virus solution.

  • After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium containing the desired concentration of favipiravir.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • Harvest the supernatant containing the progeny virus.

  • For subsequent passages, use the harvested virus to infect fresh MDCK cell monolayers in the presence of the same or increasing concentrations of favipiravir.

  • Repeat the passaging for a sufficient number of rounds (e.g., 10 passages) to allow for the selection of resistant variants.[11]

  • After the final passage, plaque-purify the virus population to isolate individual resistant clones.

  • Sequence the genome of the resistant clones to identify mutations in the RdRp genes (PB1, PB2, PA).

Protocol 2: Plaque Reduction Assay for Determining Antiviral Susceptibility (EC₅₀)

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[5]

Materials:

  • MDCK cells

  • Influenza virus stock

  • Favipiravir stock solution

  • 6-well plates

  • Infection medium

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet solution (0.1%)

  • 10% buffered formalin

Procedure:

  • Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of favipiravir in infection medium.

  • Dilute the influenza virus stock to a concentration that produces 50-100 plaque-forming units (PFU) per well.

  • Mix equal volumes of the diluted virus with each favipiravir dilution and a no-drug control. Incubate for 1 hour at 37°C.

  • Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of favipiravir.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus-only control wells.

  • Aspirate the overlay medium and fix the cells with 10% buffered formalin for at least 30 minutes.

  • Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow the plates to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ is the concentration of favipiravir that reduces the number of plaques by 50%.

Protocol 3: Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Activity Assay (Minigenome Assay)

This cell-based assay is used to assess the activity of the influenza virus polymerase and the effect of inhibitors or mutations.

Materials:

  • HEK293T cells

  • Plasmids encoding the influenza virus PB1, PB2, PA, and NP proteins

  • A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus promoter sequences (vRNA minigenome)

  • Transfection reagent

  • Favipiravir stock solution

  • Luciferase assay system

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the vRNA minigenome reporter plasmid. For studying resistance mutations, use plasmids encoding the mutant polymerase subunits.

  • At a few hours post-transfection, replace the medium with fresh medium containing various concentrations of favipiravir or a no-drug control.

  • Incubate the cells for 24-48 hours at 37°C.

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • The reporter activity is proportional to the RdRp activity. Compare the activity in the presence of favipiravir to the no-drug control to determine the inhibitory effect.

Visualizations

T705_Activation_and_Action cluster_cell Host Cell cluster_virus Viral Replication T705_ext T-705 (Favipiravir) (extracellular) T705_int T-705 (intracellular) T705_ext->T705_int Uptake T705_RMP T-705-RMP T705_int->T705_RMP Phosphoribosylation T705_RTP T-705-RTP (Active Form) T705_RMP->T705_RTP Phosphorylation RdRp Viral RdRp T705_RTP->RdRp Inhibits nascent_RNA Nascent Viral RNA RdRp->nascent_RNA Synthesizes vRNA Viral RNA Template vRNA->RdRp Template lethal_mutagenesis Lethal Mutagenesis nascent_RNA->lethal_mutagenesis chain_termination Chain Termination nascent_RNA->chain_termination

Caption: Intracellular activation of T-705 and its inhibitory effect on viral RNA synthesis.

Resistance_Workflow start Start with Wild-Type Influenza Virus passage Serial Passage in MDCK cells with increasing concentrations of Favipiravir start->passage selection Selection of Resistant Variants passage->selection isolation Plaque Purification to Isolate Clonal Virus Populations selection->isolation sequencing Full Genome Sequencing of Resistant Clones isolation->sequencing identification Identification of Mutations (e.g., PB1 K229R, PA P653L) sequencing->identification characterization Phenotypic Characterization identification->characterization ec50 Determine EC50 (Plaque Reduction Assay) characterization->ec50 fitness Assess Viral Fitness (Growth Kinetics) characterization->fitness polymerase_activity Measure Polymerase Activity (Minigenome Assay) characterization->polymerase_activity Resistance_Mechanism cluster_wt Wild-Type Virus cluster_resistant Resistant Virus wt_rdRp Wild-Type RdRp incorporation_wt Incorporation of T-705-RMP wt_rdRp->incorporation_wt favipiravir_rtp_wt T-705-RTP favipiravir_rtp_wt->wt_rdRp Binds inhibition_wt Inhibition of RNA Synthesis incorporation_wt->inhibition_wt mutant_rdRp Mutant RdRp (PB1 K229R) reduced_binding Reduced Binding/ Incorporation mutant_rdRp->reduced_binding compensatory_mutation Compensatory Mutation (PA P653L) mutant_rdRp->compensatory_mutation Restores fitness favipiravir_rtp_res T-705-RTP favipiravir_rtp_res->mutant_rdRp Reduced affinity continued_synthesis Continued RNA Synthesis reduced_binding->continued_synthesis

References

Troubleshooting & Optimization

optimizing T-705RMP concentration for maximum antiviral effect and minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing T-705RMP (Favipiravir-RTP) concentration for maximum antiviral effect and minimal toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: T-705, commonly known as Favipiravir, is a prodrug.[1] Inside a host cell, it undergoes phosphoribosylation to become its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP or Favipiravir-RTP).[2][3] T-705RTP functions as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2] The viral RdRp mistakenly recognizes T-705RTP as a purine nucleotide (like GTP or ATP) and incorporates it into the nascent viral RNA strand.[1][4] This incorporation inhibits the polymerase activity, thereby terminating viral replication.[5][6] This mechanism provides a broad spectrum of antiviral activity against viruses like influenza, arenaviruses, bunyaviruses, and filoviruses.[1][2]

Q2: What is the difference between T-705 (Favipiravir), this compound, and T-705RTP?

A2: These acronyms represent different forms of the drug along its metabolic activation pathway.

  • T-705 (Favipiravir): This is the prodrug form that is administered. It is inactive until it enters a cell.[1]

  • This compound (Favipiravir-RMP): This is the ribose-5'-monophosphate form, an intermediate metabolite created after T-705 is phosphoribosylated by host cell enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4]

  • T-705RTP (Favipiravir-RTP): This is the fully active ribofuranosyl-5'-triphosphate form. It is generated through further phosphorylation of this compound by host cell kinases and is the molecule that directly inhibits the viral RdRp.[2][4]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a crucial measure of a drug's therapeutic window. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[5]

  • CC50: The concentration of a drug that causes a 50% reduction in cell viability (i.e., is toxic to 50% of the cells).

  • EC50: The concentration of a drug that produces a 50% reduction in a desired antiviral effect (e.g., 50% reduction in viral plaques). A higher SI value is desirable as it indicates that the drug is effective at a concentration far below the concentration at which it becomes toxic to host cells.[7] Compounds with an SI value of 10 or greater are generally considered active and potentially safe for further development.

Q4: Is T-705 (Favipiravir) generally cytotoxic?

A4: T-705 generally exhibits low cytotoxicity in mammalian cell lines.[8] Studies have shown that its 50% cytotoxic concentration (CC50) is typically very high, often greater than 1000 or 2000 µM in cell lines like MDCK and Vero E6.[1][4][9] This results in a favorable and high Selectivity Index for many viruses, indicating a wide margin between the effective antiviral concentration and the concentration that harms host cells.[1][9] However, it is always critical to determine the CC50 in your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High variability or unexpectedly high EC50 values in my antiviral assay.

  • Possible Cause 1: Drug Solubility and Stability.

    • Troubleshooting Tip: Favipiravir has moderate aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution before making further dilutions in your cell culture medium. Always prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution. Using crushed tablets is not recommended as insolubles can affect the actual concentration.

  • Possible Cause 2: Cell Line Differences.

    • Troubleshooting Tip: The metabolic activation of Favipiravir to its active T-705RTP form depends on host cell enzymes. Different cell lines can have varying levels of these enzymes, leading to significant differences in antiviral efficacy. Use a consistent, well-characterized cell line for your experiments. If possible, confirm your results in multiple cell lines, ideally including primary cells relevant to the infection model.

  • Possible Cause 3: High Multiplicity of Infection (MOI).

    • Troubleshooting Tip: A high viral load (high MOI) can sometimes overwhelm the inhibitory effect of the drug, leading to a higher apparent EC50 value.[10] It is recommended to use a consistent and low MOI (e.g., 0.01-0.1) to provide a sufficient window for the drug to inhibit viral replication effectively.[11]

  • Possible Cause 4: Assay Method.

    • Troubleshooting Tip: The choice of assay (e.g., plaque reduction, CPE inhibition, yield reduction) and the readout method (e.g., visual scoring, qPCR) can influence the resulting EC50 value. Ensure your assay is validated for your specific virus-cell system. For plaque assays, confirm that the overlay medium (e.g., agarose) does not interfere with the drug's activity.

Issue 2: Observed cytotoxicity at or near the effective antiviral concentration (low Selectivity Index).

  • Possible Cause 1: Inaccurate Cytotoxicity Measurement.

    • Troubleshooting Tip: Perform your cytotoxicity assay (e.g., MTT, MTS) in parallel with your antiviral assay. Use the exact same cell line, seeding density, incubation time, and drug concentrations. Remember to include a vehicle control (e.g., medium with the highest concentration of DMSO) to account for any solvent-induced toxicity.

  • Possible Cause 2: High Cell Line Sensitivity.

    • Troubleshooting Tip: Some cell lines may be inherently more sensitive to the compound. If you observe cytotoxicity at concentrations close to the EC50, consider using a different, less sensitive cell line if it is appropriate for your viral model.[11]

  • Possible Cause 3: Extended Incubation Times.

    • Troubleshooting Tip: Long exposure times to the drug can sometimes lead to increased cytotoxicity. Ensure your incubation period is appropriate for the replication cycle of your virus and is not unnecessarily long.[11]

Issue 3: No antiviral activity observed.

  • Possible Cause 1: Inefficient Intracellular Activation.

    • Troubleshooting Tip: Favipiravir is a prodrug and requires activation by host cell enzymes.[10] If the chosen cell line has low levels of the necessary phosphoribosylating enzymes, the active T-705RTP may not be generated efficiently. Consider using a different, well-characterized cell line (e.g., Vero, MDCK) known to support Favipiravir activation or perform metabolic assays to confirm the presence of T-705RTP.[10]

  • Possible Cause 2: Viral Resistance.

    • Troubleshooting Tip: While not common, resistance can develop, especially after prolonged exposure or passaging the virus in the presence of the drug.[10] Resistance is typically conferred by mutations in the viral RdRp. If resistance is suspected, sequence the RdRp gene of the passaged virus to check for mutations.[10]

  • Possible Cause 3: Inappropriate Drug Concentration Range.

    • Troubleshooting Tip: The effective concentration of Favipiravir can vary significantly between viruses.[10] For some viruses, like SARS-CoV-2, the EC50 can be relatively high (e.g., >60 µM).[4] Ensure your concentration range is wide enough to capture the potential EC50 value.

Data Presentation

Table 1: In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50) of Favipiravir against Various RNA Viruses
Virus FamilyVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
OrthomyxoviridaeInfluenza A (H1N1)MDCKPlaque Reduction0.08 - 3.0> 1000> 333[12][13]
OrthomyxoviridaeInfluenza A (H3N2)MDCKPlaque Reduction0.08 - 3.0> 6369> 2123[1][7]
OrthomyxoviridaeInfluenza A (H5N1)MDCKPlaque Reduction~1.3 - 7.7> 6369> 827[1][7]
OrthomyxoviridaeInfluenza BMDCKPlaque Reduction0.08 - 3.0> 6369> 2123[1][7]
OrthomyxoviridaeInfluenza CMDCKPlaque Reduction0.19 - 0.36> 6369> 17692[7]
CoronaviridaeSARS-CoV-2Vero E6CPE Inhibition61.88> 400> 6.46[4]
CoronaviridaeHCoV-NL63Caco-2qRT-PCR0.62> 1000> 1612[9]
FlaviviridaeYellow Fever VirusVeroYield Reduction330Not SpecifiedNot Specified[1]
FlaviviridaeWest Nile VirusVeroCPE Reduction337Not SpecifiedNot Specified[1]
BunyaviridaeRift Valley Fever VirusVeroCPE Reduction~65 - 93~4800~52 - 74[1]
ArenaviridaeJunin VirusVeroCPE Reduction6.3 - 12.7> 6369> 501[1]

Note: EC50 and CC50 values are highly dependent on the specific viral strain, cell line, and experimental assay conditions used.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for EC50 Determination

This assay quantifies the ability of T-705 (Favipiravir) to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) into 6-well or 12-well plates. Incubate until a confluent monolayer is formed (typically 24-48 hours).[5]

  • Compound Preparation: Prepare serial dilutions of Favipiravir in serum-free cell culture medium. The concentration range should bracket the expected EC50 value (e.g., 0.01 µM to 100 µM).[14]

  • Virus Preparation and Neutralization: Dilute the virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well. Mix equal volumes of the diluted virus with each Favipiravir dilution. Include a virus control (virus + medium, no drug) and a cell control (medium only). Incubate these mixtures for 1 hour at 37°C.[14]

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[14]

  • Overlay: Carefully remove the inoculum. Add an overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing the corresponding concentration of Favipiravir to each well. Allow the overlay to solidify at room temperature.[5]

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus (e.g., 3-5 days) until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.[14]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Favipiravir concentration compared to the virus control. Determine the EC50 value from the resulting dose-response curve.[14]

Protocol 2: MTT Assay for CC50 Determination

This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of a compound.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density. Incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of Favipiravir in complete cell culture medium, matching the concentrations used in the antiviral assay. Add the dilutions to the cells. Include a vehicle control (medium with DMSO) and an untreated cell control.[5]

  • Incubation: Incubate the plate for a duration identical to the antiviral assay (e.g., 48-72 hours).[5]

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of Favipiravir that reduces cell viability by 50%.[5]

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) T705 Favipiravir (T-705) Prodrug T705_cell Favipiravir (T-705) T705->T705_cell Cellular Uptake T705RMP Favipiravir-RMP (this compound) T705_cell->T705RMP Phosphoribosylation T705RTP Favipiravir-RTP (T-705RTP) Active Form T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Inhibition HostEnzymes Host Cell Enzymes (e.g., HGPRT, Kinases) HostEnzymes->T705_cell HostEnzymes->T705RMP RNA Viral RNA Replication Blocked RdRp->RNA Replicates G cluster_assays Parallel Assays start Start: Determine Therapeutic Window antiviral_assay Antiviral Assay (e.g., Plaque Reduction) - Seed cells + Infect with virus - Add serial dilutions of T-705 - Incubate & Stain start->antiviral_assay cytotox_assay Cytotoxicity Assay (e.g., MTT) - Seed cells (No virus) - Add serial dilutions of T-705 - Incubate & Add reagent start->cytotox_assay calc_ec50 Calculate EC50 (50% Antiviral Effect) antiviral_assay->calc_ec50 calc_cc50 Calculate CC50 (50% Cell Viability Reduction) cytotox_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 calc_ec50->calc_si calc_cc50->calc_si end End: Optimal Concentration (High SI) calc_si->end G start High EC50 or High Variability? q1 Is drug fully dissolved? Are dilutions fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Action: Ensure complete dissolution (use DMSO). Prepare fresh dilutions. q1->a1_no No q2 Is cell line appropriate for Favipiravir activation? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no Action: Use a validated cell line (e.g., MDCK, Vero) or test multiple lines. q2->a2_no No q3 Is the MOI low and consistent? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no Action: Use a low MOI (e.g., 0.01-0.1) consistently for all experiments. q3->a3_no No end Issue likely resolved or consider assay method optimization. a3_yes->end

References

troubleshooting low efficacy of T-705RMP in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of T-705 (Favipiravir) and its active metabolite, T-705-RMP, in cell culture experiments.

Troubleshooting Guide: Low Efficacy of T-705/T-705-RMP

Issue 1: Higher than Expected EC50 Values or Complete Lack of Antiviral Activity
Possible Cause Troubleshooting Recommendation
Insufficient Intracellular Conversion of T-705 to Active T-705-RMP: T-705 is a prodrug that requires intracellular phosphoribosylation to its active triphosphate form (T-705-RMP) by host cell enzymes.[1][2] The levels of these enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can vary significantly between different cell lines.[3]- Cell Line Selection: Use cell lines known to be permissive to the virus and efficient in converting T-705. MDCK, Vero E6, and Calu-3 cells are commonly used.[4][5] If possible, test in multiple cell lines to identify one with optimal metabolic activity for your experiments.[6] - Advanced Troubleshooting: If available, use a cell line with characterized high expression of HGPRT or other relevant metabolic enzymes. As a more advanced method, intracellular levels of T-705-RMP can be quantified using techniques like HPLC.[7][8]
Compound Instability or Degradation: T-705 stability can be affected by the solvent, storage conditions, and components of the cell culture medium.[6][9]- Proper Stock Solution Preparation and Storage: Dissolve T-705 in a suitable solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] - Fresh Working Dilutions: Prepare fresh dilutions in pre-warmed, serum-free, or low-serum medium for each experiment.[6] - Media Stability: Be aware that components in the culture medium could potentially degrade the compound over the course of the experiment. Studies have shown favipiravir has good stability in PBS.[9][10]
Suboptimal Assay Conditions: The chosen experimental setup may not be sensitive enough to detect the antiviral effect.- Optimize Multiplicity of Infection (MOI): A high MOI can overwhelm the antiviral effect of the compound. Use a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication, where the effect of a polymerase inhibitor will be more pronounced.[6] - Time-of-Addition: T-705 is most effective when present during active viral RNA replication. For some viruses, this is an early to middle stage of the replication cycle.[11] Consider adding the compound at the time of infection or shortly after. - Incubation Time: Ensure the incubation period is long enough for the virus to undergo several replication cycles and for a cytopathic effect (CPE) or plaque formation to be clearly visible in untreated controls.
Virus Strain Variability: Different viral strains or isolates can exhibit varying sensitivity to antiviral compounds.[6]- Sequence Viral Polymerase: If resistant strains are suspected, sequence the RNA-dependent RNA polymerase (RdRp) gene to check for mutations that may confer resistance.[12]
Inaccurate Drug Concentration: Errors in weighing, dissolving, or diluting the compound can lead to a lower than expected final concentration.- Verify Calculations and Pipetting: Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes for accurate dilutions.
Issue 2: High Cytotoxicity Observed (Low CC50 Value)
Possible Cause Troubleshooting Recommendation
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of chemical compounds.[12]- Test in Multiple Cell Lines: Assess the cytotoxicity of T-705 in a panel of relevant cell lines to select one with a better therapeutic window (Selectivity Index = CC50/EC50).[12]
Prolonged Incubation Time: Extended exposure to the compound can increase cytotoxicity.[12]- Optimize Incubation Time: Reduce the incubation time of the cytotoxicity assay to the minimum required for a reliable reading (e.g., 24-48 hours).[12]
High Compound Concentration: The tested concentrations may be too high for the specific cell line.- Adjust Concentration Range: Lower the highest concentration of T-705 used in your cytotoxicity assay.[12]
Issue 3: High Variability in Experimental Replicates
Possible Cause Troubleshooting Recommendation
Inconsistent Cell Health and Seeding: Variations in cell density and health can lead to inconsistent viral infection and drug efficacy.- Use Healthy, Low-Passage Cells: Use cells that are in the logarithmic growth phase and have a low passage number.[13] - Ensure Uniform Seeding: Pay close attention to creating a uniform cell monolayer in your culture vessels.
Inaccurate Virus Titer: An incorrect virus titer will result in inconsistent MOIs across experiments.- Titrate Virus Stock Regularly: Titrate your virus stock frequently to ensure you are using an accurate concentration for infection.
Compound Precipitation: The compound may precipitate out of solution when diluted in aqueous culture media.- Check for Precipitation: Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%).[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of T-705 (Favipiravir)?

A1: T-705 is a prodrug that is inactive in its initial form.[1] Once inside a cell, it is converted by host cellular enzymes into its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RMP or Favipiravir-RTP).[2][11] T-705-RMP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] By mimicking purine nucleosides, T-705-RMP is incorporated into the growing viral RNA strand, leading to either the termination of RNA synthesis or lethal mutagenesis, which results in non-viable viral particles.[1][14]

Q2: What are typical EC50 and CC50 values for T-705?

A2: The EC50 and CC50 values for T-705 can vary significantly depending on the virus strain, cell line, and the specific assay conditions used.[6] It is crucial to determine these values empirically for your experimental system. Below are some reported values for reference:

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK0.08 - 17>1000>58
SARS-CoV-2Vero E661.88>400>6.46
HCoV-NL63Caco-20.6203>1000>1612
Influenza A (H3N2)MDCK0.45Not ReportedNot Reported

Note: This table provides a summary of reported values and should be used for guidance only. Actual values will be specific to your experimental conditions.[5][6][15][16]

Q3: How should I prepare and store T-705 for in vitro experiments?

A3: For optimal results, dissolve T-705 powder in a suitable solvent such as DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6] For each experiment, prepare fresh working dilutions of T-705 in pre-warmed cell culture medium.[6]

Q4: Which cell lines are recommended for T-705 experiments?

A4: The choice of cell line is critical and should be permissive to the virus you are studying. Commonly used cell lines for T-705 experiments include MDCK for influenza viruses and Vero E6 or Calu-3 for coronaviruses.[4][5] The efficiency of intracellular conversion to the active T-705-RMP can differ between cell lines, so it may be beneficial to screen multiple cell types.[6]

Q5: Can a high multiplicity of infection (MOI) affect the observed efficacy of T-705?

A5: Yes, a high MOI can lead to a higher apparent EC50 value.[6] This is because a large number of initial infectious particles can overwhelm the inhibitory capacity of the drug. For screening and determining the potency of antiviral compounds like T-705, it is recommended to use a low MOI (e.g., 0.01-0.1) to allow the inhibitory effects on viral replication to be more clearly observed over multiple cycles.[6]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of T-705 that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

Materials:

  • 96-well cell culture plates

  • Susceptible host cell line (e.g., Vero E6, MDCK)

  • Complete cell culture medium

  • T-705 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]

  • Prepare serial dilutions of T-705 in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used).[6]

  • Remove the medium from the cells and add 100 µL of the prepared T-705 dilutions or vehicle control to each well.

  • Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).[17]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.[14]

Protocol 2: Plaque Reduction Assay

This protocol is a standard method for determining the antiviral efficacy of T-705 by quantifying the reduction in viral plaques.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of a susceptible cell line (e.g., Vero E6, MDCK)

  • Virus stock with a known titer

  • Serum-free medium

  • T-705 stock solution

  • Overlay medium (e.g., 2X MEM containing 1.6% agarose)[6]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[14]

  • Formalin (10% in PBS) for fixing[14]

Procedure:

  • Seed cells in 6-well plates and grow until they form a confluent monolayer.[14]

  • Prepare serial dilutions of T-705 in serum-free medium.

  • Prepare a virus dilution that will yield 50-100 plaques per well.[6]

  • Remove the growth medium from the cells and wash once with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption, rocking the plates every 15 minutes.[14]

  • During the incubation, prepare the overlay medium containing the serial dilutions of T-705.

  • After the 1-hour incubation, remove the virus inoculum and add the overlay medium containing the different concentrations of T-705.[14]

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.[14]

  • Fix the cells by adding formalin and incubating for at least 30 minutes.[14]

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[14]

  • Gently wash the wells with water and allow them to dry.[14]

  • Count the number of plaques in each well and calculate the EC50 as the concentration of T-705 that reduces the number of plaques by 50% compared to the virus-only control.[1]

Visualizations

T705_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication T705_ext T-705 (Favipiravir) T705_int T-705 T705_ext->T705_int Cellular Uptake T705_RMP T-705-RMP T705_int->T705_RMP Host Enzymes (e.g., HGPRT) T705_RDP T-705-RDP T705_RMP->T705_RDP T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Inhibition Inhibition Replication Viral RNA Replication RdRp->Replication

Caption: Intracellular activation pathway of T-705 (Favipiravir).

troubleshooting_workflow start Low Efficacy of T-705-RMP Observed in Experiment check_compound Verify Compound Integrity (Solubility, Stability, Concentration) start->check_compound check_cells Assess Cell Health & Metabolism (Passage #, Viability, Cell Line Choice) check_compound->check_cells Compound OK optimize_compound Prepare Fresh Stock/Dilutions check_compound->optimize_compound Issue Found check_virus Validate Virus & Infection (Titer, MOI) check_cells->check_virus Cells OK optimize_cells Use Low Passage Cells, Test Alternative Cell Line check_cells->optimize_cells Issue Found check_assay Review Assay Protocol (Incubation Time, Readout) check_virus->check_assay Virus OK optimize_virus Re-titer Virus Stock, Optimize MOI check_virus->optimize_virus Issue Found optimize_assay Adjust Incubation Time, Validate Readout Method check_assay->optimize_assay Issue Found re_run Re-run Experiment check_assay->re_run Protocol OK optimize_compound->re_run optimize_cells->re_run optimize_virus->re_run optimize_assay->re_run

Caption: Troubleshooting workflow for low T-705-RMP efficacy.

References

addressing T-705RMP solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for T-705RMP (Favipiravir Ribofuranosyl Monophosphate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Disclaimer: Publicly available, quantitative data on the solubility and stability of this compound in various experimental buffers is limited. The information provided herein is based on general knowledge of ribonucleotide monophosphates and the available data for the parent compound, favipiravir (T-705). Researchers should consider the following as a guide and perform their own validation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer:

Issues with dissolving this compound are often related to its charge state and the pH of the buffer. As a phosphate-containing molecule, its solubility is pH-dependent.

Troubleshooting Steps:

  • Adjust the pH: this compound is expected to be more soluble at a pH above its pKa values. The phosphate group has pKa values in the range of 6-7. Therefore, adjusting the pH of your buffer to slightly alkaline (pH 7.5-8.5) can significantly improve solubility. Use small volumes of dilute NaOH to adjust the pH.

  • Use a suitable buffer: Consider using a buffer system that is effective in the neutral to slightly alkaline pH range, such as HEPES or Tris.

  • Gentle Warming: Gently warming the solution to 30-37°C may aid in dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.

  • Sonication: Brief periods of sonication in a water bath can help to break up aggregates and enhance dissolution.

  • Start with a small amount of solvent: Add a small amount of your buffer to the this compound powder to create a slurry before adding the rest of the volume. This can prevent clumping.

  • Consider an alternative salt form: If you are using a free acid form of this compound, switching to a more soluble salt form, such as an ammonium or sodium salt, may be beneficial.

FAQ 2: My this compound solution appears to be degrading over time. How can I improve its stability?

Answer:

The stability of this compound in solution can be affected by pH, temperature, and enzymatic activity.

Troubleshooting Steps:

  • Control the pH: Ribonucleotide monophosphates are generally most stable in a slightly acidic to neutral pH range (pH 4-7). Avoid strongly acidic or alkaline conditions, as these can catalyze the hydrolysis of the phosphate ester bond.

  • Optimize Storage Temperature: For short-term storage (hours to a few days), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Use Nuclease-Free Water and Reagents: If working with enzymatic assays, ensure all your solutions and plasticware are nuclease-free to prevent enzymatic degradation of this compound.

  • Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to protect solutions from light by using amber vials or covering them with foil.

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh on the day of the experiment to ensure the highest quality.

FAQ 3: Can I prepare a concentrated stock solution of this compound? What solvent should I use?

Answer:

Preparing a concentrated stock solution is recommended to avoid repeated weighing of small amounts of powder.

Recommended Solvents for Stock Solutions:

  • Nuclease-free water or a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 7.5): This is the preferred solvent for most applications.

  • DMSO: While the parent drug, favipiravir, is soluble in DMSO, there is no specific data for this compound. If you choose to use DMSO, be mindful of its potential effects on your downstream experiments and ensure the final concentration in your assay is low (typically <0.5%).

To prepare a stock solution:

  • Accurately weigh the required amount of this compound powder.

  • Add a small volume of the chosen solvent to the powder and vortex briefly.

  • Gradually add the remaining solvent to reach the desired concentration.

  • If necessary, adjust the pH to aid dissolution.

  • Filter-sterilize the solution through a 0.22 µm filter if it will be used in cell culture experiments.

  • Aliquot and store at -20°C or -80°C.

Data Presentation

SolutionTemperatureStability
Phosphate Buffered Saline (PBS)5°CStable for over 12 months
Phosphate Buffered Saline (PBS)25°CStable for up to 3 months
Phosphate Buffered Saline (PBS)40°CStable for up to 1 month
Normal Saline (NS)5°CStable for up to 1 week
Normal Saline (NS)25°CSignificant degradation after 1 week
Normal Saline (NS)40°CSignificant degradation after 1 week

Experimental Protocols

Protocol 1: Generalized Procedure for Preparing a 10 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Nuclease-free water or 10 mM Tris-HCl, pH 7.5

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pH meter (optional)

  • 0.1 M NaOH (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight of this compound should be obtained from the supplier's certificate of analysis).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add approximately 80% of the final volume of nuclease-free water or 10 mM Tris-HCl, pH 7.5.

  • Vortex the tube for 30-60 seconds to dissolve the powder.

  • If the powder does not fully dissolve, check the pH of the solution. If it is acidic, add 0.1 M NaOH dropwise while vortexing until the solution clears.

  • Once the this compound is completely dissolved, add the solvent to reach the final desired volume.

  • If for use in cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Generalized Procedure for Assessing the Stability of this compound in an Experimental Buffer

Materials:

  • 10 mM this compound stock solution

  • Experimental buffer of interest (e.g., PBS, DMEM)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

  • Mobile phase for HPLC (to be optimized based on the specific method)

  • Microcentrifuge tubes

Procedure:

  • Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your experimental buffer.

  • Prepare several aliquots of this 100 µM solution in microcentrifuge tubes.

  • Immediately after preparation (T=0), take one aliquot and analyze it by HPLC to determine the initial concentration and purity of this compound. This will be your baseline.

  • Place the remaining aliquots at the different temperatures you wish to test (e.g., 4°C, 25°C, and 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one aliquot from each temperature.

  • Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.

  • Plot the percentage of the initial this compound concentration remaining versus time for each temperature.

  • From this data, you can determine the rate of degradation under your specific experimental conditions.

Visualizations

T705RMP_Metabolic_Pathway cluster_0 Intracellular Metabolism Favipiravir Favipiravir (T-705) T705RMP This compound Favipiravir->T705RMP HGPRT T705RDP T-705RDP T705RMP->T705RDP Cellular Kinases T705RTP T-705RTP (Active Form) T705RDP->T705RTP Cellular Kinases Inhibition Viral Replication Inhibition T705RTP->Inhibition Inhibits Viral RdRp

Caption: Intracellular activation pathway of Favipiravir to its active form, T-705RTP.

Troubleshooting_Solubility Start This compound powder does not dissolve Adjust_pH Adjust pH to 7.5-8.5 Start->Adjust_pH Gentle_Warm Gently warm to 30-37°C Adjust_pH->Gentle_Warm If not fully dissolved Dissolved This compound is dissolved Adjust_pH->Dissolved Success Sonicate Sonicate briefly Gentle_Warm->Sonicate If not fully dissolved Gentle_Warm->Dissolved Success Check_Salt Consider alternative salt form Sonicate->Check_Salt If still not dissolved Sonicate->Dissolved Success

Caption: Troubleshooting workflow for this compound solubility issues.

Troubleshooting_Stability Start This compound solution shows degradation Control_pH Maintain pH between 4-7 Start->Control_pH Optimize_Temp Store at 2-8°C (short-term) or -80°C (long-term) Start->Optimize_Temp Use_Nuclease_Free Use nuclease-free reagents Start->Use_Nuclease_Free Protect_Light Protect from light Start->Protect_Light Stable_Solution Improved stability Control_pH->Stable_Solution Optimize_Temp->Stable_Solution Use_Nuclease_Free->Stable_Solution Protect_Light->Stable_Solution

identifying and mitigating off-target effects of T-705RMP in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of T-705RMP in cellular assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with T-705 (Favipiravir) and its active metabolite, this compound.

Issue 1: Unexpected or High Cytotoxicity Observed

Question: We are observing significant cell death in our uninfected control cells treated with T-705 at concentrations expected to be non-toxic. What could be the cause and how can we troubleshoot this?

Answer: Unexpected cytotoxicity can stem from several factors. A systematic approach is necessary to pinpoint the cause.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Verify Drug Concentration and Purity A->B Step 1 C Assess Mitochondrial Toxicity B->C If concentration is correct E Check for Impurities in T-705 Compound B->E If purity is questionable D Evaluate Inhibition of Host Cell Polymerases C->D If mitochondrial toxicity is observed F Consider Cell Line Specific Sensitivity D->F If polymerase inhibition is suspected G Optimize Assay Conditions F->G If cell line is sensitive H Problem Resolved G->H If optimized

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Recommended Steps:

  • Verify Drug Concentration and Purity:

    • Action: Confirm the correct calculation of T-705 dilutions. Use a validated method like HPLC to verify the concentration and purity of your T-705 stock solution.

    • Rationale: Errors in dilution calculations or degradation of the compound can lead to unexpectedly high concentrations being used.

  • Assess Mitochondrial Toxicity:

    • Action: Perform a mitochondrial toxicity assay, such as measuring ATP levels or assessing the activity of mitochondrial electron transport chain complexes.[1]

    • Rationale: Although this compound has a low affinity for human mitochondrial DNA polymerase (Pol γ) compared to some other nucleoside analogs, high concentrations or cell-type specific sensitivities could lead to mitochondrial dysfunction.[1]

  • Evaluate Inhibition of Host Cell Polymerases:

    • Action: If you suspect off-target polymerase inhibition, perform in vitro assays with purified human DNA and RNA polymerases in the presence of T-705RTP.

    • Rationale: T-705RTP is designed to be a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). However, at high concentrations, it could potentially interact with host polymerases.

  • Consider Cell Line-Specific Sensitivity:

    • Action: Test the cytotoxicity of T-705 in a different, well-characterized cell line to see if the effect is reproducible.

    • Rationale: The metabolic activation of T-705 to T-705RTP and the baseline expression of potential off-target proteins can vary significantly between cell lines.

Issue 2: Inconsistent Antiviral Activity

Question: We are observing variable or lower-than-expected antiviral efficacy of T-705 in our cellular assays. What are the potential reasons and solutions?

Answer: Inconsistent antiviral activity can be due to issues with the compound, the assay setup, or the virus itself.

Troubleshooting Workflow:

cluster_1 Troubleshooting Inconsistent Antiviral Activity A Inconsistent Antiviral Activity B Confirm Intracellular T-705RTP Levels A->B Step 1 C Assess Viral Susceptibility B->C If levels are low D Check for Competition with Purines C->D If virus is susceptible E Optimize Assay Timing D->E If competition is suspected F Review Assay Endpoint E->F If timing is optimized G Consistent Results Achieved F->G If endpoint is appropriate

Caption: Workflow for troubleshooting inconsistent antiviral activity.

Recommended Steps:

  • Confirm Intracellular T-705RTP Levels:

    • Action: Measure the intracellular concentration of the active metabolite, T-705RTP, using a validated method like HPLC-MS/MS.[2]

    • Rationale: T-705 is a prodrug that requires intracellular conversion to its active triphosphate form.[3] Inefficient conversion in your specific cell line will result in low efficacy.

  • Assess Viral Susceptibility:

    • Action: Sequence the viral RdRp gene to check for mutations that may confer resistance.

    • Rationale: While resistance to T-705 is not commonly reported, it is a possibility, especially with prolonged viral culture in the presence of the drug.

  • Check for Competition with Purines:

    • Action: Review the composition of your cell culture medium. High concentrations of purines (adenosine, guanosine) can compete with T-705RTP for binding to the viral polymerase.[4]

    • Rationale: The antiviral effect of T-705 can be attenuated by the addition of purine nucleic acids, indicating that the viral RNA polymerase mistakenly recognizes T-705RTP as a purine nucleotide.[5]

  • Optimize Assay Timing:

    • Action: Perform a time-of-addition experiment to determine the optimal window for T-705 application to inhibit viral replication.

    • Rationale: The timing of drug addition relative to infection can significantly impact the observed efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

T-705 (Favipiravir) is a prodrug that is taken up by cells and converted into its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), by host cell enzymes.[3][6] T-705RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[3] The incorporation of T-705RTP into the nascent viral RNA chain can lead to chain termination or lethal mutagenesis, where the accumulation of mutations prevents the production of viable viral particles.[5]

Q2: What are the known off-target effects of this compound?

This compound is known to be a selective inhibitor of viral RdRp with significantly less activity against human polymerases.[5]

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound has a very weak inhibitory effect on host cell IMPDH, an enzyme involved in purine biosynthesis.[3] The concentration of T-705 required to inhibit intracellular GTP levels is about 100-fold higher than that of ribavirin, which is known for its IMPDH-mediated cytotoxicity.[6][7]

  • Mitochondrial Polymerase: While some nucleoside analogs can inhibit mitochondrial DNA polymerase γ (Pol γ), leading to toxicity, this compound has not been reported to have significant inhibitory activity against this enzyme at therapeutic concentrations.

Q3: How can I minimize the risk of off-target effects in my experiments?

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of T-705 that achieves the desired antiviral effect.

  • Include Proper Controls: Always include uninfected cells treated with T-705 as a cytotoxicity control.

  • Confirm On-Target Engagement: Whenever possible, measure the intracellular levels of T-705RTP to correlate with the observed phenotype.

  • Use Orthogonal Approaches: Confirm key findings using a different antiviral with a distinct mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Activity of T-705 and its Metabolites

CompoundTargetAssayIC50 (µM)Cell Line
T-705RTPInfluenza Virus RNA PolymeraseEnzyme Activity Assay0.14-
Ribavirin TPInfluenza Virus RNA PolymeraseEnzyme Activity Assay2.4-
This compoundIMP DehydrogenaseEnzyme Activity Assay601-
Ribavirin MPIMP DehydrogenaseEnzyme Activity Assay3.9-

Data compiled from Furuta et al., 2005.[3]

Table 2: Intracellular Accumulation of T-705RTP in MDCK Cells

Extracellular T-705 (µM)Intracellular T-705RTP (pmol/10^6 cells) after 24h
1~3
1000~320

Data from Smee et al., 2009.[7]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of T-705 that is toxic to the host cells.

  • Materials:

    • 96-well cell culture plates

    • Host cell line of interest

    • T-705 stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of T-705 in culture medium.

    • Remove the medium from the cells and add the T-705 dilutions. Include a "cells only" control (no T-705).

    • Incubate for the desired duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

2. Plaque Reduction Assay

This assay measures the antiviral activity of T-705 by quantifying the inhibition of virus-induced plaque formation.

  • Materials:

    • 6- or 12-well cell culture plates

    • Confluent monolayer of host cells

    • Virus stock with a known titer

    • T-705 stock solution

    • Infection medium (low serum or serum-free)

    • Overlay medium (containing, for example, agarose or methylcellulose)

    • Crystal violet staining solution

  • Procedure:

    • Infect confluent cell monolayers with a dilution of virus calculated to produce a countable number of plaques.

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a medium containing various concentrations of T-705.

    • Incubate the plates for a period sufficient for plaque development (typically 2-3 days).

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction for each T-705 concentration compared to the virus control (no T-705).

    • Determine the EC50 value (the concentration that inhibits plaque formation by 50%).

3. Quantification of Intracellular T-705RTP by HPLC

This protocol outlines a method to measure the active form of T-705 within cells.

  • Materials:

    • Cultured cells treated with T-705

    • Methanol

    • Perchloric acid

    • Potassium hydroxide

    • Strong anion exchange (SAX) HPLC column

    • UV detector

  • Procedure:

    • After treating cells with T-705 for the desired time, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the intracellular metabolites using a methanol-based solution.

    • Precipitate proteins and cell debris with perchloric acid.

    • Neutralize the supernatant with potassium hydroxide.

    • Analyze the supernatant using a strong anion exchange HPLC system with UV detection to separate and quantify T-705RTP.[6][7] A more sensitive method using LC-MS/MS has also been described.[2]

Signaling Pathways and Workflows

cluster_0 T-705 Mechanism of Action and Potential Off-Target Interaction T705_ext T-705 (extracellular) T705_int T-705 (intracellular) T705_ext->T705_int Uptake T705RMP This compound T705_int->T705RMP Phosphoribosylation T705RTP T-705RTP (Active) T705RMP->T705RTP Phosphorylation Weak_Inhibition Weak Inhibition T705RMP->Weak_Inhibition Viral_RdRp Viral RdRp T705RTP->Viral_RdRp Binds to Inhibition Inhibition T705RTP->Inhibition Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Inhibition->Viral_RdRp Host_Enzymes Host Cellular Enzymes Host_Enzymes->T705RMP Host_Enzymes->T705RTP IMPDH IMPDH Purine_synthesis Purine Synthesis IMPDH->Purine_synthesis Weak_Inhibition->IMPDH

Caption: Intracellular activation of T-705 and its interaction with viral and host targets.

References

Technical Support Center: Accurate Quantification of Intracellular T-705-RMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of intracellular T-705-RMP (Favipiravir-RTP), the active metabolite of the antiviral drug Favipiravir (T-705).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow for quantifying intracellular T-705-RMP.

Frequently Asked Questions (FAQs)

Q1: Why is the intracellular concentration of T-705-RMP variable across different cell lines even with the same extracellular T-705 concentration?

A1: The conversion of the prodrug T-705 to its active triphosphate form, T-705-RMP, is dependent on host cell enzymes. The expression and activity of the necessary phosphoribosylating enzymes can vary significantly between different cell lines, leading to different efficiencies of intracellular activation. For instance, in MDCK cells, T-1105 (a non-fluorinated analogue of T-705) is more efficiently converted to its triphosphate form, whereas in A549, Vero, and HEK293T cells, T-705 activation is more efficient.[1] It is crucial to select a well-characterized cell line or to perform metabolic assays to confirm the conversion of T-705 to T-705-RMP in your chosen cell model.[2]

Q2: What are the primary challenges associated with the stability of T-705-RMP during sample preparation?

A2: T-705-RMP, like other phosphorylated nucleotides, is susceptible to enzymatic degradation by phosphatases released during cell lysis. It is also sensitive to temperature fluctuations. To mitigate these issues, it is essential to work quickly on ice, use cold solvents for extraction, and immediately store samples at -80°C. The half-life of T-705-RMP in cells after removal of extracellular T-705 has been reported to be approximately 5.6 hours, indicating a relatively slow catabolism within the cell but emphasizing the need for prompt and proper sample handling upon extraction.[3][4][5]

Q3: How do matrix effects impact the quantification of T-705-RMP by LC-MS/MS?

A3: Matrix effects occur when co-eluting endogenous cellular components suppress or enhance the ionization of T-705-RMP in the mass spectrometer's ion source, leading to inaccurate quantification.[6][7][8] Cellular extracts are complex matrices containing numerous small molecules, lipids, and proteins that can interfere with the analysis.[6][8] To minimize matrix effects, it is important to use an effective sample preparation method, such as solid-phase extraction (SPE), and to employ a stable isotope-labeled internal standard that co-elutes with T-705-RMP and experiences similar matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Detectable T-705-RMP Signal Inefficient intracellular conversion of T-705.Confirm the expression of necessary metabolic enzymes in your cell line. Consider using a different cell line known for efficient T-705 metabolism (e.g., A549, Vero).[1]
Degradation of T-705-RMP during sample preparation.Ensure all steps are performed on ice with pre-chilled solvents. Minimize the time between cell lysis and sample freezing.
Insufficient sensitivity of the analytical method.Optimize MS parameters for T-705-RMP detection. Ensure the LC method provides sharp peaks for good signal-to-noise.
Poor Peak Shape (Broadening, Tailing, or Splitting) Column overload or contamination.Dilute the sample or inject a smaller volume. Flush the column with a strong solvent to remove contaminants.[9][10]
Improper mobile phase composition.Ensure the mobile phase pH is appropriate for the analyte and that it is properly degassed.[11][12]
Sample solvent is too strong.Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[9]
High Variability Between Replicates Inconsistent cell counting or sample volume.Use a precise method for cell counting and ensure accurate pipetting of all solutions.
Incomplete or inconsistent cell lysis and extraction.Standardize the lysis and extraction procedure. Ensure complete cell disruption and consistent extraction times.
Matrix effects varying between samples.Use a stable isotope-labeled internal standard to normalize for variations in matrix effects.[6]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure consistent mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if performance continues to decline after cleaning.

Quantitative Data Summary

The following table summarizes the relationship between the extracellular concentration of T-705 and the intracellular accumulation of its active metabolite, T-705-RMP, in Madin-Darby canine kidney (MDCK) cells after 24 hours of incubation.

Extracellular T-705 Concentration (µM)Intracellular T-705-RMP Concentration (pmol/10⁶ cells)
1~3
32~20
100~70
320~150
1000~320

Data adapted from Smee et al., 2009.[3][4]

Experimental Protocols

1. Intracellular Extraction of T-705-RMP from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from Challenger et al., 2022.[13]

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Counting: Resuspend the PBMC pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and perform an accurate cell count.

  • Cell Lysis:

    • Centrifuge the required number of cells (e.g., 2 x 10⁶ cells) and discard the supernatant.

    • Resuspend the cell pellet in 477.5 µL of ice-cold methanol-water (70:30, v/v).

  • Protein Precipitation: Add acetonitrile to precipitate cellular components.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitate.

  • Supernatant Collection: Carefully transfer the supernatant containing T-705-RMP to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute T-705-RMP using an appropriate elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • Storage: Store the extracted samples at -80°C until analysis.

2. LC-MS/MS Quantification of T-705-RMP

This method is based on the parameters described by Challenger et al., 2022.[13]

  • LC Column: ThermoFisher Biobasic AX™ (5 µm; 50 × 1 mm) or equivalent anion exchange column.

  • Mobile Phase A: 10 mM ammonium acetate in acetonitrile:water (30:70, v/v), adjusted to pH 5.5 with acetic acid.

  • Mobile Phase B: 20 mM ammonium acetate in acetonitrile:water (30:70, v/v), adjusted to pH 10.5 with ammonium hydroxide.

  • Flow Rate: 0.25 mL/min.

  • Gradient:

    • 0-0.5 min: 15% B

    • 0.5-3.5 min: Gradient to 90% B

    • 3.5-6.5 min: Hold at 100% B

    • 6.5-12 min: Re-equilibrate at 15% B

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for T-705-RMP and the internal standard.

Visualizations

Favipiravir_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_target Viral Target T705 Favipiravir (T-705) T705_in Favipiravir (T-705) T705->T705_in Cellular Uptake T705_R T-705-Ribofuranose T705_in->T705_R Ribosylation T705_RMP T-705-RMP T705_R->T705_RMP Phosphorylation T705_RDP T-705-RDP T705_RMP->T705_RDP Phosphorylation T705_RTP T-705-RMP (Active) T705_RDP->T705_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Inhibition

Caption: Intracellular activation pathway of Favipiravir (T-705).

T705RMP_Quantification_Workflow start Cell Culture with T-705 Treatment cell_harvest Cell Harvesting & Counting start->cell_harvest lysis Cell Lysis (e.g., Methanol/Water) cell_harvest->lysis precipitation Protein Precipitation (e.g., Acetonitrile) lysis->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Collect Supernatant analysis LC-MS/MS Analysis spe->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for T-705-RMP quantification.

References

selecting appropriate cell lines for T-705RMP efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and conducting efficacy studies for T-705RMP (Favipiravir-RTP), the active form of Favipiravir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the active, phosphoribosylated form of the antiviral drug Favipiravir (T-705).[1][2][3] It functions as a purine analogue that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a broad range of RNA viruses, thereby preventing viral genome replication and transcription.[1][2][3][4]

Q2: Which viruses are susceptible to this compound?

A2: this compound has demonstrated efficacy against a variety of RNA viruses, including influenza A, B, and C viruses (including strains resistant to other antivirals), SARS-CoV-2, Ebola virus, arenaviruses, bunyaviruses, and filoviruses.[1][2][3][4][5]

Q3: How do I choose the right cell line for my this compound efficacy study?

A3: The choice of cell line is critical and depends on the virus you are studying. The ideal cell line should be highly permissive to viral infection and replication, and suitable for the chosen antiviral assay. See the tables below for recommended cell lines for specific viruses.

Q4: What are the standard assays to determine the antiviral efficacy of this compound?

A4: Common in vitro assays include the plaque reduction assay, TCID50 (50% Tissue Culture Infectious Dose) assay, and viral load quantification by qPCR. These assays measure the reduction in infectious virus particles or viral genetic material in the presence of the drug.

Q5: Are there known resistance mechanisms to this compound?

A5: Yes, mutations in the viral RNA polymerase can confer resistance to Favipiravir. For example, a K229R mutation in the PB1 subunit of the influenza virus RdRp has been shown to confer resistance.[1][2][6][7] It is important to monitor for the emergence of resistance during in vitro studies.

Recommended Cell Lines for this compound Efficacy Studies

VirusRecommended Cell LinesKey Considerations
Influenza Virus MDCK (Madin-Darby Canine Kidney) Gold standard for influenza virus isolation and propagation.[8][9][10] Highly susceptible to a wide range of influenza strains.[8] Some sub-lines like MDCK-SIAT1 show improved isolation rates.
A549 (Human Lung Carcinoma) A human cell line relevant for respiratory viruses. May be less permissive than MDCK for some influenza strains.
SARS-CoV-2 Vero E6 (African Green Monkey Kidney) Highly susceptible to SARS-CoV-2 and produces clear cytopathic effects (CPE).[11][12] Lacks an interferon response, which can lead to high viral titers but may not fully represent the in vivo immune response. Expresses high levels of the efflux pump P-glycoprotein (Pgp), which may affect the intracellular concentration of this compound; using Pgp inhibitors or a Pgp-knockout cell line may be necessary.[13][14]
Calu-3 (Human Lung Adenocarcinoma) A human lung cell line that expresses endogenous ACE2 and TMPRSS2, providing a more physiologically relevant model for SARS-CoV-2 entry.[15]
Huh7 (Human Hepatocellular Carcinoma) Permissive to SARS-CoV-2 replication.[16]
Ebola Virus Vero E6 Commonly used for Ebola virus studies due to its high susceptibility.
Huh7 Has been used in Ebola virus research.

Quantitative Data: In Vitro Efficacy of Favipiravir

VirusCell LineAssayEC50 (µM)Reference
Influenza A (H1N1)MDCKPlaque Reduction0.19[17]
Influenza A (H3N2)MDCKPlaque Reduction0.45[17]
Influenza BMDCKPlaque Reduction0.03 - 3.53 µg/ml[4]
SARS-CoV-2Vero E6Virus Yield Reduction61.88[11][18]
SARS-CoV-2Vero E6Plaque Reduction~100-400[19][20]

EC50 values can vary depending on the viral strain, assay conditions, and cell line passage number.

Experimental Protocols

Plaque Reduction Assay (Influenza Virus in MDCK Cells)

This protocol is adapted from established methods.[21][22][23]

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.

  • Infection: Wash the cell monolayer with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C.

  • Drug Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.

  • Overlay: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing the desired concentration of this compound and TPCK-treated trypsin (to activate the influenza hemagglutinin).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.

  • Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

TCID50 Assay (SARS-CoV-2 in Vero E6 Cells)

This protocol is based on standard virological procedures.[24][25][26]

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate.

  • Drug and Virus Preparation: Prepare serial dilutions of this compound. Prepare a dilution of SARS-CoV-2 stock that will cause a cytopathic effect (CPE) in most wells.

  • Infection and Treatment: Add the diluted this compound to the wells, followed by the virus. Include appropriate controls (cells only, virus only).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

  • CPE Observation: Observe the wells for the presence of CPE using a microscope.

  • Analysis: Determine the TCID50 using the Reed-Muench or Spearman-Kärber method. The EC50 is the concentration of this compound that reduces the viral titer by 50%.

Viral Load Determination by qPCR
  • Sample Collection: At desired time points post-infection, collect cell culture supernatants or cell lysates.

  • RNA Extraction: Extract viral RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the viral genome.

  • Quantification: Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

  • Analysis: Compare the viral load in treated samples to untreated controls to determine the inhibitory effect of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Cell Toxicity - this compound concentration is too high. - Cell line is particularly sensitive. - Contamination.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) and use this compound at concentrations well below this value. - Test a different, more robust cell line. - Check for mycoplasma or bacterial contamination.
Inconsistent EC50 Values - Variability in cell passage number or confluency. - Inconsistent virus stock titer. - Pipetting errors. - Presence of efflux pumps (e.g., Pgp in Vero E6 cells) affecting intracellular drug concentration.- Use cells within a defined passage number range and ensure consistent confluency at the time of infection. - Titer the virus stock before each experiment. - Use calibrated pipettes and be meticulous with dilutions. - For Vero E6 cells, consider using a Pgp inhibitor or a Pgp-knockout cell line.[13][14]
No Antiviral Effect Observed - this compound concentration is too low. - Emergence of a resistant viral strain. - Inactive this compound. - The virus is not susceptible.- Test a wider range of this compound concentrations. - Sequence the viral genome to check for mutations in the RdRp. - Verify the quality and activity of the this compound. - Confirm the susceptibility of the virus to this compound in a different, validated system if possible.
Low Viral Titer or Poor Plaque Formation - Cell line is not highly permissive. - Suboptimal infection conditions (e.g., MOI too low, incorrect temperature). - Inactivated virus stock.- Use a more permissive cell line (see tables above). - Optimize the multiplicity of infection (MOI) and incubation conditions. - Titer the virus stock to ensure it is viable.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

T705RMP_Mechanism T705 Favipiravir (T-705) T705_in Cellular Uptake T705->T705_in T705RMP This compound T705_in->T705RMP Ribosylation PRPP PRPP PRPP->T705RMP Enzymes Cellular Kinases T705RTP T-705RTP (Active Form) Enzymes->T705RTP T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competitive Inhibition (Purine Analogue) Inhibition Inhibition T705RTP->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication

Caption: Intracellular activation of Favipiravir to T-705RTP and inhibition of viral RdRp.

Influenza Virus Replication Cycle & this compound Intervention

Influenza_Replication cluster_cell Host Cell cluster_nucleus Nucleus Entry Entry (Endocytosis) Uncoating Uncoating in Endosome Entry->Uncoating vRNP_import vRNP Import to Nucleus Uncoating->vRNP_import Transcription Primary Transcription (cRNA & mRNA synthesis) vRNP_import->Transcription Replication vRNA Replication Transcription->Replication Protein_synth Viral Protein Synthesis (Ribosomes) Transcription->Protein_synth Assembly vRNP Assembly & Export Replication->Assembly Protein_synth->Assembly Budding Budding & Release Assembly->Budding Virus Influenza Virus Virus->Entry T705RTP T-705RTP T705RTP->Replication Inhibits RdRp

Caption: Overview of the influenza virus replication cycle and the point of T-705RTP inhibition.

SARS-CoV-2 Replication Cycle & this compound Intervention

SARSCoV2_Replication cluster_cell Host Cell Entry Entry (ACE2 Receptor) Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins (pp1a/ab) Uncoating->Translation Proteolysis Proteolytic Cleavage Translation->Proteolysis RTC_formation Replication/ Transcription Complex (RTC) Formation Proteolysis->RTC_formation Replication_Transcription RNA Replication & Subgenomic RNA Transcription RTC_formation->Replication_Transcription Structural_protein_synth Structural Protein Synthesis (ER) Replication_Transcription->Structural_protein_synth Assembly Virion Assembly (ERGIC) Replication_Transcription->Assembly Structural_protein_synth->Assembly Release Release (Exocytosis) Assembly->Release Virus SARS-CoV-2 Virus->Entry T705RTP T-705RTP T705RTP->Replication_Transcription Inhibits RdRp

Caption: SARS-CoV-2 replication cycle and the inhibitory action of T-705RTP.

Ebola Virus Replication Cycle & this compound Intervention

Ebola_Replication cluster_cell Host Cell Entry Entry (Macropinocytosis) Fusion Fusion & Uncoating in Endosome Entry->Fusion Transcription Primary Transcription (mRNA synthesis) Fusion->Transcription Translation Viral Protein Synthesis Transcription->Translation Replication Genome Replication Translation->Replication Assembly Nucleocapsid Assembly Translation->Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Virus Ebola Virus Virus->Entry T705RTP T-705RTP T705RTP->Transcription Inhibits RdRp T705RTP->Replication Inhibits RdRp

Caption: Ebola virus replication cycle highlighting T-705RTP's inhibitory targets.

References

interpreting unexpected results in T-705RMP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-705 (Favipiravir) and its active metabolite, T-705RMP.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of T-705 (Favipiravir)?

A1: T-705 is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3][4][5] T-705-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of many RNA viruses.[1][2][4][5] By mimicking purine nucleosides, T-705-RTP is mistakenly incorporated into the nascent viral RNA strand, leading to chain termination or lethal mutagenesis, which ultimately inhibits viral proliferation.[1][6][7][8][9]

Q2: My in vitro antiviral assay shows lower than expected efficacy for T-705. What could be the cause?

A2: The antiviral activity of T-705 can be significantly attenuated by the presence of purine nucleosides or purine bases in the cell culture medium.[1][3] T-705-RTP competes with purine nucleotides (ATP and GTP) for incorporation into the viral RNA by RdRp.[7][9] High concentrations of purines in the experimental setup can outcompete T-705-RTP, leading to reduced antiviral effect. It is advisable to use a medium with well-defined and controlled nucleoside concentrations.

Q3: I am observing a decrease in viral RNA copies, but the reduction in infectious virus particles is much more significant. Is this an expected result?

A3: Yes, this is a documented phenomenon with T-705. At lower concentrations, T-705 can act as a viral mutagen, leading to an accumulation of mutations in the viral genome.[6][10] This "lethal mutagenesis" results in the production of non-infectious viral particles.[10][11] Therefore, you may observe a relatively high number of viral RNA copies (as measured by RT-qPCR) but a disproportionately low titer of infectious virus (as measured by plaque assay or TCID50).[10][11]

Q4: Is this compound itself active, or does it require further conversion?

A4: this compound (the monophosphate form) is an intermediate in the metabolic activation of T-705 and is not the final active compound.[1][2] It must be further phosphorylated to the triphosphate form, T-705-RTP, to inhibit the viral RdRp.[1][2][12] Studies have shown that T-705 and this compound do not significantly inhibit influenza RdRp activity.[1][12]

Q5: Are there any known off-target effects of T-705 or its metabolites?

A5: this compound has been shown to weakly inhibit cellular inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanine nucleotides.[2][13] However, its inhibitory effect is significantly weaker (approximately 150-fold) than that of ribavirin monophosphate.[2][13][14] This suggests that IMPDH inhibition is not the primary mechanism of action for T-705's antiviral activity.[2] Additionally, some studies have reported hyperuricemia as a clinical side effect.[15][16]

Q6: Can viruses develop resistance to T-705?

A6: While developing resistance to T-705 appears to be more difficult for viruses compared to other antivirals, it is possible.[17] Laboratory studies have shown that mutations in the viral RdRp, such as the K229R mutation in the PB1 subunit of influenza virus, can confer resistance to favipiravir.[18] However, this resistance may come at a cost to viral fitness, which can sometimes be compensated for by additional mutations.[18]

Troubleshooting Guide

Unexpected Result Potential Cause Troubleshooting Steps
Low Antiviral Potency High concentration of purines (adenosine, guanosine) in the cell culture medium competing with T-705-RTP.- Use a defined cell culture medium with known and controlled nucleoside concentrations.- Perform a dose-response experiment with varying concentrations of purines to confirm competition.
High Cytotoxicity - T-705 concentration is too high.- Cell line is particularly sensitive.- Determine the 50% cytotoxic concentration (CC50) for your specific cell line.- Ensure the therapeutic concentrations used are well below the CC50.- Some prodrugs of T-705 have shown higher cytotoxicity.[19]
Inconsistent Results Between Assays (e.g., RT-qPCR vs. Plaque Assay) Lethal mutagenesis effect of T-705 leading to the production of non-infectious virions.- This is an expected outcome of T-705's mechanism of action.[10][11]- Report both viral RNA levels and infectious virus titers to fully characterize the antiviral effect.
No Antiviral Effect - Inefficient conversion of T-705 to its active triphosphate form (T-705-RTP) in the chosen cell line.- The target virus's RdRp is not susceptible to T-705-RTP.- Verify the metabolic capacity of your cell line to phosphorylate T-705.[20]- If possible, quantify intracellular T-705-RTP levels using HPLC.[20][21][22]- Test T-705 against a known susceptible virus as a positive control.
Drug Instability Degradation of T-705 or its metabolites under experimental conditions.- Prepare fresh stock solutions of T-705 for each experiment.- Follow recommended storage conditions for the compound.- Be aware of potential degradation under harsh conditions (e.g., strong acid/base, high temperature).[23]

Quantitative Data Summary

Table 1: Inhibitory Concentrations of T-705 and its Metabolites

CompoundTargetAssayIC50 ValueReference
T-705-RTPInfluenza Virus RdRp[α-³²P]GTP incorporation0.341 µM[2]
T-705-RTPInfluenza Virus RdRpLabeled GTP incorporation0.14 µM[13]
Ribavirin TPInfluenza Virus RdRpLabeled GTP incorporation2.4 µM[13]
This compoundIMP DehydrogenaseEnzyme inhibition assay601 µM[2]
Ribavirin-MPIMP DehydrogenaseEnzyme inhibition assay3.9 µM[2]
T-705Influenza A (H1N1)Plaque Reduction (MDCK cells)0.03 – 0.79 µg/ml (0.19 – 5.0 µM)[2]

Table 2: Intracellular Metabolism of T-705

ParameterValueCell LineConditionsReference
T-705-RTP accumulation3 to 320 pmol/10⁶ cellsUninfected MDCK cells1–1000 µM extracellular T-705 for 24 h[20][22][24]
Time to max T-705-RTP level~9 hoursUninfected MDCK cellsExtracellular T-705 treatment[20][22][24]
T-705-RTP catabolism half-life5.6 ± 0.6 hoursMDCK cellsAfter removal of extracellular T-705[20][22][24]

Experimental Protocols

Protocol 1: In Vitro Antiviral Plaque Reduction Assay (Influenza Virus)

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[19]

  • Drug Preparation: Prepare serial dilutions of T-705 in infection medium (e.g., MEM with 0.2% BSA and 1 µg/mL TPCK-treated trypsin).[19]

  • Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2x medium (containing the appropriate drug concentration) and 1.2% agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well and calculate the 50% effective concentration (EC50).

Protocol 2: Quantification of Intracellular T-705-RTP by HPLC

  • Cell Culture and Treatment: Culture cells (e.g., MDCK) to near confluence and treat with various concentrations of T-705 for a specified duration (e.g., 24 hours).[20][21]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable extraction method, such as with 60% methanol or perchloric acid, to extract the intracellular metabolites.

  • Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant and, if necessary, neutralize it.

  • HPLC Analysis: Analyze the samples using a strong anion exchange (SAX) HPLC column.[22]

  • Detection and Quantification: Use a UV detector to monitor the elution of T-705-RTP (wavelength typically around 360 nm).[21] Quantify the amount of T-705-RTP by comparing the peak area to a standard curve generated with a known concentration of the compound.

Visualizations

T705_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication T705_ext T-705 (Favipiravir) T705_int T-705 T705_ext->T705_int Cellular Uptake T705_R T-705-Ribofuranose T705_int->T705_R Ribosylation T705_RMP T-705-RMP T705_R->T705_RMP Phosphorylation T705_RDP T-705-RDP T705_RMP->T705_RDP Phosphorylation T705_RTP T-705-RTP (Active Form) T705_RDP->T705_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Competes with ATP/GTP RNA_elongation Viral RNA Elongation RdRp->RNA_elongation Inhibition Inhibition of RNA Synthesis (Chain Termination / Lethal Mutagenesis) RdRp->Inhibition

Caption: Intracellular activation pathway of T-705 (Favipiravir).

Troubleshooting_Workflow Start Unexpected Result in This compound Experiment Q1 Is antiviral potency lower than expected? Start->Q1 A1 Check for high purine concentration in cell culture medium. Q1->A1 Yes Q2 Is cytotoxicity observed? Q1->Q2 No End Problem Resolved / Understood A1->End A2 Determine CC50 and adjust T-705 concentration. Q2->A2 Yes Q3 Are results inconsistent between RT-qPCR and plaque assays? Q2->Q3 No A2->End A3 This is expected due to lethal mutagenesis. Report both metrics. Q3->A3 Yes Q4 Is there a complete lack of antiviral effect? Q3->Q4 No A3->End A4 Verify cell line's metabolic capacity and quantify intracellular T-705-RTP. Q4->A4 Yes Q4->End No A4->End

References

Validation & Comparative

Comparative Analysis of T-705RMP and Remdesivir: A Mechanistic Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of two pivotal antiviral agents, T-705RMP (Favipiravir-RTP) and Remdesivir, reveals distinct strategies in combating viral replication. This guide provides a comprehensive comparison of their modes of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Both this compound, the active form of Favipiravir, and Remdesivir are nucleotide analog prodrugs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. However, their pathways to activation and ultimate inhibitory actions diverge significantly, leading to different antiviral profiles.[1][2][3][4]

Mechanism of Action: A Tale of Two Strategies

This compound (Favipiravir-RTP): The Mutagenic Mimic

Favipiravir, administered as a prodrug, readily enters host cells and is converted into its active triphosphate form, this compound or Favipiravir-RTP.[3] This conversion is a crucial step for its antiviral activity. Once activated, this compound acts as a purine analog, mimicking both guanosine and adenosine. This dual mimicry allows it to be incorporated into the nascent viral RNA chain by the RdRp.[2]

The primary mechanism of action for this compound is lethal mutagenesis .[5] By incorporating into the viral genome, it introduces mutations at a high frequency. This increase in the mutation rate beyond a tolerable threshold for the virus leads to the production of non-viable viral progeny, a phenomenon known as "error catastrophe."[2] Some studies also suggest that at higher concentrations, this compound can cause chain termination, though lethal mutagenesis is considered its predominant effect.[1][2]

Remdesivir: The Delayed Chain Terminator

Remdesivir, another prodrug, is also metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[6] As an adenosine analog, RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the RdRp.[6][7]

The hallmark of Remdesivir's mechanism is delayed chain termination .[7][8] After its incorporation into the RNA chain, the viral polymerase can add a few more nucleotides before synthesis is halted.[7][8] This delayed termination is thought to be caused by a steric clash between the drug molecule and the polymerase enzyme.[8] This mechanism effectively prevents the completion of viral RNA replication.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the in vitro efficacy of Favipiravir and Remdesivir against various RNA viruses.

Table 1: In Vitro Antiviral Activity (EC50 in µM)

VirusCell LineFavipiravir (EC50 in µM)Remdesivir (EC50 in µM)Reference(s)
SARS-CoV-2Vero E661.880.77[3][9]
HCoV-NL63LLC-MK2>1000.3806[3][9]
Ebola VirusHuh-7-0.086[3]
Influenza AMDCK0.16-[3]

Table 2: Cytotoxicity and Selectivity Index

DrugCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
RemdesivirLLC-MK221.7857.22[9]

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay biochemically assesses the direct inhibitory effect of the active triphosphate forms of the drugs on the viral polymerase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a synthetic RNA template-primer, reaction buffer (containing salts and a reducing agent), and the active triphosphate form of the inhibitor (this compound or RDV-TP) at various concentrations.

  • Initiation: Start the reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: The newly synthesized RNA products are separated by gel electrophoresis. The amount of incorporated labeled nucleotide is quantified using phosphorimaging or fluorescence scanning.

  • Data Interpretation: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated.

Plaque Reduction Assay

This cell-based assay determines the ability of a drug to inhibit viral replication and spread.[1][10][11]

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.

  • Viral Infection: Infect the cell monolayers with a known amount of virus.

  • Drug Treatment: After a brief adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound (Favipiravir or Remdesivir).

  • Overlay: Cover the cells with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The 50% effective concentration (EC50) is determined.[1][10][11]

Quantification of Intracellular Triphosphate Levels by LC-MS/MS

This method quantifies the intracellular concentration of the active triphosphate forms of the drugs.[12][13]

Methodology:

  • Cell Treatment: Treat cultured cells with the parent drug (Favipiravir or Remdesivir) for a specified time.

  • Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites.

  • Sample Cleanup: Use solid-phase extraction to purify the triphosphate metabolites from the cell lysate.

  • LC-MS/MS Analysis: Analyze the purified samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the specific triphosphate metabolites.[12][13]

  • Data Interpretation: Determine the intracellular concentration of the active drug form.

Mandatory Visualization

T705RMP_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) Favipiravir_in Favipiravir Favipiravir->Favipiravir_in Cellular Uptake T705RMP T-705-RMP Favipiravir_in->T705RMP Host Enzymes (e.g., HPRT) T705RDP T-705-RDP T705RMP->T705RDP Host Kinases T705RTP T-705RTP (Active Form) T705RDP->T705RTP Host Kinases RdRp Viral RdRp T705RTP->RdRp Competes with GTP/ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Mutated_RNA Mutated Viral RNA Nascent_RNA->Mutated_RNA Lethal Mutagenesis Nonviable_Virus Non-viable Virus Mutated_RNA->Nonviable_Virus

Intracellular activation and mechanism of action of this compound.

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Remdesivir_in Remdesivir Remdesivir->Remdesivir_in Cellular Uptake RDV_MP Remdesivir Monophosphate Remdesivir_in->RDV_MP Host Enzymes RDV_DP Remdesivir Diphosphate RDV_MP->RDV_DP Host Kinases RDV_TP Remdesivir Triphosphate (Active Form) RDV_DP->RDV_TP Host Kinases RdRp Viral RdRp RDV_TP->RdRp Competes with ATP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Terminated_RNA Terminated RNA Strand Nascent_RNA->Terminated_RNA Delayed Chain Termination

Intracellular activation and mechanism of action of Remdesivir.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cluster_mechanism Mechanism-Specific Assays Infect_Cells Infect Cells with Virus Treat_Cells Treat with Antiviral (Serial Dilutions) Infect_Cells->Treat_Cells Plaque_Assay Plaque Reduction Assay Treat_Cells->Plaque_Assay qPCR_Assay Viral Load (RT-qPCR) Treat_Cells->qPCR_Assay Sequencing Viral Genome Sequencing (Sanger or NGS) Treat_Cells->Sequencing EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc qPCR_Assay->EC50_Calc Purify_RdRp Purify Viral RdRp Setup_Reaction Set up in vitro Transcription Reaction with Active Drug Triphosphate Purify_RdRp->Setup_Reaction Analyze_Products Analyze RNA Products (Gel Electrophoresis) Setup_Reaction->Analyze_Products Termination_Assay Delayed Chain Termination Assay (Remdesivir) Setup_Reaction->Termination_Assay IC50_Calc Calculate IC50 Analyze_Products->IC50_Calc Mutation_Analysis Mutation Frequency Analysis (Favipiravir) Sequencing->Mutation_Analysis

General experimental workflow for antiviral compound evaluation.

References

A Head-to-Head Comparison of T-705RMP and Oseltamivir Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent antiviral compounds against the influenza virus: T-705RMP (the active form of Favipiravir) and oseltamivir. The following sections detail their mechanisms of action, comparative efficacy based on in vitro and in vivo studies, and the experimental protocols underlying the presented data.

Mechanism of Action: A Tale of Two Targets

This compound and oseltamivir combat influenza through distinct molecular mechanisms, targeting different stages of the viral life cycle.

T-705 (Favipiravir): T-705 is a prodrug that is intracellularly converted into its active form, T-705-ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] T-705RTP functions as a purine analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1][2][3][4] This inhibition occurs at an early to middle stage of the viral replication cycle and disrupts viral genome replication and transcription.[1][2][3][5] A key advantage of this mechanism is its activity against influenza A, B, and C viruses, as well as against strains resistant to other antivirals like oseltamivir.[6]

Oseltamivir: Oseltamivir is also a prodrug, metabolized in the liver to its active form, oseltamivir carboxylate.[7][8][9] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells.[7][8][9][10][11] By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[7][9] Its efficacy is primarily against influenza A and B viruses.[8][10]

Signaling Pathway and Drug Intervention

The following diagrams illustrate the points of intervention for T-705RTP and Oseltamivir Carboxylate within the influenza virus life cycle.

G cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Viral RNA Replication & Transcription Viral RNA Replication & Transcription Viral Protein Synthesis Viral Protein Synthesis Viral RNA Replication & Transcription->Viral Protein Synthesis vRNA -> mRNA vRNA -> mRNA vRNA -> cRNA -> vRNA vRNA -> cRNA -> vRNA Viral RdRp Viral RdRp Viral RdRp->Viral RNA Replication & Transcription T705RTP T705RTP T705RTP->Viral RdRp Inhibits Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Uncoating->Viral RNA Replication & Transcription Assembly Assembly Viral Protein Synthesis->Assembly Budding Budding Assembly->Budding Viral Release Viral Release Budding->Viral Release Neuraminidase Neuraminidase Budding->Neuraminidase Influenza Virus Influenza Virus Viral Release->Influenza Virus New Virions Neuraminidase->Viral Release Oseltamivir Carboxylate Oseltamivir Carboxylate Oseltamivir Carboxylate->Neuraminidase Inhibits Influenza Virus->Viral Entry

Caption: Influenza virus life cycle and points of antiviral intervention.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo comparative data for T-705 and oseltamivir.

Table 1: In Vitro Antiviral Activity
Virus StrainT-705 IC₅₀ (µg/mL)Oseltamivir (GS 4071) IC₅₀ (µg/mL)Reference
Influenza A/PR/8/34 (H1N1)0.013 - 0.480.00017 - 0.68[6]
Influenza A/Suita/1/89 (H1N1)0.013 - 0.480.00017 - 0.68[6]
Influenza A/Kitakyushu/159/93 (H3N2)0.013 - 0.480.00017 - 0.68[6]
Influenza A/Kaizuka/2/65 (H2N2)Not specified0.68[6]
Influenza B/Lee/400.039 - 0.0890.0063 - 0.031[6]
Influenza B/Ibaraki/2/850.039 - 0.0890.0063 - 0.031[6]
Influenza C/Ann Arbor/1/500.030 - 0.057>100[6]
Oseltamivir-Resistant A/PR/8/340.095Not specified[6]

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GS 4071 is the active form of oseltamivir.

Table 2: In Vivo Efficacy in a Mouse Model (Influenza A/PR/8/34)
Treatment GroupDosage (mg/kg/day)Survival Rate (%)Key FindingsReference
T-705200100Completely prevented death with high challenge dose.[12][13]
T-705400100Completely prevented death with high challenge dose.[12][13]
OseltamivirNot specified7 - 21Significantly lower survival rates compared to T-705 with high challenge dose.[12][13]
T-705 (Delayed Treatment at 25h)20071Comparable to oseltamivir in delayed treatment scenarios.[12]
Oseltamivir (Delayed Treatment at 25h)20050Comparable to T-705 in delayed treatment scenarios.[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparative studies.

In Vitro Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).

G A Prepare confluent monolayer of MDCK cells in 6-well plates B Infect cells with influenza virus (e.g., A/PR/8/34) A->B C Add varying concentrations of T-705 or Oseltamivir B->C D Incubate for a set period (e.g., 72 hours) C->D E Stain cells to visualize plaques D->E F Count plaques and calculate IC50 E->F

Caption: Workflow for a plaque reduction assay.

Methodology:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to form a confluent monolayer in 6-well plates.[6]

  • Virus Infection: The cell monolayers are infected with a specific strain of influenza virus.[6]

  • Drug Application: Immediately after infection, the medium is replaced with an overlay medium containing serial dilutions of the test compounds (T-705 or oseltamivir's active form, GS 4071).[6]

  • Incubation: The plates are incubated to allow for viral replication and plaque formation. For instance, incubation for 72 hours was used in some studies.[12][13][14]

  • Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

  • Data Analysis: The number of plaques is counted for each drug concentration, and the IC₅₀ value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.

In Vivo Mouse Model of Influenza Infection

Animal models are essential for evaluating the in vivo efficacy of antiviral drugs.

G A Infect mice (e.g., C57BL/6) intranasally with a lethal dose of influenza virus B Initiate oral treatment with T-705, Oseltamivir, or placebo at a specified time post-infection A->B C Administer treatment for a defined period (e.g., twice daily for 5 days) B->C D Monitor survival, body weight, and clinical signs daily C->D E At specific time points, euthanize a subset of mice to determine lung viral titers C->E

Caption: Experimental workflow for an in vivo mouse influenza model.

Methodology:

  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are used.[15][16][17]

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of an influenza virus strain (e.g., A/PR/8/34).[6][12][13]

  • Antiviral Treatment: Treatment with T-705, oseltamivir, or a placebo is initiated at various time points post-infection (e.g., 2, 24, 48, 72, or 96 hours).[16][17] The drugs are typically administered orally twice daily for a period of 5 to 7 days.[16][18]

  • Monitoring and Endpoints: The primary endpoints are survival rate and mean day to death. Secondary endpoints include changes in body weight and viral titers in the lungs, which are determined by plaque assay on lung homogenates.[6][15]

Conclusion

This compound and oseltamivir represent two effective, yet mechanistically different, approaches to influenza treatment. T-705's unique mode of action as an RdRp inhibitor provides a broader spectrum of activity, including against influenza C and oseltamivir-resistant strains. In preclinical models with high viral loads, T-705 has demonstrated superior efficacy in preventing mortality compared to oseltamivir.[12][13] However, in delayed treatment scenarios, their efficacies are comparable.[12] The distinct mechanisms of these two drugs also suggest potential for combination therapy, which has shown synergistic effects in some studies.[18][19][20][21][22][23] This comparative guide underscores the importance of continued research and development of novel antiviral agents with diverse mechanisms of action to combat the ever-evolving threat of influenza.

References

validating the antiviral activity of T-705RMP against oseltamivir-resistant influenza strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of oseltamivir-resistant influenza virus strains presents a significant challenge to global public health. This guide provides a comprehensive comparison of the antiviral activity of T-705RMP, the active phosphorylated form of Favipiravir (T-705), against oseltamivir-resistant influenza strains, supported by experimental data and detailed protocols. This compound targets the viral RNA-dependent RNA polymerase (RdRp), offering a distinct mechanism of action compared to neuraminidase inhibitors like oseltamivir.[1][2] This fundamental difference underlies its efficacy against strains that have developed resistance to oseltamivir.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of T-705 (Favipiravir) and oseltamivir has been evaluated against various influenza A and B virus strains, including those with known oseltamivir resistance mutations such as H275Y in the neuraminidase (NA) protein. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from in vitro studies, demonstrating the sustained activity of T-705 against oseltamivir-resistant viruses.

Table 1: Antiviral Activity (EC50) of Favipiravir against Oseltamivir-Sensitive and -Resistant Influenza A(H1N1) Viruses

Virus StrainOseltamivir Resistance Status (H275Y mutation)Favipiravir EC50 (µM)Oseltamivir EC50 (µM)Reference
A/California/07/2009Sensitive1.9 - 7.80.2 - 1.1[3]
A/Hong Kong/2369/2009Resistant7.8>10[3]
A/Luhansk/18/2008Resistant2.93Resistant[4][5]
A/Bethesda/956/2006Resistant1.21Resistant[5]

Table 2: Antiviral Activity (EC50) of Favipiravir against Other Influenza Virus Strains

Virus StrainOseltamivir Resistance StatusFavipiravir EC50 (µM)Reference
Seasonal A(H3N2)Varies0.45 - 5.99[5]
Influenza BVaries0.57 - 5.3[5]
Avian A(H5N1)Varies1.27 - 5.22[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and oseltamivir.

Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (e.g., influenza A/PR/8/34)

  • T-705 (Favipiravir) and Oseltamivir

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.[6]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the cell monolayers and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or Avicel) containing different concentrations of the antiviral compounds (T-705 or oseltamivir).[6][7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.[7]

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Neuraminidase (NA) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against the viral neuraminidase enzyme.

Materials:

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Oseltamivir carboxylate (active form of oseltamivir)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Virus Titration: Determine the optimal dilution of the virus stock that yields a strong fluorescent signal.[8][9]

  • Compound Dilution: Prepare serial dilutions of the test compounds (oseltamivir carboxylate).

  • Incubation: In a black 96-well plate, incubate the diluted virus with the serially diluted compounds for 45 minutes at room temperature.[8]

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.[8][9]

  • Termination and Reading: Stop the reaction by adding the stop solution and measure the fluorescence (Excitation: 355 nm, Emission: 460 nm).[8]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration that reduces NA activity by 50%.[8]

Visualizing the Mechanisms of Action

The distinct mechanisms of action of this compound and oseltamivir are crucial to understanding the efficacy of this compound against oseltamivir-resistant strains.

G cluster_T705 T-705 (Favipiravir) Pathway T705 T-705 (Prodrug) HostEnzymes Host Cellular Enzymes T705->HostEnzymes T705RMP T-705-RMP HostEnzymes->T705RMP T705RTP T-705-RTP (Active Form) T705RMP->T705RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp  Targets Inhibition Inhibition ViralRNASynthesis Viral RNA Synthesis RdRp->ViralRNASynthesis Inhibition->ViralRNASynthesis

Caption: Mechanism of action of T-705 (Favipiravir).

G cluster_Oseltamivir Oseltamivir Pathway Oseltamivir Oseltamivir (Prodrug) HostEsterases Host Esterases Oseltamivir->HostEsterases OseltamivirCarboxylate Oseltamivir Carboxylate (Active Form) HostEsterases->OseltamivirCarboxylate Neuraminidase Viral Neuraminidase (NA) OseltamivirCarboxylate->Neuraminidase  Targets Inhibition Inhibition VirionRelease New Virion Release Neuraminidase->VirionRelease Inhibition->VirionRelease

Caption: Mechanism of action of Oseltamivir.

G cluster_workflow Antiviral Activity Assay Workflow Start Start CellCulture Prepare Cell Monolayer (e.g., MDCK cells) Start->CellCulture VirusInfection Infect Cells with Influenza Virus CellCulture->VirusInfection AddCompound Add Serial Dilutions of Antiviral Compound VirusInfection->AddCompound Incubate Incubate for Plaque Formation or NA Activity AddCompound->Incubate Measure Measure Plaque Number or NA Activity Incubate->Measure Analyze Calculate EC50/IC50 Values Measure->Analyze End End Analyze->End

Caption: General experimental workflow for antiviral assays.

References

Comparative Analysis of Cross-Resistance Between T-705RMP and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of T-705RMP, the active form of the antiviral drug Favipiravir (T-705), with other nucleoside analogs. Understanding the potential for cross-resistance is crucial for the development of effective antiviral strategies and the management of drug-resistant viral strains. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows.

Mechanism of Action of T-705 (Favipiravir)

Favipiravir is a prodrug that is intracellularly converted to its active form, T-705-ribofuranosyl-5'-triphosphate (T-705RTP), with this compound being a key intermediate.[1] T-705RTP functions as a purine analog, competing with adenosine and guanosine triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][3] This incorporation can lead to two primary antiviral outcomes: chain termination, which halts further RNA synthesis, or lethal mutagenesis, where the incorporated analog induces a high rate of G-to-A and C-to-U transition mutations in the viral genome, rendering the progeny virions non-viable.[3][4]

Cross-Resistance Profile of this compound

Data on the cross-resistance between T-705 and other nucleoside analogs is most detailed in studies involving influenza viruses, particularly in comparison to ribavirin. Resistance to Favipiravir in influenza A virus has been associated with a specific mutation, K229R, in the PB1 subunit of the RdRp, which can be compensated for by a P653L mutation in the PA subunit to restore viral fitness.[5][6]

This compound vs. Ribavirin

A key finding in cross-resistance studies is that the mechanism of resistance to Favipiravir does not typically confer resistance to ribavirin.[7] This is attributed to their distinct primary mechanisms of action. While T-705RTP directly targets the viral polymerase, ribavirin's anti-influenza activity is largely due to the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of the guanosine triphosphate (GTP) pool.[8]

Studies have shown that the K229R mutation in influenza virus, which confers resistance to Favipiravir, does not cause resistance to ribavirin.[7] This suggests that combination therapy with Favipiravir and ribavirin could be a viable strategy to combat influenza infections and mitigate the emergence of resistance.[7]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of Favipiravir and Ribavirin against various RNA viruses, including strains with resistance to other classes of antivirals.

Table 1: Comparative Antiviral Activity of Favipiravir and Ribavirin against Influenza Viruses

Virus StrainAdamantane PhenotypeOseltamivir PhenotypeZanamivir PhenotypeNA MutationFavipiravir EC50 (μM)Ribavirin EC50 (μM)
A/Georgia/17/2006 (H1N1)SensitiveSensitiveSensitive1.46 ± 0.024.92 ± 0.25
B/Memphis/20/1996ResistantN/AResistantR152K0.57 ± 0.06N/A
B/Rochester/01/2001ResistantN/ASensitive1.40 ± 0.06N/A
B/Rochester/01/2001ResistantN/AResistantD198N1.72 ± 0.06N/A
B/New York/22/2008ResistantN/ASensitive5.30 ± 0.06N/A
B/Illinois/03/2008ResistantN/AResistantE119A3.00 ± 0.19N/A
B/Illinois/47/2005ResistantN/ASensitive4.01 ± 0.06N/A
B/Michigan/20/2005ResistantN/AResistantH274Y5.03 ± 0.06N/A
Data sourced from Sleeman, K., et al. (2010).[9] Values are means ± standard deviations.

Table 2: Antiviral Activity of Favipiravir and Ribavirin against Other RNA Viruses

VirusDrugIC50 (µg/ml)IC90 (µg/ml)
CCHFV strain Afg09-2990Ribavirin2.84.7
T-7050.61.2
Astrovirus VA1Ribavirin154 µMN/A
Favipiravir246 µMN/A
Human Astrovirus 4Ribavirin268 µMN/A
Favipiravir>1000 µMN/A
CCHFV data sourced from Gowen, B. B., et al. (2010).[10] Astrovirus data sourced from Janowski, A. B., et al. (2020).[11]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the cross-resistance studies of T-705.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in 6-well plates.

  • Virus Infection: Cells are infected with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 15-45 plaques per well).

  • Drug Treatment: After a 1-hour virus adsorption period, the viral inoculum is removed, and the cells are overlaid with medium (e.g., agar or methylcellulose) containing serial dilutions of the antiviral drug.

  • Incubation: Plates are incubated at the optimal temperature for viral replication (e.g., 37°C with 5% CO2) until plaques are visible.

  • Plaque Visualization: The cell monolayer is stained with a solution like crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.[9]

Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in cell culture supernatants or infected cells to assess the inhibitory effect of an antiviral drug.

  • Cell Infection and Drug Treatment: Cells are infected with the virus in the presence of varying concentrations of the antiviral drug.

  • RNA Extraction: At a predetermined time post-infection (e.g., 72 hours), total RNA is extracted from the cells or the culture supernatant using a commercial RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and probes specific to a viral gene.

  • Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. The drug concentration that reduces the viral RNA level by 50% (EC50) is then calculated.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Favipiravir_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular T705 Favipiravir (T-705) T705_in Favipiravir (T-705) T705->T705_in Cellular Uptake T705RMP This compound T705_in->T705RMP Ribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Competitive Inhibition (vs. ATP/GTP) RNA Nascent Viral RNA RdRp->RNA RNA Synthesis MutatedRNA Mutated Viral RNA RdRp->MutatedRNA Incorporation of T-705RTP (Lethal Mutagenesis) Termination Chain Termination RdRp->Termination Incorporation of T-705RTP

Caption: Mechanism of action of Favipiravir (T-705).

Antiviral_Susceptibility_Workflow start Start prepare_cells Prepare Cell Monolayer start->prepare_cells infect_cells Infect Cells with Virus prepare_cells->infect_cells add_drug Add Serial Dilutions of Antiviral Drug infect_cells->add_drug incubate Incubate add_drug->incubate measure_effect Measure Antiviral Effect incubate->measure_effect plaque_assay Plaque Reduction Assay measure_effect->plaque_assay qRT_PCR qRT-PCR for Viral RNA measure_effect->qRT_PCR cpe_assay CPE Inhibition Assay measure_effect->cpe_assay calculate_ec50 Calculate EC50 plaque_assay->calculate_ec50 qRT_PCR->calculate_ec50 cpe_assay->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining antiviral susceptibility.

References

Synergistic Antiviral Effects of T-705 (Favipiravir) in Combination with Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The emergence of drug-resistant viral strains necessitates the exploration of combination therapies to enhance antiviral efficacy. This guide provides a comparative analysis of the synergistic effects of T-705 (Favipiravir), a broad-spectrum antiviral agent, when used in combination with other antiviral drugs, particularly neuraminidase inhibitors. While the intracellular active form of T-705 is its phosphoribosylated metabolite, T-705RTP, and the monophosphate form is T-705RMP, current research has primarily focused on the effects of the parent drug, T-705. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Effects: T-705 and Oseltamivir

In vitro studies have demonstrated a synergistic interaction between T-705 (Favipiravir) and the neuraminidase inhibitor oseltamivir against influenza A viruses. The following table summarizes the quantitative data from a virus yield reduction assay conducted in Madin-Darby canine kidney (MDCK) cells infected with an oseltamivir-sensitive pandemic influenza A (H1N1) virus. Synergy was determined using the MacSynergy™ II program, where a synergy volume of greater than 25 µM²% is considered synergistic.

Combination AgentsVirus StrainCell LineAssay MethodSynergy Volume (µM²%)Outcome
T-705 (Favipiravir) + OseltamivirA/California/07/2009 (H1N1)MDCKVirus Yield Reduction11.6 to 12.8Synergistic Interaction[1]

Note: The synergistic effect was observed over a concentration range of 0.32-10 µM for favipiravir and 0.0032-1 µM for oseltamivir.[1]

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment that demonstrates the synergistic effects of T-705 and oseltamivir.

In Vitro Virus Yield Reduction Assay

Objective: To determine the synergistic antiviral activity of T-705 and oseltamivir against influenza A virus in cell culture.

1. Cell and Virus Preparation:

  • Cell Line: Madin-Darby canine kidney (MDCK) cells are grown to confluency in 96-well microplates.
  • Virus: Influenza A/California/07/2009 (H1N1) virus is used for infection.

2. Drug Preparation and Combination Matrix:

  • Serial dilutions of T-705 (Favipiravir) and oseltamivir carboxylate (the active form of oseltamivir) are prepared.
  • A checkerboard matrix of drug combinations is created by mixing the serial dilutions of both drugs.

3. Infection and Treatment:

  • Confluent MDCK cell monolayers are infected with the influenza virus at a specific multiplicity of infection (MOI).
  • After a 1-hour adsorption period, the virus inoculum is removed.
  • The cell monolayers are then treated with the medium containing the different concentrations of individual drugs and their combinations.

4. Incubation and Sample Collection:

  • The treated plates are incubated at 37°C in a 5% CO₂ incubator for a defined period (e.g., 72 hours) to allow for viral replication.
  • After incubation, the cell culture supernatants are collected.

5. Quantification of Viral Yield:

  • The amount of infectious virus in the collected supernatants is quantified using a standard plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay.

6. Data Analysis:

  • The reduction in viral yield for each drug concentration and combination is calculated compared to untreated controls.
  • The data is analyzed using a synergy analysis program, such as MacSynergy™ II, to determine the nature of the interaction (synergistic, additive, or antagonistic) and to calculate the synergy volume.[1]

Visualizing Mechanisms and Workflows

Signaling Pathway of T-705 (Favipiravir) and Neuraminidase Inhibitors

Antiviral_Mechanisms cluster_T705 T-705 (Favipiravir) Pathway cluster_NAI Neuraminidase Inhibitor Pathway T705 T-705 (Favipiravir) T705RMP This compound T705->T705RMP Intracellular Phosphoribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Inhibition Replication Viral RNA Replication Synergy Synergistic Effect RdRp->Synergy NAI Neuraminidase Inhibitor (e.g., Oseltamivir) Neuraminidase Viral Neuraminidase NAI->Neuraminidase Inhibition Release Progeny Virus Release Neuraminidase->Synergy

Caption: Mechanisms of action of T-705 and neuraminidase inhibitors leading to a synergistic antiviral effect.

Experimental Workflow for In Vitro Synergy Testing

Experimental_Workflow A 1. Cell Seeding (MDCK cells in 96-well plates) D 4. Virus Infection A->D B 2. Drug Preparation (Serial dilutions of T-705 & Oseltamivir) C 3. Checkerboard Combination B->C E 5. Drug Treatment C->E D->E F 6. Incubation E->F G 7. Supernatant Collection F->G H 8. Viral Titer Quantification (Plaque Assay / TCID50) G->H I 9. Synergy Analysis (e.g., MacSynergy™ II) H->I

Caption: A typical experimental workflow for assessing the in vitro synergistic effects of antiviral agents.

Conclusion

The available preclinical data strongly suggest that the combination of T-705 (Favipiravir) with neuraminidase inhibitors like oseltamivir results in a synergistic inhibition of influenza virus replication. This enhanced efficacy, achieved by targeting two distinct stages of the viral life cycle—RNA replication and virion release—highlights the potential of this combination therapy as a valuable strategy to combat influenza infections, particularly in the context of antiviral resistance. It is important to note that while these studies provide compelling evidence for the synergy of the parent drug T-705, further research is warranted to specifically elucidate the synergistic contributions of its intracellular metabolite, this compound. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

T-705, also known as Favipiravir, is a potent antiviral agent that undergoes intracellular phosphoribosylation to form its active metabolite, T-705 ribofuranosyl 5'-monophosphate (T-705RMP), and subsequently T-705 ribofuranosyl 5'-triphosphate (T-705RTP). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of T-705, supported by experimental data, to inform researchers and professionals in the field of drug development.

Data Presentation: Quantitative Efficacy of T-705

The antiviral activity of T-705 has been demonstrated against a wide range of RNA viruses. The following tables summarize the quantitative data from various studies, highlighting its efficacy in both cell-based assays and animal models.

Table 1: In Vitro Antiviral Activity of T-705 Against Influenza Viruses

Virus StrainCell LineAssay Type50% Effective Concentration (EC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/EC50)Reference
Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction0.013 - 0.48 µg/mL>1,000 µg/mL>2,000[1][2]
Influenza B virusesMDCKPlaque Reduction0.039 - 0.089 µg/mL>1,000 µg/mL>11,235[1]
Influenza C virusesMDCKPlaque Reduction0.030 - 0.057 µg/mL>1,000 µg/mL>17,543[1]
Avian Influenza (H5N1)MDCKVirus Yield Reduction1.3 - 7.7 µMNot SpecifiedNot Specified[3]
Oseltamivir-Resistant H5N1MDCKNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
2009 A(H1N1)MDCKPlaque Reduction0.19 - 22.48 µMNot SpecifiedNot Specified[5]

Table 2: In Vivo Efficacy of T-705 in Influenza Virus-Infected Mouse Models

Virus StrainMouse StrainTreatment RegimenKey FindingsReference
Influenza A/PR/8/34 (H1N1)BALB/c100 mg/kg/day (orally, q.i.d. for 5 days)Significantly reduced mortality and lung virus yields.[1][2]
Avian Influenza A (H5N1)BALB/c30-300 mg/kg/day (orally, once or twice daily for 5 days)Significantly prevented death, even with delayed treatment initiation (up to 96h post-infection).[3]
Oseltamivir-Resistant H5N1BALB/c30, 100, or 300 mg/kg/day (orally, twice daily for 8 days)Dose-dependent increase in survival against oseltamivir-resistant strains.[4]
Influenza B/Brisbane/60/2008BALB scid (immunocompromised)10, 50, or 250 mg/kg/day (orally, twice daily for 5 or 10 days)Dose-dependent protection, with higher doses and longer duration being more effective in clearing the virus.[6]
Oseltamivir-Resistant Influenza BC57BL/650, 150, or 300 mg/kg/day (orally, twice daily for 5 days)Dose-dependent protection against lethal infection with oseltamivir-resistant influenza B virus.[7]

Mechanism of Action: Inhibition of Viral RNA Polymerase

T-705 is a prodrug that is converted intracellularly into its active form, T-705RTP. T-705RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses.[8][9][10] The anti-influenza activity of T-705 is attenuated by the addition of purines and their nucleosides, indicating that T-705RTP is recognized as a purine nucleotide analog by the viral polymerase.[8] Unlike ribavirin, this compound exhibits significantly weaker inhibition of cellular inosine monophosphate dehydrogenase (IMPDH), suggesting a higher selectivity for the viral target and lower potential for host cell cytotoxicity.[8][11]

T-705 Mechanism of Action cluster_cell Host Cell cluster_virus Virus Replication T705 T-705 (Favipiravir) T705RMP This compound T705->T705RMP Host Enzymes T705RTP T-705RTP (Active Form) T705RMP->T705RTP Host Enzymes RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Mediates

Mechanism of T-705 activation and viral inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.

  • Virus Inoculation: The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A serial dilution of the virus is added to the cells and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Drug Treatment: After incubation, the virus inoculum is removed, and an overlay medium (e.g., containing agarose or Avicel) with serial dilutions of T-705 is added to the wells.

  • Incubation and Staining: The plates are incubated for 2-3 days at 37°C until visible plaques are formed. The cells are then fixed with formalin and stained with a crystal violet solution.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.[12]

2. Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Infection: Confluent cell monolayers in 24- or 48-well plates are infected with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of T-705.

  • Incubation: The plates are incubated for 24-48 hours to allow for viral replication.

  • Sample Collection: The cell culture supernatant or cell lysate is harvested.

  • Virus Tittering: The amount of infectious virus in the collected samples is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. The reduction in viral titer is then calculated relative to the untreated control.[13]

3. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells (CC50).

  • Cell Seeding: Cells are seeded in a 96-well plate and incubated for 24 hours.

  • Compound Addition: Serial dilutions of T-705 are added to the wells.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is read at 570 nm. The CC50 is calculated based on the reduction in cell viability.[12]

In_Vitro_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Efficacy Assays C1 Seed Cells C2 Add T-705 Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT & Incubate C3->C4 C5 Measure Absorbance (Calculate CC50) C4->C5 A1 Seed Cells A2 Infect with Virus A1->A2 A3 Add T-705 Dilutions A2->A3 A4 Incubate A3->A4 A5_plaque Stain & Count Plaques (Calculate EC50) A4->A5_plaque Plaque Reduction A5_yield Harvest Supernatant & Titer Virus (Calculate EC90) A4->A5_yield Yield Reduction

Workflow for in vitro efficacy and cytotoxicity assays.
In Vivo Animal Model

Influenza Virus Infection in Mice

This model is commonly used to evaluate the in vivo efficacy of anti-influenza drugs.

  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

  • Drug Administration: T-705 is administered orally (e.g., via gavage) at various dosages and schedules, typically starting shortly after infection and continuing for 5 to 10 days. A control group receives a placebo (e.g., vehicle solution).

  • Monitoring and Endpoints: The mice are monitored daily for signs of illness, weight loss, and mortality for a period of 14-21 days. A subset of mice may be euthanized at specific time points to determine lung viral titers and assess lung pathology.

  • Data Analysis: Survival curves are analyzed using methods like the log-rank test. Differences in lung viral titers and body weight between treated and control groups are statistically evaluated.[1][3][4][6][7]

References

validation of T-705RMP's broad-spectrum activity across different viral families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the broad-spectrum antiviral activity of T-705RMP, the active phosphorylated form of Favipiravir (T-705). Favipiravir is a potent antiviral agent that has demonstrated significant efficacy against a wide range of RNA viruses. This document presents a comparative analysis of its performance, supported by experimental data, and details the methodologies used in these key experiments.

Mechanism of Action

T-705 is a prodrug that, once inside the cell, is converted to its active form, T-705 ribofuranosyl-5'-monophosphate (this compound), and subsequently to T-705 ribofuranosyl-5'-triphosphate (T-705RTP).[1] T-705RTP is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2][3] The mechanism of action is twofold: it acts as a competitive inhibitor of the viral polymerase and can also be incorporated into the nascent viral RNA strand, leading to lethal mutagenesis.[4][5] This dual action disrupts viral replication and production of infectious progeny. Unlike some other nucleoside analogs, T-705 does not significantly inhibit host cell DNA or RNA synthesis, suggesting a high selectivity for viral polymerases.[6]

This compound Mechanism of Action cluster_cell Host Cell T-705 Favipiravir (T-705) (Prodrug) Cellular Enzymes Host Cellular Enzymes T-705->Cellular Enzymes Enters This compound This compound Cellular Enzymes->this compound Phosphoribosylation T-705RTP T-705RTP (Active Form) This compound->T-705RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) T-705RTP->RdRp Competitively Inhibits Viral RNA Nascent Viral RNA T-705RTP->Viral RNA Incorporation Inhibition Inhibition of RNA Synthesis RdRp->Inhibition Mutagenesis Lethal Mutagenesis Viral RNA->Mutagenesis Antiviral Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Host Cells in Multi-well Plates Infection 4. Infect Cells with Virus (in presence of compound) Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of Antiviral Compound Compound_Dilution->Infection Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Infection Incubation 5. Incubate for Viral Replication Infection->Incubation Plaque_Assay Plaque Reduction Assay (Count Plaques) Incubation->Plaque_Assay Assay Type CPE_Assay CPE Reduction Assay (Measure Cell Viability) Incubation->CPE_Assay Assay Type Yield_Assay Yield Reduction Assay (Titer Progeny Virus) Incubation->Yield_Assay Assay Type EC50_Calc 6. Calculate EC50 Value Plaque_Assay->EC50_Calc CPE_Assay->EC50_Calc Yield_Assay->EC50_Calc

References

T-705RMP: A Comparative Analysis of Specificity for Viral vs. Host RNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of T-705 ribofuranosyl 5'-triphosphate (T-705RTP), the active metabolite of the antiviral agent Favipiravir (T-705), on viral RNA-dependent RNA polymerase (RdRp) versus host cell RNA polymerases. The data presented herein demonstrates the high specificity of T-705RTP for the viral enzymatic machinery, a key factor in its favorable safety profile.

Executive Summary

T-705 is a prodrug that undergoes intracellular conversion to its active form, T-705RTP.[1][2] This active metabolite functions as a purine nucleotide analog, effectively inhibiting viral RdRp.[1][3] The primary mechanism of action involves the competitive incorporation of T-705RTP in place of ATP and GTP, leading to either chain termination of the nascent viral RNA or lethal mutagenesis.[1][4] Crucially, T-705RTP exhibits a marked selectivity for viral RdRp with minimal inhibition of host DNA and RNA synthesis, highlighting its specific antiviral activity.[5][6][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data on the inhibitory activity of T-705RTP and its monophosphate form (T-705RMP) against viral and host enzymes.

Enzyme Inhibitor Inhibition Constant (Ki) / IC50 Mechanism of Inhibition Reference
Influenza Virus RNA PolymeraseT-705RTPKi = 1.52 μMCompetitive with GTP[6]
Cellular Inosine 5'-Monophosphate Dehydrogenase (IMPDH)This compound~150-fold weaker than ribavirin monophosphate-[5][7]
Host DNA PolymeraseT-705RTPNo significant inhibition-[5][7]
Host RNA PolymeraseT-705RTPNo significant inhibition-[5][7]

Experimental Protocols

The specificity of T-705RTP has been determined through a series of rigorous in vitro assays. The key experimental methodologies are detailed below.

Enzyme Kinetics Analysis (Lineweaver-Burk Plot)

This method was employed to elucidate the mechanism of inhibition of influenza virus RdRp by T-705RTP.

  • Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive) of viral RNA polymerase by T-705RTP with respect to natural nucleoside triphosphates (ATP, GTP, CTP, and UTP).

  • Methodology:

    • Influenza virus RNA polymerase is purified.

    • RNA polymerase activity is measured in the presence of a fixed concentration of T-705RTP and varying concentrations of one of the four natural nucleoside triphosphates (NTPs). One of the NTPs is radiolabeled to monitor incorporation.

    • The reaction velocity (rate of NTP incorporation) is plotted against the substrate (NTP) concentration in a double reciprocal plot (Lineweaver-Burk plot).

    • The pattern of the resulting lines in the presence and absence of the inhibitor reveals the mechanism of inhibition. For example, intersecting lines on the y-axis are indicative of competitive inhibition.[1][3]

  • Results: Enzyme kinetic analysis demonstrated that T-705RTP competitively inhibited the incorporation of ATP and GTP, suggesting it is recognized as a purine analog by the viral polymerase.[1][3]

Primer Extension Analysis

This assay was used to demonstrate the incorporation of this compound into the nascent viral RNA strand and its effect on subsequent chain elongation.

  • Objective: To determine if T-705RTP is incorporated into the growing viral RNA chain and whether this incorporation leads to chain termination.

  • Methodology:

    • A radiolabeled RNA primer is annealed to a viral RNA template.

    • The primer-template complex is incubated with influenza virus RdRp, all four natural NTPs, and varying concentrations of T-705RTP.

    • The reaction products are separated by size using polyacrylamide gel electrophoresis.

    • The size of the resulting RNA products indicates whether the polymerase was able to extend the primer and if chain termination occurred at specific points.[1]

  • Results: This analysis showed that a single molecule of T-705RTP was incorporated into the nascent RNA strand, which then inhibited the subsequent incorporation of nucleotides, effectively causing chain termination.[1]

Cellular DNA and RNA Synthesis Assays

These experiments were conducted to assess the off-target effects of T-705 on host cell nucleic acid synthesis.

  • Objective: To determine if T-705 inhibits the synthesis of cellular DNA and RNA in host cells.

  • Methodology:

    • Madin-Darby canine kidney (MDCK) cells are treated with T-705.

    • Radiolabeled precursors for DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine) are added to the cell culture.

    • The amount of radiolabel incorporated into the cellular DNA and RNA is measured.

    • A reduction in the incorporation of the radiolabeled precursors in the presence of the drug would indicate inhibition of host DNA or RNA synthesis.

  • Results: Unlike ribavirin, T-705 did not have an influence on cellular DNA or RNA synthesis, indicating its high specificity for the viral polymerase.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of T-705 and the experimental workflow for assessing its specificity.

T705_Mechanism cluster_cell Host Cell T705_ext T-705 (Favipiravir) (Extracellular) T705_int T-705 (Intracellular) T705_ext->T705_int Uptake T705RMP This compound T705_int->T705RMP Phosphoribosylation T705RTP T-705RTP (Active Form) T705RMP->T705RTP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705RTP->Viral_RdRp Competitive Inhibition (vs. ATP/GTP) Viral_RNA Nascent Viral RNA T705RTP->Viral_RNA Incorporation Viral_RdRp->Viral_RNA RNA Synthesis Inhibition Inhibition of RNA Elongation Viral_RNA->Inhibition Host_Enzymes Host Kinases

Caption: Mechanism of action of T-705 (Favipiravir).

Specificity_Workflow cluster_viral Viral Polymerase Specificity cluster_host Host Polymerase Specificity Enzyme_Kinetics Enzyme Kinetics (Lineweaver-Burk) Viral_Result Competitive Inhibition & Chain Termination Enzyme_Kinetics->Viral_Result Primer_Extension Primer Extension Assay Primer_Extension->Viral_Result Host_DNA_Synth Host DNA Synthesis Assay Host_Result No Significant Inhibition Host_DNA_Synth->Host_Result Host_RNA_Synth Host RNA Synthesis Assay Host_RNA_Synth->Host_Result T705RTP T-705RTP T705RTP->Enzyme_Kinetics T705RTP->Primer_Extension T705RTP->Host_DNA_Synth T705RTP->Host_RNA_Synth

Caption: Experimental workflow for assessing T-705RTP specificity.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir (T-705) and its Active Metabolite, T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of the antiviral prodrug favipiravir (T-705) and its intracellular active form, favipiravir ribofuranosyl monophosphate (T-705RMP), which is further phosphorylated to the active triphosphate T-705RTP. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the metabolic activation and mechanism of action.

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral agent that, as a prodrug, requires intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP), to exert its antiviral effect.[1][2] The initial and rate-limiting step in this activation is the conversion to T-705 ribofuranosyl-5'-monophosphate (this compound). The active metabolite, T-705RTP, functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), ultimately leading to the termination of viral replication.[3][4] This guide delves into the distinct pharmacokinetic profiles of the parent drug and its intracellular metabolites and the corresponding pharmacodynamic activities.

Data Presentation

Table 1: Pharmacokinetic Parameters of Favipiravir (T-705) in Humans
ParameterValueReference
Bioavailability~97.6%[5]
Cmax (1600 mg BID, Day 1)51.5 µg/mL[5]
Cmax (600 mg BID)64.69 µg/mL (Day 6)[6]
Tmax1.5 hours[6]
Elimination Half-life (t½)2 - 5.5 hours[5]
Volume of Distribution (Vd)15 - 20 L[5]
Protein Binding~54%[5]
MetabolismPrimarily by aldehyde oxidase and xanthine oxidase to inactive T-705M1. Intracellularly to active T-705RTP.[5]
ExcretionPrimarily as metabolites in urine.[5]
Table 2: Intracellular Pharmacokinetics of Favipiravir Metabolites in MDCK Cells
ParameterValueReference
T-705RTP Accumulation (1 µM extracellular T-705, 24h)~3 pmol/10⁶ cells[7][8]
T-705RTP Accumulation (1000 µM extracellular T-705, 24h)~320 pmol/10⁶ cells[7][8]
Time to Maximum T-705RTP Concentration~9 hours[7][8]
Intracellular Half-life of T-705RTP5.6 ± 0.6 hours[7][8]
Table 3: Comparative Pharmacodynamics of Favipiravir and its Metabolites against Influenza Virus
CompoundParameterValueReference
Favipiravir (T-705) EC₅₀ (Influenza A/H1N1) 0.19 - 5.03 µM [2]
EC₅₀ (Influenza A/H3N2) 0.45 - 5.99 µM [2]
EC₅₀ (Influenza B) 0.57 - 5.3 µM [2]
CC₅₀ (MDCK cells) > 2000 µg/mL (>12,730 µM) [4]
This compound Inhibition of RdRp No significant inhibition at 100 µM [9]
T-705RTP IC₅₀ (Influenza RdRp) 0.341 - 0.360 µM [3][4]
Ki (vs. GTP) 1.52 - 1.56 µM [3][9]
Ki (vs. ATP) 7.72 µM [3]

Experimental Protocols

Determination of Favipiravir and its Metabolites by HPLC-MS/MS

A common method for the quantification of favipiravir in human plasma involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10][11]

Sample Preparation:

  • Plasma samples are deproteinized, typically by protein precipitation using an organic solvent such as acetonitrile or methanol.[10][11]

  • An internal standard, such as a stable isotope-labeled favipiravir (e.g., ¹³C,¹⁵N-favipiravir), is added to the plasma sample before precipitation to ensure accurate quantification.[10]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A reverse-phase column, such as a C18 column, is typically used for separation.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1-0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[10][12]

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for favipiravir and its internal standard.[12]

Influenza Virus Plaque Reduction Assay

The antiviral activity of favipiravir is often determined using a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.[1][13][14]

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[1][15]

  • Virus Infection: The cell monolayers are infected with a specific dilution of influenza virus calculated to produce a countable number of plaques (typically 50-100 plaque-forming units per well).[1][13] The virus is allowed to adsorb to the cells for 1 hour at 37°C.[1]

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of favipiravir is added to each well.[14][15] A no-drug control is included.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, allowing for the formation of viral plaques.[14]

  • Plaque Visualization and Quantification: The overlay is removed, and the cells are fixed with a solution like 10% buffered formalin. The cell monolayer is then stained with a 0.1% crystal violet solution, which stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.[1]

  • EC₅₀ Determination: The number of plaques in each well is counted. The 50% effective concentration (EC₅₀) is calculated as the concentration of favipiravir that reduces the number of plaques by 50% compared to the virus control.[1][16]

Mandatory Visualization

Favipiravir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space T705 Favipiravir (T-705) (Prodrug) T705_intra Favipiravir (T-705) T705->T705_intra Cellular Uptake T705RMP This compound (Monophosphate) T705_intra->T705RMP Ribosylation & Phosphorylation (Host Enzymes) T705RDP T-705RDP (Diphosphate) T705RMP->T705RDP Phosphorylation T705RTP T-705RTP (Active Triphosphate) T705RDP->T705RTP Phosphorylation Inhibition Inhibition T705RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition->RdRp

Caption: Intracellular activation of favipiravir and its mechanism of action.

Experimental_Workflow cluster_PK Pharmacokinetic Analysis cluster_PD Pharmacodynamic Analysis (Plaque Reduction Assay) PK_Sample Plasma Sample Collection PK_Prep Sample Preparation (Protein Precipitation) PK_Sample->PK_Prep PK_Analysis HPLC-MS/MS Analysis PK_Prep->PK_Analysis PK_Data Determine PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Data PD_Cells Seed MDCK Cells PD_Infect Infect with Influenza Virus PD_Cells->PD_Infect PD_Treat Treat with Favipiravir (Varying Concentrations) PD_Infect->PD_Treat PD_Incubate Incubate (48-72h) PD_Treat->PD_Incubate PD_Stain Fix and Stain Plaques PD_Incubate->PD_Stain PD_Quantify Count Plaques and Calculate EC₅₀ PD_Stain->PD_Quantify

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis.

References

Safety Operating Guide

Navigating the Disposal of T-705RMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of T-705RMP (Favipiravir Ribonucleoside Monophosphate)

For researchers, scientists, and drug development professionals handling this compound, the active metabolite of the antiviral agent favipiravir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific, publicly available disposal protocols for this compound are not detailed, a comprehensive approach based on established guidelines for hazardous chemical waste management provides a robust framework for its safe disposition.[4][5][6] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) office is a mandatory first step.

General Disposal Protocol for this compound Waste

This protocol outlines a general, step-by-step procedure for the disposal of this compound and materials contaminated with it. This guidance is based on standard practices for managing chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Chemical Waste: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), should be presumed to be hazardous chemical waste.[4][6]

  • Segregate at the Source: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste, unless explicitly instructed to do so by your institution's EHS department.[4][7] Incompatible wastes must be kept separate to prevent dangerous reactions.[6][8]

Step 2: Containerization

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.[6] The original container of the main component of the waste can often be used.[6] Avoid using food-grade containers.[6]

  • Liquid Waste: For liquid waste, ensure the container is designed for liquids and leave at least 10% of headspace to allow for vapor expansion.[9]

  • Solid Waste: For solid waste, such as contaminated gloves and wipes, use a designated, clearly labeled container. Chemically contaminated sharps must be placed in a puncture-proof container.[4][7]

Step 3: Labeling

  • Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (Favipiravir Ribonucleoside Monophosphate) Waste."[4][8]

  • List all Components: The label must accurately list all chemical constituents of the waste, including solvents and their approximate concentrations.[8]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste is generated.[6][8]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[8]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6]

Step 5: Disposal and Pickup

  • Contact EHS for Pickup: Once the container is nearly full (e.g., 75-80% capacity), or as per your institution's guidelines, arrange for waste pickup through your EHS office.[6]

  • Do Not Dispose Down the Drain: Do not dispose of this compound waste down the sink or in the regular trash.[4][10]

Chemical Waste Profile for this compound

The following table summarizes key information for the safe handling and disposal of this compound waste, based on general principles for similar chemical compounds.

ParameterGuidelineSource
Waste Category Hazardous Chemical Waste[4][6]
Primary Hazards Potential for reproductive toxicity (based on parent compound data). Irritating to eyes, skin, and respiratory system.[11]
Incompatible Materials Strong oxidizing agents, strong acids.[10]
Recommended PPE Safety glasses or goggles, lab coat, nitrile gloves.[10]
Container Type Chemically resistant, leak-proof container with a screw-top cap (e.g., HDPE or glass).[4][6]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) within the lab.[6][8]
Disposal Method Collection by institutional Environmental Health and Safety (EHS) for approved hazardous waste disposal.[6][10]

This compound Waste Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of waste generated in a laboratory setting when working with this compound.

T705RMP_Disposal_Workflow start Waste Generated (this compound) is_contaminated Is the material contaminated with this compound? start->is_contaminated treat_hazardous Treat as Hazardous Chemical Waste is_contaminated->treat_hazardous  Yes non_hazardous_waste Non-Hazardous Waste (e.g., clean packaging) is_contaminated->non_hazardous_waste No   segregate Segregate from other waste streams treat_hazardous->segregate containerize Place in a labeled, compatible, and closed container segregate->containerize store_saa Store in designated Satellite Accumulation Area (SAA) containerize->store_saa request_pickup Request pickup by Environmental Health & Safety (EHS) store_saa->request_pickup dispose_regular Dispose of in regular trash or recycling as appropriate non_hazardous_waste->dispose_regular

References

Essential Safety and Logistical Information for Handling T-705RMP

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of T-705RMP (Favipiravir monophosphate). The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Must conform to EU Directive 89/686/EEC and the standard EN 374.[1]
Eye Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Body Protection Laboratory coatStandard laboratory coat.
Impervious clothingFire/flame resistant and impervious clothing should be worn.[1][2]
Respiratory Protection Full-face respiratorRecommended if exposure limits are exceeded or if irritation is experienced.[1]

II. Health Hazard Information

While there are no established occupational exposure limits for Favipiravir, it is classified with the following hazards.

Hazard CategoryDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[3][4]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[4]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[3][4]

III. Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability of this compound and ensuring personnel safety.

ProcedureDescription
Handling Handle in a well-ventilated place, preferably in a chemical fume hood.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2] Avoid contact with skin and eyes.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from foodstuff containers and incompatible materials.[1]

IV. Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

EmergencyProcedure
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[2]
Inhalation Move the victim into fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and consult a doctor immediately.[2]
Ingestion Rinse mouth with water.[2] Do not induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2]
Spill Evacuate personnel to a safe area.[2] Wear appropriate PPE.[2] Avoid dust formation.[2] Prevent further leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2] Collect with spark-proof tools and place in a suitable, closed container for disposal.[2]

V. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Collect and arrange for disposal by a licensed hazardous waste disposal company.
Contaminated Materials (e.g., gloves, wipes) Place in a suitable, closed, and labeled container for hazardous waste.
Empty Containers Triple rinse with a suitable solvent, then dispose of as regular waste, unless otherwise directed by local regulations.

VI. Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Chemical Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Surface D->E F Segregate Waste (Unused compound, contaminated PPE) E->F G Dispose of Waste in Labeled Hazardous Waste Containers F->G H Doff PPE G->H

Caption: Standard operational workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.